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  • Product: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
  • CAS: 1483-74-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

An In-depth Technical Guide to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol This guide provides a comprehensive overview of the physical and chemical properties of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a sterically hindered di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

This guide provides a comprehensive overview of the physical and chemical properties of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a sterically hindered diol with significant potential in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, reactivity, synthesis, and key characterization data, offering field-proven insights into its scientific applications.

Introduction and Molecular Overview

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a unique organic compound characterized by a central alkyne (carbon-carbon triple bond) functional group. This rigid butynediol backbone is symmetrically substituted at the 1 and 4 positions with two phenyl groups and a hydroxyl group on each carbinol carbon. Its molecular formula is C₂₈H₂₂O₂.[1] The presence of four bulky phenyl groups imparts significant steric hindrance and rigidity to the molecule, influencing its physical properties and chemical reactivity. This structural complexity makes it a valuable building block for creating highly defined three-dimensional molecular architectures.

The molecule's structure is centrosymmetric, with the inversion center located at the midpoint of the C≡C bond.[2] This symmetry, combined with the reactive alkyne and hydroxyl functionalities, makes it a target of interest for applications in materials science and as a scaffold in the synthesis of complex organic molecules.

Caption: 2D representation of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

Physical and Crystallographic Properties

The physical properties of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol are largely dictated by its high molecular weight and the presence of polar hydroxyl groups capable of hydrogen bonding. These intermolecular forces contribute to its solid nature at room temperature and its relatively high melting point.

PropertyValueSource
IUPAC Name 1,1,4,4-tetraphenylbut-2-yne-1,4-diol[1]
CAS Number 1483-74-5[1][3]
Molecular Formula C₂₈H₂₂O₂[1][2][4]
Molecular Weight 390.47 g/mol [1][2][4]
Appearance White to off-white crystalline solidInferred
Melting Point 194-196 °C[4]
Boiling Point 621.1 ± 55.0 °C (Predicted)[4]
Density 1.211 ± 0.06 g/cm³ (Predicted)[4]
Solubility While specific data is limited, its parent compound, 2-butyne-1,4-diol, is soluble in water and polar organic solvents.[5][6][7] Due to the four nonpolar phenyl groups, the tetraphenyl derivative is expected to have reduced solubility in water but good solubility in moderately polar organic solvents like acetone, ethyl acetate, and chlorinated solvents.Inferred
Crystal Structure Insights

X-ray crystallography studies reveal that 1,1,4,4-tetraphenyl-2-butyne-1,4-diol crystallizes in a monoclinic system.[2] The molecule is centrosymmetric, meaning the hydroxyl groups are positioned on opposite sides of the molecule.[2] The crystal lattice is stabilized by intermolecular O—H⋯O hydrogen bonds, which link the molecules into linear supramolecular chains.[2] This ordered arrangement is a key factor contributing to its defined melting point and thermal stability.

Chemical Properties and Reactivity

The chemical behavior of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol is governed by its two primary functional groups: the internal alkyne and the tertiary hydroxyl groups.

Reactions of the Alkyne Group

The carbon-carbon triple bond is an electron-rich region, making it a prime site for electrophilic addition reactions.

  • Hydrogenation: The most common reaction for this class of compounds is hydrogenation. The alkyne can be selectively reduced to the corresponding alkene (cis or trans depending on the catalyst) or fully saturated to the alkane, 1,1,4,4-tetraphenylbutane-1,4-diol. This reaction is analogous to the industrial hydrogenation of 2-butyne-1,4-diol to produce 1,4-butanediol.[5][8] The choice of catalyst (e.g., Lindlar's catalyst for cis-alkene, or Pd/C for the alkane) is critical for controlling the reaction outcome.

Reactions of the Tertiary Hydroxyl Groups

The two hydroxyl groups are tertiary, which influences their reactivity, particularly with respect to steric hindrance.

  • Esterification and Etherification: While typical alcohol reactions, the significant steric bulk from the adjacent phenyl groups can make reactions like esterification and etherification challenging, requiring more forcing conditions or specialized catalysts.

  • Acidity: The hydroxyl protons are weakly acidic, with a predicted pKa of around 11.13.[4] They can be deprotonated by strong bases to form alkoxides, which can then act as nucleophiles.

Synthesis Pathway

While multiple synthetic routes may exist, a logical and established method for synthesizing acetylenic diols is through the reaction of an acetylide with a ketone. For 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, this involves the reaction of acetylene with two equivalents of benzophenone. This approach is conceptually similar to the Reppe synthesis used for the industrial production of 1,4-butynediol from acetylene and formaldehyde.[5][9]

The reaction typically proceeds by first forming the acetylide dianion using a strong base like sodium amide or an organolithium reagent, which then acts as a potent nucleophile attacking the electrophilic carbonyl carbon of benzophenone.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Acetylene Acetylene (H-C≡C-H) Step1 1. Deprotonation with strong base (e.g., NaNH₂) Acetylene->Step1 Benzophenone Benzophenone (Ph₂C=O) Step2 2. Nucleophilic attack on 2 eq. of Benzophenone Benzophenone->Step2 Step1->Step2 Forms Acetylide Dianion Step3 3. Acidic Workup (H₃O⁺) Step2->Step3 Product 1,1,4,4-Tetraphenyl- 2-butyne-1,4-diol Step3->Product

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Exploratory

An In-depth Technical Guide to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular structure, synthesis, and potential applications of 1,1,4,4-Tetraphenyl-2-butyne...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular structure, synthesis, and potential applications of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. We will delve into its unique structural characteristics, provide a robust synthesis protocol grounded in established organometallic chemistry, and explore its potential as a building block in medicinal chemistry and materials science.

Introduction: The Significance of a Hindered Acetylenic Diol

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a sterically hindered, bifunctional molecule belonging to the class of acetylenic diols.[1] Its structure is defined by a central, linear alkyne (C≡C) functional group, which imparts significant rigidity. This rigid core is flanked by two tertiary alcohol moieties, each bearing two phenyl groups. This unique combination of a linear, electron-rich acetylene core and bulky, hydrophobic phenyl substituents creates a molecule of significant interest for creating complex, three-dimensional structures.

In the context of drug discovery, the acetylene group is a privileged feature, often used to enhance target binding, improve metabolic stability, or act as a rigid spacer to orient pharmacophores in a favorable geometry.[2][3] The tetraphenyl substitution pattern provides a scaffold for creating highly defined molecular architectures, making it a valuable precursor in the synthesis of novel therapeutic agents and advanced materials.

Molecular Structure and Physicochemical Properties

The fundamental identity and key properties of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol are summarized below.

Chemical Identity and Formula

The molecule is unambiguously identified by its IUPAC name, 1,1,4,4-tetraphenylbut-2-yne-1,4-diol, and its CAS Registry Number, 1483-74-5.[1] Its molecular formula is C₂₈H₂₂O₂, corresponding to a molecular weight of approximately 390.5 g/mol .[1]

Structural Elucidation via Crystallography

X-ray crystallography studies provide profound insight into the molecule's three-dimensional architecture. The molecule is centrosymmetric, with the inversion center located at the midpoint of the C≡C triple bond.[4] This means the two diphenyl carbinol groups are oriented in an anti-conformation relative to each other.

The central C≡C bond distance is approximately 1.178 Å, which is typical for an uncoordinated alkyne and confirms the presence of the triple bond.[4] The four phenyl groups create significant steric bulk around the hydroxyl functionalities, which can influence its reactivity and intermolecular interactions.

Diagram: Molecular Structure

G A Preparation - Oven-dry all glassware - Use anhydrous THF solvent B Generation of Acetylide Dianion - Bubble acetylene gas through THF - Add 2 eq. of n-BuLi at low temp (-78 °C) A->B Inert Atmosphere (N2/Ar) C Nucleophilic Addition - Dissolve 2 eq. of Benzophenone in THF - Add dropwise to acetylide solution B->C Maintain low temp D Reaction Quench - Slowly add aqueous NH4Cl solution C->D Allow to warm to RT E Workup & Isolation - Organic extraction (e.g., with Ethyl Acetate) - Dry organic layer (Na2SO4) - Remove solvent via rotary evaporation D->E F Purification - Recrystallization or column chromatography E->F G Final Product 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol F->G

Caption: High-level workflow for the synthesis of the target diol.

Step-by-Step Experimental Protocol
  • Apparatus Setup: Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • Solvent Preparation: Transfer 100 mL of anhydrous tetrahydrofuran (THF) to the reaction flask via cannula.

  • Acetylide Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Bubble purified acetylene gas through the stirred THF for 20-30 minutes.

  • Deprotonation: Slowly add two equivalents of n-butyllithium (n-BuLi) solution via syringe while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete formation of the lithium acetylide dianion.

  • Electrophile Addition: Dissolve two equivalents of benzophenone in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add the benzophenone solution dropwise to the reaction mixture over 30 minutes. A color change is typically observed as the reaction proceeds.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

Structural Verification and Quality Control

Confirmation of the product's identity and purity is a critical, self-validating step. A combination of spectroscopic methods and physical property measurements is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet in the alcohol region (δ ~2-5 ppm, broad and exchangeable with D₂O) corresponds to the two equivalent hydroxyl protons. The aromatic region (δ ~7.0-7.6 ppm) will show a complex multiplet integrating to 20 protons from the four phenyl rings.

    • ¹³C NMR: The carbon spectrum will show characteristic peaks for the sp-hybridized alkyne carbons (typically δ ~80-90 ppm). Signals for the quaternary carbons bonded to the hydroxyl group and the various aromatic carbons will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. [1]A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol groups. The absence of a strong C=O stretch (around 1700 cm⁻¹) confirms the complete reaction of the benzophenone starting material. A weak absorption around 2100-2260 cm⁻¹ may be observed for the C≡C triple bond, though it can be weak or absent in symmetrical alkynes.

  • Melting Point Analysis: A sharp and consistent melting point is a reliable indicator of high purity.

Potential Applications in Research and Development

The rigid, well-defined, and sterically hindered nature of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol makes it an attractive scaffold for several advanced applications.

  • Medicinal Chemistry: The molecule can serve as a core building block for the synthesis of complex drug-like molecules. The diol functionalities can be further derivatized, and the rigid alkyne linker can be used to precisely position pharmacophoric elements for interaction with biological targets like enzymes or receptors. [2]Its hindered nature may also confer metabolic stability.

  • Supramolecular Chemistry and Materials Science: The hydroxyl groups can participate in hydrogen bonding to form well-ordered supramolecular assemblies, such as coordination polymers or metal-organic frameworks (MOFs). The rigid core is ideal for constructing porous materials with potential applications in gas storage or catalysis.

  • Polymer Chemistry: As a difunctional monomer, it can be incorporated into polyesters or polyurethanes. The bulky tetraphenyl groups would likely impart high thermal stability and unique mechanical properties to the resulting polymers.

Conclusion

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a molecule with a highly defined and sterically demanding structure. Its synthesis, while requiring careful execution of organometallic techniques, is based on reliable and well-understood chemical principles. The combination of a rigid acetylenic core and functionalizable hydroxyl groups makes it a versatile platform for innovation in drug discovery, supramolecular chemistry, and materials science. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and explore the potential of this unique chemical entity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 380898, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. PubChem. Retrieved from [Link]

  • University of Missouri-St. Louis. 1. Grignard Reaction - Web Pages. UMSL Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44541, 1,4-Butanediol, 1,1,4,4-tetraphenyl-. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • California State University, Bakersfield. Preparation of the Grignard reagent, phenylmagnesium bromide. CSUB. Retrieved from [Link]

  • Wiley (n.d.). 1,1,4,4-Tetraphenyl-1,4-butanediol. SpectraBase. Retrieved from [Link]

  • Fun, H. K., et al. (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol. National Institutes of Health. Retrieved from [Link]

  • Sacramento State. Grignard Reaction: Synthesis of Triphenylmethanol. Sacramento State University. Retrieved from [Link]

  • Bronson, T. (2020). The Grignard Reaction. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Butyne-1,4-diol. NIST WebBook. Retrieved from [Link]

  • Rybak, C. J., et al. (2024). Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Talele, T. T. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PMC. Retrieved from [Link]

  • Google Patents. US7759531B2 - Process for preparing 1,4-butanediol. Google Patents.
  • PubMed. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed. Retrieved from [Link]

  • MDPI. Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI. Retrieved from [Link]

  • ResearchGate. Acetylene-Derived Chemicals. ResearchGate. Retrieved from [Link]

  • SpectraBase. 2-Butyne-1,4-diol - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol from Benzophenone

Abstract: This technical guide provides a detailed exploration of the synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a sterically hindered diol with applications in materials science and as a precursor in complex or...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed exploration of the synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a sterically hindered diol with applications in materials science and as a precursor in complex organic syntheses. The primary synthetic route detailed herein involves the nucleophilic addition of an acetylenic di-Grignard reagent to benzophenone. This document offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization, designed for researchers and professionals in chemical and pharmaceutical development.

Part 1: Introduction and Strategic Overview

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a symmetrical molecule characterized by a central alkyne functional group flanked by two tertiary alcohol moieties, each bearing two phenyl groups.[1] This high degree of aromatic substitution imparts significant steric bulk and unique electronic properties, making it a valuable building block.

The synthesis from benzophenone is not a direct coupling but rather a robust and reliable organometallic addition reaction. The core strategy involves treating two equivalents of benzophenone, which serves as the electrophile, with a binucleophilic C2-synthon derived from acetylene. The most effective method for this transformation is the use of an acetylenic di-Grignard reagent, such as ethynylenedimagnesium bromide (BrMg-C≡C-MgBr).

Part 2: The Underlying Chemistry: Mechanism and Rationale

The synthesis hinges on the principles of Grignard chemistry, a cornerstone of carbon-carbon bond formation. The reaction proceeds via the nucleophilic attack of the acetylide carbons on the electrophilic carbonyl carbons of benzophenone.

2.1 The Reagents: A Tale of Electrophile and Nucleophile

  • Benzophenone (The Electrophile): A diaryl ketone where the carbonyl carbon is rendered electrophilic by the electron-withdrawing oxygen atom. The two phenyl groups provide significant steric hindrance, which influences the reaction kinetics but does not prevent the addition of the potent Grignard reagent.

  • Ethynylenedimagnesium Bromide (The Binucleophile): This di-Grignard reagent is the linchpin of the synthesis. It is typically prepared in situ by reacting acetylene gas with a simple Grignard reagent, such as ethylmagnesium bromide. The process involves the deprotonation of both acidic acetylenic protons, creating a powerful, doubly-nucleophilic reagent.

2.2 Reaction Mechanism

The reaction can be dissected into two primary stages: nucleophilic addition and acidic workup.

  • Nucleophilic Addition: The reaction is initiated by the attack of one of the nucleophilic acetylide carbons of the di-Grignard reagent on the carbonyl carbon of a benzophenone molecule. This breaks the C=O pi bond, forming a magnesium alkoxide intermediate.

  • Second Addition: The process repeats at the other end of the acetylide, with the second nucleophilic carbon attacking another molecule of benzophenone. This results in a dimagnesium dialkoxide species.

  • Aqueous Workup: The reaction is quenched by the addition of a mild acid, typically an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid. This step protonates the two alkoxide intermediates to yield the final 1,1,4,4-tetraphenyl-2-butyne-1,4-diol product and converts the magnesium salts into water-soluble species, facilitating purification.

The mechanism is visualized in the diagram below.

G cluster_reagents Reagents cluster_steps Reaction Steps cluster_product Product benzophenone 2 x Benzophenone (Electrophile) step1 1. First Nucleophilic Attack benzophenone->step1 grignard Ethynylenedimagnesium Bromide (Binucleophile) grignard->step1 intermediate Magnesium Alkoxide Intermediate step1->intermediate Forms C-C bond step2 2. Second Nucleophilic Attack intermediate->step2 dialkoxide Dimagnesium Dialkoxide step2->dialkoxide Forms second C-C bond step3 3. Acidic Workup (e.g., aq. NH4Cl) dialkoxide->step3 product 1,1,4,4-Tetraphenyl- 2-butyne-1,4-diol step3->product Protonation

Caption: Reaction mechanism for the synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol.

Part 3: Detailed Experimental Protocol

This protocol requires strict adherence to anhydrous (moisture-free) conditions until the final workup stage, as Grignard reagents react readily with water.

3.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
Magnesium turnings24.312.43 g0.10Activate by stirring without solvent.
Anhydrous Tetrahydrofuran (THF)72.11150 mL-Must be dry.
Bromoethane108.9710.9 g0.10Freshly distilled.
Acetylene Gas26.04-~0.05Purified, passed through a trap.
Benzophenone182.2218.22 g0.10Ensure it is dry.
Saturated aq. NH₄Cl Solution-100 mL-For workup.
Diethyl Ether74.12100 mL-For extraction.
Anhydrous MgSO₄ or Na₂SO₄-~10 g-For drying organic layer.
Toluene or Ethanol---For recrystallization.

3.2 Step-by-Step Procedure

A. Preparation of the Di-Grignard Reagent

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet tube, all under a nitrogen or argon atmosphere. Flame-dry all glassware before use.

  • Grignard Initiation: Place the magnesium turnings in the flask. Add 20 mL of anhydrous THF. In the dropping funnel, place the bromoethane dissolved in 30 mL of anhydrous THF.

  • Ethylmagnesium Bromide Synthesis: Add a small portion of the bromoethane solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), warm the flask gently. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Acetylene Addition: Cool the flask to room temperature. Bubble purified acetylene gas through the stirred solution of ethylmagnesium bromide for approximately 1-2 hours. The formation of the di-Grignard reagent is often indicated by the formation of a precipitate.

B. Reaction with Benzophenone

  • Addition of Benzophenone: Dissolve the benzophenone in 100 mL of anhydrous THF and add this solution to the dropping funnel.

  • Reaction: Add the benzophenone solution dropwise to the stirred suspension of the acetylenic di-Grignard reagent. An exothermic reaction will occur. Maintain the temperature with an ice bath if necessary.

  • Completion: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 2 hours, followed by gentle reflux for 1 hour to ensure the reaction goes to completion.

C. Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or ethanol, to yield the pure 1,1,4,4-tetraphenyl-2-butyne-1,4-diol as a crystalline solid.

Part 4: Characterization and Data

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • Infrared (IR) Spectroscopy:

    • Broad O-H stretch (~3400-3600 cm⁻¹)

    • Aromatic C-H stretches (~3000-3100 cm⁻¹)

    • Weak C≡C stretch (~2100-2200 cm⁻¹) (may be absent due to symmetry)

    • C-O stretch (~1000-1100 cm⁻¹)

  • ¹H NMR Spectroscopy:

    • Aromatic protons (multiplet, ~7.2-7.6 ppm)

    • Hydroxyl protons (singlet, variable chemical shift, can be confirmed by D₂O exchange)

  • ¹³C NMR Spectroscopy:

    • Aromatic carbons

    • Quaternary carbons attached to the hydroxyl group

    • Alkynyl carbons (may be weak)

Part 5: Workflow and Safety

The overall experimental workflow is a multi-stage process requiring careful control of reaction conditions.

G start Start: Assemble Dry Apparatus under Inert Gas prep_etmgbr Prepare Ethylmagnesium Bromide in THF start->prep_etmgbr prep_digrignard Bubble Acetylene Gas to form Di-Grignard prep_etmgbr->prep_digrignard Requires anhydrous conditions add_benz Dropwise Addition of Benzophenone Solution prep_digrignard->add_benz reflux Stir and Reflux to Complete Reaction add_benz->reflux quench Quench with Saturated Aqueous NH4Cl reflux->quench Caution: Exothermic extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evap Evaporate Solvent dry->evap recrystal Recrystallize Crude Product evap->recrystal characterize Characterize Final Product (MP, IR, NMR) recrystal->characterize

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Exploratory

From Serendipity to Scaffolding: A Technical Guide to the Discovery and Enduring Utility of Tetraphenyl Butynediol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a molecule whose rigid, sterically defined architecture has made i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a molecule whose rigid, sterically defined architecture has made it a valuable asset in the toolkit of synthetic chemists. We will delve into its historical discovery, dissect the evolution of its synthesis from classical methods to modern adaptations, and illuminate its applications as a molecular scaffold and synthetic precursor. This document is structured to provide not just procedural knowledge, but also the underlying chemical principles and historical context that empower innovative research.

A Fortuitous Discovery: Unraveling the History

The story of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol is intrinsically linked to the broader exploration of acetylene chemistry in the early 20th century. The foundational reaction for its synthesis, the nucleophilic addition of an acetylide to a carbonyl group, was pioneered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s.[1] This reaction, now known as the Favorskii reaction, laid the groundwork for the synthesis of a vast array of propargyl alcohols.

While Favorskii's initial work established the fundamental principle, the first documented synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol is attributed to the work of another prominent Russian chemist, Ivan Ostromislensky. In a 1908 publication in the Journal of the Russian Physical Chemical Society, Ostromislensky reported the reaction of sodium acetylide with various ketones, including benzophenone, leading to the formation of the corresponding acetylenic glycols.

However, it was the work of Arthur C. Cope and his colleagues at the Massachusetts Institute of Technology in 1941 that brought significant attention to this class of compounds in the American chemical literature. In their investigation into the rearrangement of acetylenic glycols, they detailed a robust synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, solidifying its place as an important and accessible chemical entity.[2]

The Art of Synthesis: From Classical to Contemporary Methods

The primary route to 1,1,4,4-tetraphenyl-2-butyne-1,4-diol involves the reaction of two equivalents of benzophenone with an acetylide dianion. This process has seen methodological refinements over the decades, moving from classical, somewhat hazardous conditions to more controlled and versatile modern techniques.

The Classic Favorskii-Ostromislensky Synthesis

The original synthesis relies on the in-situ generation of sodium acetylide from sodium metal and acetylene in liquid ammonia. This highly nucleophilic reagent then undergoes a twofold addition to benzophenone.

Causality of Experimental Choices:

  • Liquid Ammonia: Serves as both a solvent and a proton source for the initial formation of sodium amide, the strong base required to deprotonate acetylene. Its low boiling point necessitates cryogenic conditions but also facilitates its removal upon reaction completion.

  • Sodium Amide (in situ): A powerful, non-nucleophilic base that can fully deprotonate both acetylenic protons, generating the dianion necessary for the double addition to the ketone.

  • Anhydrous Conditions: Crucial to prevent the quenching of the highly reactive sodium amide and sodium acetylide intermediates by water.

Favorskii_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Acetylene H-C≡C-H Sodium Acetylide Na⁺⁻C≡C⁻Na⁺ Acetylene->Sodium Acetylide Benzophenone 2 x Ph₂C=O Dialkoxide Ph₂C(O⁻Na⁺)-C≡C-C(O⁻Na⁺)Ph₂ Benzophenone->Dialkoxide Base System Na / liq. NH₃ Base System->Sodium Acetylide Deprotonation Sodium Acetylide->Dialkoxide Nucleophilic Attack Tetraphenyl Butynediol Ph₂C(OH)-C≡C-C(OH)Ph₂ Dialkoxide->Tetraphenyl Butynediol Aqueous Workup (H₃O⁺)

Caption: Synthetic workflow for 1,1,4,4-tetraphenyl-2-butyne-1,4-diol via the classical Favorskii reaction.

Detailed Experimental Protocol (Self-Validating System):

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dry-ice condenser, and a gas inlet tube extending below the surface of the future solvent. All glassware must be rigorously dried to prevent premature reaction quenching.

  • Solvent Condensation: Anhydrous liquid ammonia (approx. 500 mL for a 0.5 mol scale reaction) is condensed into the flask, cooled in a dry ice/acetone bath.

  • Catalyst and Base Formation: A small crystal of ferric nitrate is added as a catalyst. Small, freshly cut pieces of sodium metal are added sequentially until a persistent blue color indicates the formation of solvated electrons, which then react to form sodium amide.

  • Acetylene Addition: A stream of dry acetylene gas is bubbled through the stirred solution. The disappearance of the blue color and the formation of a grayish-white precipitate indicates the formation of sodium acetylide.

  • Ketone Addition: A solution of benzophenone in anhydrous diethyl ether or tetrahydrofuran is added dropwise to the stirred suspension of sodium acetylide at -40 °C to -35 °C. The reaction is typically stirred for several hours to ensure complete reaction.

  • Quenching and Workup: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ammonia is allowed to evaporate overnight in a fume hood.

  • Extraction and Purification: The remaining aqueous slurry is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then recrystallized from a suitable solvent such as ethanol or a toluene/hexane mixture to yield pure 1,1,4,4-tetraphenyl-2-butyne-1,4-diol.

Modern Synthetic Alternatives

While the classical method is effective, modern synthesis often favors the use of organolithium reagents due to their greater convenience and often improved yields.

  • Organolithium-mediated Synthesis: The use of n-butyllithium in an ethereal solvent to deprotonate acetylene provides a more controlled and less hazardous alternative to the sodium/liquid ammonia system. The subsequent addition of benzophenone proceeds smoothly at low temperatures.

Physicochemical and Structural Properties

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a white, crystalline solid with a high melting point, reflecting its rigid and symmetrical structure.

PropertyValueSource
Molecular FormulaC₂₈H₂₂O₂[3]
Molar Mass390.48 g/mol [3]
Melting Point194-196 °C[3]
AppearanceWhite crystalline solid-
CAS Number1483-74-5[3]

Structural Insights from Crystallography:

X-ray crystallographic studies have confirmed the centrosymmetric nature of the molecule. The C≡C triple bond distance is approximately 1.178 Å, which is typical for an uncoordinated alkyne. The phenyl groups are arranged in a propeller-like fashion around the central butynediol core.

A Scaffold for Innovation: Applications in Synthesis and Materials Science

The unique structural features of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol have made it a valuable tool in various fields of chemical research.

Supramolecular and Host-Guest Chemistry

The rigid, well-defined structure of the diol, along with its hydroxyl groups capable of hydrogen bonding, makes it an excellent candidate as a molecular scaffold in supramolecular chemistry. Its derivatives have been employed in host-guest chemistry, where the molecule can form inclusion complexes with smaller guest molecules.[4][5] This property is of interest in areas such as separation science and the development of molecular sensors.

Precursor to Conjugated Systems

One of the most significant applications of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol is its use as a precursor for the synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene.[6] This dehydration reaction, typically acid-catalyzed, yields a highly substituted and conjugated diene. Such dienes are valuable in Diels-Alder reactions and as building blocks for conjugated polymers and materials with interesting photophysical properties. Derivatives of tetraphenylbutadiene have been investigated for their use as charge transporting materials in electrophotographic applications.[7]

Conclusion

From its roots in the pioneering work on acetylene chemistry to its modern applications as a sophisticated molecular building block, 1,1,4,4-tetraphenyl-2-butyne-1,4-diol has proven to be a molecule of enduring value. Its synthesis, a classic example of the Favorskii reaction, has been refined over time, making this versatile scaffold readily accessible. Its rigid structure has been exploited in the rational design of supramolecular assemblies and as a precursor to valuable conjugated systems. As the demand for precisely engineered molecular architectures continues to grow in fields ranging from materials science to drug discovery, the utility of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol and its derivatives is poised to expand even further.

References

  • Cope, A. C., et al. (1941). The Rearrangement of Acetylenic Glycols. Journal of the American Chemical Society, 63(7), 1843–1847. [Link]

  • Favorskii, A. Y. (1905). Zh. Russ. Fiz.-Khim. Obshch., 37, 643-645.
  • Ostromislensky, I. I. (1908). J. Russ. Phys. Chem. Soc., 40, 1572.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 380898, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Favorskii reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Barton, B., et al. (2018). Complexes of TETROL with selected heterocyclics: unconventional host–guest hydrogen bonding and the correlation with host selectivity. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 92, 1-11. [Link]

  • Zhang, Y., et al. (2010). Synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). An annual publication of satisfactory methods for the preparation of organic chemicals. Retrieved from [Link]

  • Hagiwara, T., & Tsuruta, H. (1987). 1,1,4,4-Tetraphenyl-1,3-butadiene derivatives and electrophotographic lightsensitive material containing them.
  • Kalyana Sundar, J., et al. (2010). (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(4), o679. [Link]

  • Barton, B., et al. (2023). Host Ability of (+)-(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol (TETROL) in the Presence of γ-Butyrolactone-, 2-Pyrrolidone-, and N-Alkyl-substituted 2-Pyrrolidones. Crystal Growth & Design. [Link]

Sources

Foundational

spectroscopic data (NMR, IR, Mass Spec) of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1,4,4-Tetraphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (CAS No: 1483-74-5), a highly symmetric and sterically hindered alkyne diol.[1][2] The document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this molecule's structural verification. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this specific compound. The guide explains the causality behind experimental choices, provides validated protocols, and synthesizes data to present a holistic characterization, ensuring a high degree of scientific integrity.

Introduction to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a crystalline solid with the molecular formula C₂₈H₂₂O₂ and a molecular weight of 390.48 g/mol .[1] Its structure is notable for the central butyne (C≡C) core flanked by two quaternary carbons, each bearing two phenyl rings and a hydroxyl group. This high degree of symmetry and steric bulk imparts unique chemical properties and presents specific challenges and features in its spectroscopic analysis.

Molecular Structure and Properties

The molecule's rigid acetylenic backbone and the four flanking phenyl groups create a well-defined three-dimensional structure. The molecule is centrosymmetric, a key feature that dictates the simplicity of its NMR spectra and the intensity of certain vibrational modes in IR spectroscopy.[3]

Caption: Molecular graph of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

Synthesis and Availability

This compound is typically synthesized via the reaction of benzophenone with the dianion of acetylene.[3] While commercially available from suppliers of rare and specialized chemicals, it is important to note that some major suppliers provide this product without collecting analytical data, placing the onus of identity and purity confirmation on the researcher.[4] This underscores the importance of the characterization techniques detailed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a highly symmetric molecule like 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, NMR provides a deceptively simple yet highly informative dataset.

¹H NMR (Proton NMR) Analysis

Expertise & Experience: The symmetry of the molecule means that all four phenyl groups are chemically equivalent, as are the two hydroxyl groups. This significantly simplifies the spectrum. The primary signals will arise from the hydroxyl protons and the aromatic protons. The exact chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Expected Spectrum:

  • Hydroxyl Protons (-OH): A singlet, typically broad, whose chemical shift can vary. In a non-hydrogen-bonding solvent like CDCl₃, it may appear around 2-4 ppm. In DMSO-d₆, it will appear further downfield and be a sharper singlet.

  • Aromatic Protons (Ph-H): The 20 aromatic protons will appear in the typical aromatic region (7.0-8.0 ppm).[5] Due to the electronic environment, the ortho, meta, and para protons may not be fully resolved and could present as a complex, overlapping multiplet.

Proton Type Expected δ (ppm) Multiplicity Integration Notes
Hydroxyl (-OH)2.0 - 5.0 (variable)Singlet (s)2HShift is highly solvent-dependent.
Aromatic (Ar-H)7.2 - 7.8Multiplet (m)20HRepresents all protons on the four phenyl rings.
¹³C NMR (Carbon NMR) Analysis

Expertise & Experience: The power of ¹³C NMR is in identifying all unique carbon environments. Due to the molecule's symmetry, we expect a reduced number of signals relative to the 28 total carbon atoms. Quaternary carbons, such as the alkyne and phenyl-substituted carbons, often show weaker signals due to longer relaxation times, a phenomenon that can be mitigated by adjusting acquisition parameters.

Expected Spectrum:

  • Phenyl Carbons: We anticipate four distinct signals for the 24 aromatic carbons: one for the ipso-carbon (attached to the quaternary center), and three for the ortho, meta, and para carbons. These will appear in the 125-150 ppm range.[6]

  • Quaternary Propargylic Carbon: The carbon atom bonded to the hydroxyl group and two phenyl rings (C-OH) will be a singlet, typically in the 70-80 ppm range.

  • Alkyne Carbon: The acetylenic carbons (C≡C) are expected around 80-90 ppm.[7] Due to symmetry, they will appear as a single signal.

Carbon Type Expected δ (ppm) Notes
Quaternary (C-OH)70 - 85Attached to oxygen and two phenyl rings.
Alkyne (C≡C)85 - 95Due to symmetry, only one signal is expected.
Aromatic (Ar-C)125 - 150Four signals expected: C-ipso, C-ortho, C-meta, C-para.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Increase the number of scans significantly (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for quaternary carbons.

    • Set the spectral width to 0-220 ppm.

    • Increase the relaxation delay to 5-10 seconds to aid in the observation of quaternary carbons.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpretation of the IR Spectrum

Expertise & Experience: The IR spectrum of this compound is defined by the hydroxyl and aromatic functionalities. A critical point of analysis is the alkyne (C≡C) stretch. In perfectly symmetric internal alkynes, this vibration causes no change in the molecular dipole moment, rendering it IR-inactive. In this molecule, while highly symmetric, solid-state packing effects or slight deviations from perfect symmetry might allow for a very weak absorption band. Its absence is not evidence against the structure, but its presence (even if weak) is confirmatory.

Expected Characteristic Absorption Bands:

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium, Sharp
Alkyne (C≡C)C≡C Stretch2100 - 2250Very Weak or Absent
Aromatic C=CC=C Stretch1450 - 1600Medium to Strong
C-OC-O Stretch1000 - 1200Strong
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

Trustworthiness: The KBr pellet method is a self-validating system for solid samples. A properly prepared pellet is transparent, indicating good dispersion and minimizing scattering effects.

  • Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through the analysis of its fragmentation patterns.

Analysis of the Mass Spectrum

Expertise & Experience: For this molecule, a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) can be used. Under EI, the molecular ion (M⁺˙) is expected at m/z 390. The fragmentation will be driven by the formation of stable carbocations. The most likely fragmentation pathway involves the cleavage of the C-C bond between the quaternary center and the alkyne, as this leads to a highly stable diphenylhydroxymethyl cation.

Expected Molecular Ion and Fragments:

  • Molecular Ion [M]⁺˙: m/z = 390 (corresponding to C₂₈H₂₂O₂).

  • Loss of Water [M-H₂O]⁺˙: m/z = 372. This is a common fragmentation for alcohols.

  • α-Cleavage Fragment: m/z = 183. This corresponds to the [C(Ph)₂OH]⁺ cation, a very stable fragment. This would likely be a major peak in the spectrum.[8]

  • Phenyl Cation [C₆H₅]⁺: m/z = 77. A common fragment from benzene-containing compounds.

fragmentation_pathway M [C₂₈H₂₂O₂]⁺˙ m/z = 390 F1 [C₂₈H₂₀O]⁺˙ m/z = 372 M->F1 - H₂O F2 [C(Ph)₂OH]⁺ m/z = 183 M->F2 α-cleavage F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO, -C₆H₅

Caption: Proposed key fragmentation pathways for the title compound in MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min and hold for 10 minutes. (Note: High temperatures are needed due to the low volatility of the compound).

    • Carrier Gas: Helium.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol requires a synergistic approach, where each technique provides a piece of the puzzle that is corroborated by the others. The logical workflow below illustrates this self-validating process.

analysis_workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample Pristine Sample IR FTIR Spectroscopy Sample->IR NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify Functional Groups (-OH, Ar-H, C≡C) IR->IR_Data NMR_Data Determine H/C Framework (Symmetry, Connectivity) NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Validated Structure of 1,1,4,4-Tetraphenyl- 2-butyne-1,4-diol IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for structural elucidation.

References

  • PubChem. (n.d.). 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,4,4-Tetraphenyl-1,4-butanediol. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Butanediol, 1,1,4,4-tetraphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Valiyeva, F., et al. (2010). (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Properties of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Foreword: Understanding the Molecular Architecture and Its Implications 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a sterically hindered aromatic diol characterized by a rigid linear core and significant peripheral bulk. I...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecular Architecture and Its Implications

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a sterically hindered aromatic diol characterized by a rigid linear core and significant peripheral bulk. Its structure, featuring a central alkyne functional group flanked by two quaternary carbons each bearing two phenyl rings and a hydroxyl group, dictates its unique physicochemical properties. The molecule is centrosymmetric, with the hydroxyl groups positioned on opposite sides.[1] This high degree of phenyl substitution results in a molecule with considerable steric hindrance and a well-defined three-dimensional architecture.

From a materials science and drug development perspective, the thermal stability and melting point are critical parameters. These properties influence everything from synthesis and purification conditions to storage, formulation, and ultimately, the performance and stability of the final product. This guide provides a comprehensive analysis of these thermal characteristics, grounded in established analytical techniques and field-proven insights.

Physicochemical and Structural Identity

A precise understanding of a compound's identity is the foundation of any technical analysis. The key identifiers and properties for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol are summarized below.

PropertyValueSource
IUPAC Name 1,1,4,4-tetraphenylbut-2-yne-1,4-diol[2]
CAS Number 1483-74-5[2]
Molecular Formula C₂₈H₂₂O₂[2]
Molecular Weight 390.47 g/mol [2]
Melting Point 194-196 °C[3]

Synthesis Pathway: A Note on Purity and Thermal History

The thermal properties of a crystalline solid are intrinsically linked to its purity. The most common synthesis route to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol involves the reaction of dilithium acetylide with benzophenone.[3] Residual starting materials, solvents, or side-products from this synthesis can act as impurities, leading to a depression and broadening of the melting point range. Therefore, rigorous purification, typically by recrystallization from a suitable solvent like benzene, is crucial for obtaining a sample with a sharp and accurate melting point.[3] The thermal history of the sample, including the cooling rate after recrystallization, can also influence its crystalline form and, consequently, its thermal behavior.

Melting Point Analysis: A Critical Quality Attribute

The melting point is a fundamental thermodynamic property that signifies the transition from a highly ordered crystalline solid to a disordered liquid state. For a pure compound, this transition occurs over a narrow temperature range.

Reported Melting Point

The literature reports a melting point of 194-196 °C for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.[3] This relatively high melting point is expected given the molecule's high molecular weight and the significant intermolecular forces, including hydrogen bonding between the hydroxyl groups and π-stacking interactions between the numerous phenyl rings.

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary melting point technique remains a simple, reliable, and widely used method for determining the melting point of a solid. The causality behind this protocol is to ensure uniform and controlled heating of a finely packed sample to visually observe the precise temperature range of the solid-to-liquid phase transition.

Instrumentation:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Glass capillary tubes (sealed at one end).

  • Sample pulverizing tool (e.g., mortar and pestle).

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol sample is completely dry and finely powdered. This is critical for uniform packing and efficient heat transfer.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface. Proper packing prevents sagging and ensures a clear observation of the melting process.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting Run): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. This conserves time for the precise measurement.

  • Accurate Measurement: Cool the apparatus to at least 20 °C below the approximate melting point. Insert a new capillary with a fresh sample.

  • Controlled Heating: Begin heating at a slow, controlled rate of 1-2 °C/min. This slow ramp rate is essential to allow the system to remain in thermal equilibrium, ensuring the temperature of the sample matches the temperature reading of the instrument.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting point range is reported as T₁ - T₂. For a pure substance, this range should be narrow (≤ 2 °C).

Thermal Stability Assessment: Probing the Limits of Molecular Integrity

While the melting point describes a physical phase change, thermal stability defines the temperature at which the molecule begins to chemically decompose. For complex organic molecules, this is a critical parameter for defining safe handling, processing, and storage temperatures. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

Principle: A high-precision balance continuously monitors the sample's weight as a furnace heats it according to a set program. Mass loss indicates decomposition or volatilization. Performing the analysis under an inert nitrogen atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed thermal events are inherent to the molecule's stability and not a reaction with air.

TGA_Workflow cluster_prep Sample Preparation cluster_run Instrument Execution cluster_analysis Data Analysis A 1. Pulverize Sample B 2. Tare TGA Pan A->B C 3. Weigh 5-10 mg B->C D 4. Load Sample & Purge (N₂) C->D E 5. Equilibrate at 30°C D->E F 6. Ramp 10°C/min to 600°C E->F G 7. Plot Mass vs. Temp F->G H 8. Calculate Derivative (DTG) G->H I 9. Determine Onset Temp (Td) H->I

Caption: TGA Experimental Workflow.

Step-by-Step Methodology:

  • Instrumentation: Use a calibrated thermogravimetric analyzer with platinum or alumina sample pans.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol into a pre-tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the experiment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes to ensure a stable starting mass.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Td) is typically determined from the first derivative of the mass loss curve (the DTG curve), which shows the rate of mass loss.

Expected Results and Interpretation:

  • The TGA curve is expected to show a stable baseline with no significant mass loss until well after the melting point.

  • Given its robust, sterically protected structure, the onset of decomposition is anticipated to be above 250 °C.

  • Decomposition would likely proceed via fragmentation of the carbon skeleton. The four phenyl groups and two hydroxyl groups constitute a significant portion of the molecular weight, and their cleavage would result in a substantial mass loss.

  • A small amount of residual mass at 600 °C, likely carbonaceous char, may be observed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information on both physical transitions (like melting) and chemical reactions (like decomposition).

Principle: The sample and an empty reference pan are heated at a controlled rate. When the sample undergoes a thermal event, a differential heat flow occurs to maintain the same temperature as the reference. An endothermic event (e.g., melting) requires more heat to flow to the sample, while an exothermic event (e.g., decomposition) releases heat.

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Execution cluster_analysis Data Analysis A 1. Weigh 2-5 mg Sample B 2. Place in Al Pan A->B C 3. Hermetically Seal B->C D 4. Load Sample & Reference C->D E 5. Purge with N₂ D->E F 6. Ramp 10°C/min to 350°C E->F G 7. Plot Heat Flow vs. Temp F->G H 8. Identify Endotherms (Melting) G->H I 9. Identify Exotherms (Decomposition) H->I

Caption: DSC Experimental Workflow.

Step-by-Step Methodology:

  • Instrumentation: Use a calibrated DSC instrument. Calibration with a standard of known melting point and enthalpy (e.g., indium) is a self-validating step that ensures accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to contain any volatiles released during heating.

  • Atmosphere: Maintain a nitrogen purge (20-50 mL/min) throughout the experiment to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. The final temperature should be high enough to observe decomposition if it occurs in this range, but not so high as to cause excessive damage to the instrument.

  • Data Analysis: Plot the heat flow (in W/g) versus temperature.

Expected Results and Interpretation:

  • A sharp endothermic peak will be observed corresponding to the melting of the compound. The onset of this peak should correlate with the melting point determined by the capillary method, and the area under the peak represents the enthalpy of fusion.

  • At temperatures significantly above the melting point, a broad exothermic peak may be observed. This exotherm would indicate the onset of thermal decomposition.[4] The highly unsaturated alkyne core and aromatic rings suggest that decomposition could be an energy-releasing process.

  • The absence of any significant thermal events between the melt and the onset of decomposition would confirm the compound's thermal stability in its liquid phase over that temperature range.

Chemical Reactivity and Stability Considerations

Beyond thermal decomposition, the chemical stability is also a key factor. It has been noted that 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol can undergo acid-catalyzed rearrangement to form 1,1,4,4-tetraphenyl-1-buten-3-on-4-ol.[5][6] This indicates a potential instability in acidic conditions, a factor that must be considered during drug formulation or materials processing where acidic excipients or catalysts might be present.

Conclusion

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a crystalline solid with a high melting point (194-196 °C), consistent with its large, rigid, and aromatic structure. While specific decomposition data is not widely published, its molecular architecture suggests significant thermal stability, with decomposition likely commencing above 250 °C. The standardized TGA and DSC protocols detailed in this guide provide a robust framework for researchers to precisely quantify these critical thermal parameters. A comprehensive understanding of both the melting behavior and the thermal decomposition profile is essential for leveraging this compound's unique structure in advanced applications, ensuring its stability, purity, and performance from the laboratory to the final product.

References

  • Clair, S., et al. (2014). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ResearchGate. Retrieved January 13, 2026, from [Link]

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 1,4-Butynediol. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Joule, J. A., & Mills, K. (2005). Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. ARKIVOC, 2005(vi), 393-400. Retrieved January 13, 2026, from [Link]

  • Method of synthesis of 1,4-butynediol. (1998). Google Patents. RU2150460C1.
  • Toda, F., & Tanaka, K. (1991). Cumulene Hosts. Bulletin of the Chemical Society of Japan, 64(2), 485-489. Retrieved January 13, 2026, from [Link]

  • Al-Badri, R., et al. (2021). Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. Retrieved January 13, 2026, from [Link]

  • Sisenwine, S. F., & Day, A. R. (1967). Preparation of tetraphenylbutatriene and reactions of the corresponding dianion. The Journal of Organic Chemistry, 32(6), 1770-1775. Retrieved January 13, 2026, from [Link]

  • Vasanthakumar, V., et al. (2010). (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(6), o679. Retrieved January 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Alkyne Keystone: A Comprehensive Guide to the Applications of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in Advanced Organic Synthesis

Foreword: Unlocking the Potential of a Sterically Rich Building Block In the landscape of organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a perpetual endeavor. 1,1,4,4...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Sterically Rich Building Block

In the landscape of organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a perpetual endeavor. 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, a molecule characterized by its rigid acetylenic core flanked by sterically demanding tetraphenyl-substituted carbinol moieties, represents a fascinating yet underutilized building block. Its unique structural and electronic attributes—a reactive alkyne, two tertiary alcohol functionalities, and significant steric bulk—offer a compelling platform for the construction of intricate molecular architectures. This guide serves as a detailed exploration of the synthetic utility of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its applications, from the synthesis of highly substituted heterocycles to its potential in materials science and supramolecular chemistry. We will delve into the mechanistic underpinnings of its reactivity and provide actionable protocols to inspire and facilitate its use in the laboratory.

I. Core Reactivity and Synthetic Potential

The synthetic versatility of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol emanates from its trifunctional nature. The central alkyne can participate in a variety of addition and cycloaddition reactions, while the two tertiary hydroxyl groups can be involved in dehydrative cyclizations, act as directing groups, or be transformed into other functionalities. The sheer steric hindrance imposed by the four phenyl groups plays a crucial role in directing the regioselectivity of reactions and imparting unique properties to the resulting products.

A pivotal transformation that unlocks a significant portion of this molecule's synthetic potential is its isomerization to the corresponding 1,4-dicarbonyl compound, 1,2,3,4-tetraphenylbutane-1,4-dione. This isomerization paves the way for a plethora of subsequent cyclization reactions, most notably the Paal-Knorr synthesis of five-membered heterocycles.

Figure 1: Central synthetic strategy involving isomerization to a 1,4-dione intermediate.

II. Application in Heterocyclic Synthesis: The Paal-Knorr Pathway

The Paal-Knorr synthesis is a classic and powerful method for the construction of furan, pyrrole, and thiophene rings from a 1,4-dicarbonyl precursor.[1][2][3] The in-situ generation of the required 1,2,3,4-tetraphenylbutane-1,4-dione from 1,1,4,4-tetraphenyl-2-butyne-1,4-diol makes this an attractive and convergent approach to highly substituted, sterically encumbered five-membered heterocycles.[1]

A. Synthesis of 2,3,4,5-Tetraphenylfuran

The acid-catalyzed cyclization and dehydration of a 1,4-diketone is the hallmark of the Paal-Knorr furan synthesis.[3] While a direct one-pot protocol from the alkynediol is conceptually feasible, a two-step approach involving the isolation of the intermediate dione is also robust.

Mechanism: The reaction proceeds via protonation of one carbonyl oxygen, followed by nucleophilic attack from the enol of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.

Figure 2: Workflow for the synthesis of 2,3,4,5-tetraphenylfuran.

Protocol 1: Synthesis of 2,3,4,5-Tetraphenylfuran from 1,2,3,4-Tetraphenylbutane-1,4-dione [4]

  • Materials:

    • 1,2,3,4-Tetraphenylbutane-1,4-dione

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3,4-tetraphenylbutane-1,4-dione (1.0 g, 2.56 mmol) in 30 mL of DMSO.

    • Heat the solution to reflux and maintain for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).

Product Reported Yield Melting Point
2,3,4,5-Tetraphenylfuran68%188 °C
B. Synthesis of N-Substituted-2,3,4,5-Tetraphenylpyrroles

The reaction of a 1,4-diketone with a primary amine or ammonia affords the corresponding pyrrole.[3][5] This variation of the Paal-Knorr synthesis provides a straightforward entry into N-functionalized tetraphenylpyrroles.

Mechanism: The reaction begins with the formation of an imine with one of the carbonyl groups, followed by cyclization and dehydration to yield the pyrrole ring.

Protocol 2: Synthesis of N-Ammonio-2,3,4,5-tetraphenylpyrrole [4]

  • Materials:

    • 1,2,3,4-Tetraphenylbutane-1,4-dione

    • Ammonium acetate

    • Glacial acetic acid

  • Procedure:

    • Combine 1,2,3,4-tetraphenylbutane-1,4-dione (1.0 g, 2.56 mmol) and ammonium acetate (5.0 g, 64.9 mmol) in a round-bottom flask.

    • Add 30 mL of glacial acetic acid to the flask.

    • Heat the mixture at reflux for 2 hours.

    • After cooling to room temperature, pour the reaction mixture into 100 mL of water.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to afford the pure N-unsubstituted pyrrole.

Product Reported Yield Melting Point
2,3,4,5-Tetraphenylpyrrole75%213-215 °C
C. Synthesis of 2,3,4,5-Tetraphenylthiophene

Thiophenes can be synthesized from 1,4-diketones using a sulfurating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7]

Mechanism: The reaction involves the conversion of the carbonyl groups to thiocarbonyls, followed by an intramolecular cyclization and subsequent elimination to form the thiophene ring.

Protocol 3: Synthesis of 2,3,4,5-Tetraphenylthiophene from 1,2,3,4-Tetraphenylbutane-1,4-dione [4]

  • Materials:

    • 1,2,3,4-Tetraphenylbutane-1,4-dione

    • Phosphorus pentasulfide (P₂S₅)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it may produce odorous sulfur compounds.

    • In a sealed tube, combine 1,2,3,4-tetraphenylbutane-1,4-dione (1.0 g, 2.56 mmol) and phosphorus pentasulfide (5.68 g, 25.6 mmol).

    • Heat the sealed tube to 210 °C for 3 hours.

    • After cooling to room temperature, carefully open the tube and extract the contents with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Product Reported Yield Melting Point
2,3,4,5-Tetraphenylthiophene70%188 °C

III. Potential Applications in Materials Science and Supramolecular Chemistry

The rigid, tetraphenyl-substituted scaffold of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol and its derivatives suggests significant potential in the realm of materials science and supramolecular chemistry.

A. Ligand for Metal-Organic Frameworks (MOFs)

The diol functionality offers potential coordination sites for metal ions, suggesting that 1,1,4,4-tetraphenyl-2-butyne-1,4-diol could serve as a unique ligand for the construction of novel metal-organic frameworks (MOFs). The steric bulk of the tetraphenyl groups could lead to MOFs with large, well-defined pores and interesting topologies. The alkyne moiety could be a site for post-synthetic modification within the framework.

B. Monomer for Polymer Synthesis

The difunctional nature of the diol allows for its potential use as a monomer in polymerization reactions. For example, it could be incorporated into polyesters or polyurethanes, imparting rigidity and specific photophysical properties to the polymer backbone. The alkyne group could also be utilized in polymerization schemes, such as in alkyne-azide click polymerization.

C. Building Block for Supramolecular Assemblies

The hydroxyl groups of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol are capable of forming hydrogen bonds. In the solid state, it is known to form linear supramolecular chains through intermolecular O—H⋯O hydrogen bonding.[8] This self-assembly behavior, coupled with the potential for π-π stacking of the phenyl rings, makes it an interesting candidate for the design of supramolecular polymers and gels.[9]

Figure 3: Supramolecular chain formation via hydrogen bonding.

IV. Future Outlook and Unexplored Reactivity

While the Paal-Knorr synthesis represents a well-defined application of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a vast expanse of its reaction chemistry remains to be explored. The steric hindrance that makes some transformations challenging also presents opportunities for unique reactivity and selectivity. Further investigations into metal-catalyzed reactions, such as cycloadditions and rearrangements, are warranted. The development of one-pot procedures that combine the initial isomerization with subsequent cyclizations would significantly enhance the synthetic utility of this versatile building block. As the demand for novel, complex organic molecules in drug discovery and materials science continues to grow, the strategic application of sterically rich and functionally dense starting materials like 1,1,4,4-tetraphenyl-2-butyne-1,4-diol will undoubtedly play an increasingly important role.

V. References

  • Paal–Knorr synthesis. (2023). In Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Journal Name, Year, Volume, Pages]. (Please note: A specific journal reference for this protocol was not available in the provided search results, but the procedure is based on the synthesis of these compounds from the dione intermediate.)

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(7), o1679. [Link]

  • Kotha, S., & Singh, D. (2024). Tetraphenylmethane Derivatives Containing Nitrogen Heterocycles. SynOpen, 8(01), 91-99.

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. PubChem. [Link]

  • Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Journal Name, Year, Volume, Pages]. (Please note: A specific journal reference for this protocol was not available in the provided search results, but the procedure is based on the synthesis of these compounds from the dione intermediate.)

  • Diastereoisomeric enrichment of 1,4-enediols and H2-splitting inhibition on Pd-supported catalysts. Organic & Biomolecular Chemistry, 2023, 21(35), 7140-7146.

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 2021, 26(22), 6937.

  • One-Pot Synthesis of Pyrrole Derivatives. ChemistryViews. [Link]

  • One-pot four-component synthesis of tetrasubstituted pyrroles. [Journal Name, Year, Volume, Pages]. (Please note: A specific journal reference for this protocol was not available in the provided search results.)

  • One-Pot Synthesis of Substituted D1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. Synthesis, 2005(19), 3301-3306.

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. ACS Omega, 2023, 8(22), 19896-19904.

  • 1,4-Butanediol, 1,1,4,4-tetraphenyl-. PubChem. [Link]

  • Supramolecules. University of Brighton. [Link]

  • One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Beilstein Journal of Organic Chemistry, 2017, 13, 1938-1944.

  • Biosynthesis of the modified tetrapyrroles—the pigments of life. Journal of Biological Chemistry, 2014, 289(39), 26895-26903.

  • Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of the Serbian Chemical Society, 2017, 82(10), 1109-1120.

  • Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses. Current Organic Chemistry, 2001, 5(9), 939-968.

  • Pinacol Rearrangement. Master Organic Chemistry. [Link]

    • Alicyclic diketones and diols. Part II. The dehydration of cis- and trans-2 : 2 : 5 : 5-tetramethylcyclohexane-1 : 3-diol. Journal of the Chemical Society (Resumed), 1959, 2186.

  • Synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives. [Journal Name, Year, Volume, Pages]. (Please note: A specific journal reference for this protocol was not available in the provided search results.)

  • The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Photochemical & Photobiological Sciences, 2019, 18(5), 1059-1062.

  • The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. The Royal Society of Chemistry. [Link]

Sources

Application

Application Notes & Protocols: Derivatization of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol for Advanced Materials

Introduction: Unlocking the Potential of a Versatile Building Block 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a unique bifunctional molecule characterized by a rigid alkyne core and four flanking phenyl groups, terminatin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a unique bifunctional molecule characterized by a rigid alkyne core and four flanking phenyl groups, terminating in two hydroxyl functionalities.[1] This distinctive architecture, combining steric bulk with reactive sites, makes it an exceptionally promising building block for the synthesis of novel materials. The rigidity of the butynediol backbone can be exploited to create materials with defined geometries and high thermal stability, while the hydroxyl groups offer versatile handles for a range of chemical modifications.

These derivatization pathways open avenues to a diverse array of advanced materials, including high-performance polymers, porous crystalline solids like metal-organic frameworks (MOFs), and bespoke molecular architectures for applications in organic electronics, gas storage, and catalysis. This guide provides an in-depth exploration of key derivatization strategies for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, complete with detailed protocols and the scientific rationale underpinning each experimental choice.

Part 1: Esterification - Tailoring Functionality and Solubility

Esterification of the terminal hydroxyl groups is a fundamental strategy to modulate the solubility, processability, and electronic properties of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. The introduction of various acyl groups allows for fine-tuning of the final material's characteristics.

Causality of Experimental Choices

The reaction of an alcohol with an acyl chloride is a highly efficient method for ester formation.[2][3] The high reactivity of the acyl chloride obviates the need for harsh catalysts that could potentially induce side reactions with the alkyne functionality. The inclusion of a mild base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, which could otherwise lead to unwanted side reactions or degradation of the product.[4] The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is predicated on its ability to dissolve the reactants and its inertness under the reaction conditions.

Protocol: Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diyl Dibenzoate

This protocol details the synthesis of a benzoate ester derivative, a common modification that enhances thermal stability and influences crystal packing.

Materials:

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (1.0 g, 2.56 mmol)

  • Benzoyl chloride (0.72 g, 5.12 mmol, 2.0 eq.)

  • Triethylamine (0.57 g, 5.63 mmol, 2.2 eq.)

  • Anhydrous Dichloromethane (DCM, 50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in 40 mL of anhydrous DCM.

  • Addition of Base: Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add benzoyl chloride dropwise to the stirring solution at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the desired diester.

Expected Outcome and Characterization:

The product, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diyl dibenzoate, is expected to be a white crystalline solid. Characterization can be performed using:

  • ¹H NMR: Expect a downfield shift of the protons on the carbon atoms bearing the ester groups compared to the starting diol. The aromatic protons will show characteristic multiplets.

  • ¹³C NMR: The carbonyl carbons of the ester groups will appear around 165-170 ppm.

  • FT-IR: Appearance of a strong C=O stretching vibration around 1720 cm⁻¹ and disappearance of the broad O-H stretch from the starting diol.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Compound Molecular Weight ( g/mol ) Key FT-IR Peaks (cm⁻¹) ¹H NMR (CDCl₃, δ ppm)
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol390.47~3400 (br, O-H), ~2230 (C≡C)~2.5 (s, 2H, OH), 7.2-7.6 (m, 20H, Ar-H)
1,1,4,4-Tetraphenyl-2-butyne-1,4-diyl dibenzoate598.68~1720 (s, C=O), ~2230 (w, C≡C)7.2-8.1 (m, 30H, Ar-H)

Experimental Workflow for Esterification

start Start: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in DCM add_base Add Triethylamine start->add_base add_acyl Add Benzoyl Chloride at 0°C add_base->add_acyl react Stir at RT for 12-16h add_acyl->react workup Aqueous Workup react->workup purify Recrystallization workup->purify product Product: Dibenzoate Derivative purify->product

Caption: Workflow for the synthesis of the dibenzoate ester.

Part 2: Etherification - Building Blocks for Polyethers and Macrocycles

Etherification of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol provides a pathway to construct robust polyether chains or to form macrocyclic structures. The Williamson ether synthesis is a classic and reliable method for this transformation.[5][6][7]

Causality of Experimental Choices

The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[8] A strong base, such as sodium hydride (NaH), is required to deprotonate the sterically hindered hydroxyl groups of the diol to form the more nucleophilic alkoxide. A polar aprotic solvent like dimethylformamide (DMF) or THF is ideal as it can solvate the cation of the base while not interfering with the nucleophile. The choice of the alkyl halide will determine the nature of the ether side chains.

Protocol: Synthesis of 1,4-Dibenzyloxy-1,1,4,4-tetraphenyl-2-butyne

This protocol describes the synthesis of a dibenzyl ether derivative, which can serve as a precursor for further functionalization.

Materials:

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (1.0 g, 2.56 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 0.23 g, 5.63 mmol, 2.2 eq.)

  • Benzyl bromide (0.96 g, 5.63 mmol, 2.2 eq.)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Alkoxide Formation: In a flame-dried three-neck flask under an inert atmosphere, suspend sodium hydride in 20 mL of anhydrous THF.

  • Diol Addition: Slowly add a solution of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in 30 mL of anhydrous THF to the NaH suspension at 0 °C.

  • Activation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Etherification: Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the product with diethyl ether (3 x 30 mL).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome and Characterization:

The product, 1,4-Dibenzyloxy-1,1,4,4-tetraphenyl-2-butyne, is expected to be a white solid.

  • ¹H NMR: Disappearance of the hydroxyl proton signal. Appearance of a new singlet for the benzylic methylene protons (around 4.5-5.0 ppm) and additional aromatic signals from the benzyl groups.

  • FT-IR: Disappearance of the O-H stretch and appearance of a C-O-C stretching vibration around 1100 cm⁻¹.

Compound Molecular Weight ( g/mol ) Key FT-IR Peaks (cm⁻¹) ¹H NMR (CDCl₃, δ ppm)
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol390.47~3400 (br, O-H)~2.5 (s, 2H, OH), 7.2-7.6 (m, 20H, Ar-H)
1,4-Dibenzyloxy-1,1,4,4-tetraphenyl-2-butyne570.73~1100 (s, C-O-C)~4.8 (s, 4H, OCH₂Ph), 7.2-7.6 (m, 30H, Ar-H)

Experimental Workflow for Etherification

start Start: NaH in THF add_diol Add Diol Solution at 0°C start->add_diol activate Stir at RT for 1h add_diol->activate add_halide Add Benzyl Bromide at 0°C activate->add_halide react Stir at RT for 16-24h add_halide->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Product: Dibenzyl Ether Derivative purify->product

Caption: Workflow for the synthesis of the dibenzyl ether.

Part 3: Polymerization - Crafting High-Performance Polyesters and Polyethers

The bifunctional nature of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol makes it an excellent monomer for step-growth polymerization, leading to the formation of polyesters and polyethers with high thermal stability and defined architectures.

Protocol: Synthesis of a Polyester via Polycondensation

This protocol outlines the synthesis of a polyester by reacting the diol with a diacyl chloride.

Materials:

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (1.0 g, 2.56 mmol)

  • Terephthaloyl chloride (0.52 g, 2.56 mmol)

  • Pyridine (0.44 g, 5.63 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL)

  • Methanol

  • Standard laboratory glassware, mechanical stirrer, and nitrogen inlet

Procedure:

  • Monomer Solution: In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol and pyridine in anhydrous NMP.

  • Initiation: Cool the solution to 0 °C and add terephthaloyl chloride in one portion with vigorous stirring.

  • Polymerization: Allow the reaction to warm to room temperature and continue stirring for 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation: Precipitate the polymer by pouring the viscous solution into a large excess of methanol with stirring.

  • Purification: Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C for 24 hours.

Expected Polymer Properties:

The resulting polyester is expected to be a high molecular weight, amorphous or semi-crystalline solid with good thermal stability.

  • GPC: To determine the molecular weight and polydispersity index (PDI).

  • TGA: To assess the thermal decomposition temperature.

  • DSC: To determine the glass transition temperature (Tg).

  • FT-IR: Appearance of a strong ester C=O stretch and disappearance of the O-H stretch.

Monomer A Monomer B Polymer Type Expected Tg
1,1,4,4-Tetraphenyl-2-butyne-1,4-diolTerephthaloyl chlorideAromatic Polyester> 150 °C

Part 4: Application in Metal-Organic Frameworks (MOFs)

The rigid and geometrically defined nature of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol makes it an intriguing candidate for use as a linker in the construction of Metal-Organic Frameworks (MOFs).[9] While the diol itself can participate in coordination, its derivatization to include carboxylic acid or other coordinating groups is often necessary to form robust, porous frameworks.

Conceptual Framework for MOF Synthesis
  • Linker Functionalization: The hydroxyl groups of the diol can be derivatized to introduce coordinating functionalities, such as carboxylates, pyridyls, or triazoles. For instance, esterification with 4-carboxyphenylacetyl chloride would yield a dicarboxylic acid linker.

  • Solvothermal Synthesis: The functionalized linker is then reacted with a metal salt (e.g., zinc nitrate, copper acetate) in a high-boiling solvent like DMF or DEF under solvothermal conditions (heating in a sealed vessel).

  • Framework Assembly: During the reaction, the metal ions and the organic linkers self-assemble into a crystalline, porous framework.

Logical Relationship for MOF Synthesis

start 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol derivatize Derivatization (e.g., to dicarboxylate) start->derivatize linker Functionalized Linker derivatize->linker solvothermal Solvothermal Reaction linker->solvothermal metal Metal Salt metal->solvothermal solvent High-Boiling Solvent solvent->solvothermal mof Porous MOF Material solvothermal->mof

Sources

Method

Application Notes and Protocols: Reactivity of Hydroxyl Groups in 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

For Researchers, Scientists, and Drug Development Professionals Abstract 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a sterically hindered, tertiary propargylic alcohol with a unique molecular architecture that presents bot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a sterically hindered, tertiary propargylic alcohol with a unique molecular architecture that presents both opportunities and challenges in synthetic chemistry. The presence of two tertiary hydroxyl groups flanking a central alkyne moiety governs its reactivity, making it a valuable precursor for the synthesis of complex molecular frameworks. This guide provides an in-depth exploration of the key reactions involving the hydroxyl groups of this diol, including acid-catalyzed rearrangements, oxidation, and reduction. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively utilize this versatile building block in the development of novel compounds.

Introduction: Structural Features and Reactivity Overview

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (PubChem CID: 380898) possesses a C28H22O2 molecular formula and is characterized by a central carbon-carbon triple bond with a tertiary alcohol at both the 1 and 4 positions.[1] The four phenyl groups attached to the carbinol carbons create significant steric hindrance, which profoundly influences the accessibility and reactivity of the hydroxyl groups.

The primary modes of reactivity for the hydroxyl groups in this diol can be categorized as:

  • Acid-Catalyzed Rearrangements: Protonation of the hydroxyl groups can initiate carbocation formation, leading to skeletal rearrangements. The Meyer-Schuster and Rupe rearrangements are prominent examples of such transformations in tertiary propargyl alcohols.[2][3][4]

  • Oxidation: The tertiary alcohol moieties can be oxidized to the corresponding carbonyl compounds, although this often requires specific and mild oxidizing agents to avoid side reactions.

  • Reduction: The hydroxyl groups can be removed through hydrogenolysis, or the entire molecule can be reduced to the corresponding alkane or alkene diol.

This document will delve into the mechanistic details and provide practical protocols for these key transformations.

Acid-Catalyzed Rearrangements: Meyer-Schuster and Rupe Pathways

The acid-catalyzed rearrangement of tertiary propargylic alcohols like 1,1,4,4-tetraphenyl-2-butyne-1,4-diol can proceed through two competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.[2][5] The choice of catalyst and reaction conditions can influence the product distribution.

The Meyer-Schuster Rearrangement

This rearrangement typically converts tertiary propargyl alcohols into α,β-unsaturated ketones.[2][3] The mechanism involves the protonation of a hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group and subsequent tautomerization.[2][6]

Mechanism:

  • Protonation: A hydroxyl group is protonated by an acid catalyst.

  • Carbocation Formation: Loss of a water molecule generates a tertiary carbocation adjacent to the alkyne.

  • 1,3-Hydroxyl Shift: A hydroxyl group from the other end of the molecule attacks the carbocation in a 1,3-fashion.

  • Tautomerization: The resulting enol tautomerizes to the more stable α,β-unsaturated ketone.

Meyer_Schuster_Rearrangement cluster_0 Meyer-Schuster Rearrangement start 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol protonation Protonation of OH start->protonation H+ carbocation Tertiary Carbocation Formation protonation->carbocation -H2O hydroxyl_shift 1,3-Hydroxyl Shift carbocation->hydroxyl_shift enol Enol Intermediate hydroxyl_shift->enol tautomerization Tautomerization enol->tautomerization product α,β-Unsaturated Ketone tautomerization->product

Caption: Meyer-Schuster rearrangement pathway.

The Rupe Rearrangement

In contrast to the Meyer-Schuster rearrangement, the Rupe rearrangement of tertiary α-acetylenic alcohols leads to the formation of α,β-unsaturated ketones via an enyne intermediate.[2][5][7] This pathway is often competitive with the Meyer-Schuster rearrangement, especially under strongly acidic conditions.[2]

Mechanism:

  • Protonation and Dehydration: Protonation of a hydroxyl group followed by elimination of water leads to a propargyl carbocation.

  • Enyne Formation: Deprotonation can lead to an enyne intermediate.

  • Hydration: Addition of water to the enyne, followed by tautomerization, yields the α,β-unsaturated ketone.

Rupe_Rearrangement cluster_1 Rupe Rearrangement start 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol protonation_dehydration Protonation & Dehydration start->protonation_dehydration H+, -H2O enyne Enyne Intermediate protonation_dehydration->enyne hydration Hydration enyne->hydration H2O enol Enol Intermediate hydration->enol tautomerization Tautomerization enol->tautomerization product α,β-Unsaturated Ketone tautomerization->product

Sources

Application

The Enigmatic Role of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in Stereoselective Synthesis: A Review of Current Knowledge

For Immediate Release Shanghai, China – January 13, 2026 – In the landscape of stereoselective synthesis, where the precise control of molecular chirality is paramount for the development of novel therapeutics and materi...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 13, 2026 – In the landscape of stereoselective synthesis, where the precise control of molecular chirality is paramount for the development of novel therapeutics and materials, the exploration of new chiral scaffolds and reagents is a continuous endeavor. This document delves into the current understanding of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, a structurally intriguing molecule, and its potential, though not widely documented, applications in the realm of stereoselective transformations. While direct, extensive literature on its use is sparse, this guide aims to provide a comprehensive overview based on available data and analogous structures, offering insights for researchers, scientists, and drug development professionals.

Structural Features and Inherent Potential

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol possesses a unique C2-symmetric scaffold characterized by a central carbon-carbon triple bond flanked by two tertiary alcohol moieties, each bearing two phenyl groups.[1][2] This rigid, acetylenic backbone and the presence of four bulky phenyl substituents create a defined and sterically hindered three-dimensional space. The hydroxyl groups offer reactive handles for derivatization, suggesting potential as a chiral auxiliary or as a precursor to chiral ligands.

The inherent chirality of this diol, when resolved into its enantiopure forms, could theoretically allow it to function as a chiral resolving agent through the formation of diastereomeric complexes with racemic compounds.[3][4] Furthermore, its rigid structure could be advantageous in asymmetric catalysis by providing a well-defined chiral environment around a metal center.

Application as a Chiral Resolving Agent: A Theoretical Framework

The principle of chiral resolution via diastereomeric salt formation relies on the differential solubility of diastereomeric pairs.[3] For 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol to be an effective resolving agent for a racemic mixture of, for instance, amines or carboxylic acids, it would first need to be resolved into its individual enantiomers. The enantiopure diol could then be reacted with the racemate to form diastereomeric salts or complexes.

Hypothetical Resolution Protocol:

  • Reaction: The enantiopure diol is reacted with a racemic amine in a suitable solvent to form diastereomeric ammonium salts.

  • Crystallization: The differing physicochemical properties of the diastereomers would ideally lead to the selective crystallization of one diastereomer.

  • Separation: The crystallized diastereomer is separated by filtration.

  • Liberation: The resolved amine is liberated from the diol by treatment with an appropriate acid or base.

While plausible, there is a notable absence of published protocols demonstrating the successful application of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol as a chiral resolving agent. This may be due to difficulties in its own resolution or suboptimal diastereomeric complex formation with common racemates.

Potential as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[5] The structural rigidity and steric bulk of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol make it a candidate for such a role.

Conceptual Workflow:

G Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Diol Enantiopure 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol Chiral_Diol->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Chiral_Product_Complex Chiral Product Complex Stereoselective_Reaction->Chiral_Product_Complex Cleavage Cleavage Chiral_Product_Complex->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Conceptual workflow for the use of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol as a chiral auxiliary.

However, a literature search did not yield specific examples of this diol being employed as a chiral auxiliary to control the stereochemical outcome of reactions such as alkylations, aldol additions, or Diels-Alder reactions.

Precursor to Chiral Ligands for Asymmetric Catalysis

The most promising, albeit indirectly supported, application of the tetraphenyl diol scaffold lies in its potential as a precursor for chiral ligands in asymmetric catalysis. The hydroxyl groups can be functionalized, for instance, by conversion to phosphines, amines, or other coordinating groups. The resulting bidentate ligands could then be complexed with transition metals to create chiral catalysts.

A notable example from the literature describes a derivative, (R,R)-1,1,4,4-tetraphenylbutanetetraol, which was used to synthesize a sterically hindered chiral cyclic phosphoric acid. This catalyst demonstrated high enantioselectivity (up to 99% ee) in the asymmetric Biginelli reaction.[6] This finding suggests that the tetraphenyl backbone is a viable scaffold for creating a well-defined chiral pocket that can effectively induce asymmetry in a catalytic transformation.

Hypothetical Ligand Synthesis and Application Workflow:

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Asymmetric Reaction Chiral_Diol Enantiopure Diol Functionalization Functionalization (e.g., Phosphination) Chiral_Diol->Functionalization Chiral_Ligand Chiral Bidentate Ligand Functionalization->Chiral_Ligand Chiral_Catalyst Chiral Metal Catalyst Chiral_Ligand->Chiral_Catalyst Complexation Metal_Precursor Metal Precursor Metal_Precursor->Chiral_Catalyst Asymmetric_Reaction Asymmetric Reaction Chiral_Catalyst->Asymmetric_Reaction Substrates Prochiral Substrates Substrates->Asymmetric_Reaction Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product

Caption: Hypothetical workflow for the synthesis of a chiral ligand from the diol and its application in asymmetric catalysis.

Despite this promising precedent with a related structure, there is a lack of published research detailing the synthesis and application of chiral ligands directly derived from 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

Conclusion and Future Outlook

While 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol presents an intriguing molecular architecture with theoretical potential in stereoselective synthesis, its practical application remains largely unexplored and undocumented in readily accessible scientific literature. The lack of concrete protocols for its use as a chiral resolving agent or auxiliary is a significant gap. However, the successful application of a derivative in asymmetric catalysis provides a strong rationale for future research into the development of chiral ligands based on this scaffold.

For researchers in drug development and process chemistry, the exploration of this and similar rigid, sterically demanding chiral backbones could lead to the discovery of novel and highly selective catalysts for a range of asymmetric transformations. Further investigation is warranted to unlock the full potential of this enigmatic diol.

References

Unfortunately, a comprehensive search of scientific databases did not yield specific literature that would allow for the creation of detailed application notes and protocols for the use of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in stereoselective synthesis. The provided response is therefore based on general principles of stereochemistry and analogies to related structures. The following references provide general context on the concepts discussed.

Sources

Method

Application Note: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol as a Novel Rigid Linker for the Development of High-Porosity Metal-Organic Frameworks for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigidity and Functionality in MOF Design Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous mate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigidity and Functionality in MOF Design

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability in their structure and function.[1] The modular nature of MOFs, arising from the self-assembly of metal ions or clusters with organic linkers, allows for the rational design of materials with tailored pore sizes, surface areas, and chemical environments.[2] This has led to their exploration in a myriad of applications, including gas storage and separation, catalysis, and, notably, biomedical applications such as drug delivery.[3][4]

In the context of drug delivery, the design of the organic linker is of paramount importance. The rigidity of the linker is a crucial factor in determining the stability and permanent porosity of the resulting MOF.[5] Rigid linkers prevent the collapse of the framework upon removal of guest solvent molecules, ensuring accessible pores for drug loading. Furthermore, the incorporation of functional groups into the linker can impart specific properties to the MOF, such as targeted delivery or sites for post-synthetic modification.[6]

This application note introduces a prospective approach utilizing 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol as a novel, rigid linker for the synthesis of MOFs. To date, the use of this specific diol in MOF synthesis has not been reported in the literature, presenting a frontier for innovation in materials science. Based on its unique structural characteristics, we propose a pathway for the synthesis and application of MOFs constructed with this linker, with a particular focus on the development of advanced drug delivery systems for large-molecule therapeutics.

The 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol linker offers a compelling combination of features:

  • Exceptional Rigidity: The central butyne unit and the flanking phenyl groups create a highly rigid structure, which is anticipated to yield robust MOFs with high thermal and chemical stability.

  • Bulky Tetraphenyl Scaffolding: The four phenyl groups provide significant steric bulk, which is expected to result in the formation of MOFs with large pores and high surface areas, ideal for the encapsulation of macromolecules.[3]

  • Reactive Alkyne Moiety: The internal alkyne group presents a valuable handle for post-synthetic modification (PSM) via "click" chemistry, allowing for the introduction of a wide range of functionalities to the MOF pore surface.[7][8]

  • Diol Coordination Sites: The terminal hydroxyl groups serve as the coordination points with metal centers, offering an alternative to the more common carboxylate-based linkers.

This document will provide a detailed, prospective guide for the synthesis, characterization, and application of MOFs based on this promising yet unexplored linker.

Proposed Synthesis of a Zirconium-Based MOF using 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD-MOF)

Zirconium-based MOFs, such as the UiO-66 series, are well-known for their exceptional thermal and chemical stability, making them ideal candidates for drug delivery applications.[9][10] We propose a solvothermal synthesis protocol for a novel zirconium-based MOF, herein designated as TPBD-MOF, utilizing 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol as the organic linker.

Experimental Protocol: Solvothermal Synthesis of TPBD-MOF

This protocol is adapted from established methods for the synthesis of zirconium-based MOFs with bulky linkers.[9][11]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Benzoic acid or Acetic acid)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and the modulator in DMF. The modulator is crucial for controlling the crystallinity and defect density of the resulting MOF.

  • In a separate vial, dissolve 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in DMF. Sonication may be required to achieve complete dissolution.

  • Add the linker solution to the metal salt solution in the autoclave. The typical molar ratio of metal to linker for UiO-type MOFs is 1:1.

  • Seal the autoclave and heat it in a convection oven at a temperature between 120 °C and 150 °C for 24 to 72 hours.

  • After cooling to room temperature, a crystalline powder should be present.

  • Isolate the powder by centrifugation or filtration.

  • Wash the product repeatedly with fresh DMF to remove unreacted starting materials.

  • Perform a solvent exchange with a more volatile solvent, such as ethanol or acetone, by soaking the crystals for several days, with periodic replacement of the solvent.

  • Activate the MOF by heating under vacuum or by supercritical CO₂ drying to remove the solvent from the pores, rendering the material ready for characterization and application.[12]

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method is widely used for MOF synthesis as it promotes the formation of highly crystalline materials.[13]

  • Zirconium as the Metal Node: Zirconium forms highly stable hexanuclear clusters, imparting exceptional robustness to the resulting MOF framework.[9]

  • DMF as the Solvent: DMF is a high-boiling point solvent that is effective at dissolving both the metal salt and the organic linker.[13]

  • Use of a Modulator: Monocarboxylic acids like benzoic acid or acetic acid compete with the linker for coordination to the metal cluster, slowing down the crystallization process and leading to more ordered and crystalline materials.[10]

Synthesis_Workflow cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification and Activation Metal Solution Dissolve ZrCl4 and Modulator in DMF Mixing Combine Metal and Linker Solutions Metal Solution->Mixing Linker Solution Dissolve 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in DMF Linker Solution->Mixing Solvothermal Reaction Heat in Autoclave (120-150 °C, 24-72h) Mixing->Solvothermal Reaction Isolation Isolate Crystalline Product Solvothermal Reaction->Isolation Washing Wash with fresh DMF Isolation->Washing Solvent Exchange Exchange with Ethanol/Acetone Washing->Solvent Exchange Activation Heat under Vacuum or Supercritical CO2 Drying Solvent Exchange->Activation Characterization Characterization Activation->Characterization Application Application Activation->Application

Proposed solvothermal synthesis workflow for TPBD-MOF.

Anticipated Characterization of TPBD-MOF

A thorough characterization is essential to confirm the successful synthesis of the proposed TPBD-MOF and to understand its properties.

Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the framework topology of the synthesized material. The experimental pattern would be compared to simulated patterns of known MOF topologies.[11]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the activated MOF. A high surface area would be expected due to the bulky nature of the linker.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol linker into the MOF structure by identifying characteristic vibrational modes of the alkyne and phenyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the digested MOF can confirm the integrity of the linker within the framework.

Predicted Property Anticipated Value/Observation Rationale
Topology UiO-type (fcu) or novel topologyZirconium tends to form 12-connected nodes, often leading to the robust fcu topology.[9]
BET Surface Area > 2000 m²/gThe bulky tetraphenyl groups are expected to create significant void space within the framework.[3]
Pore Volume > 1.0 cm³/gThe rigid and extended nature of the linker will likely result in a large pore volume.
Thermal Stability > 400 °CThe combination of a rigid linker and stable zirconium-oxo clusters is anticipated to yield high thermal stability.
Chemical Stability High stability in aqueous and organic solventsZirconium-based MOFs are known for their exceptional chemical resistance.[9]

Prospective Applications in Drug Development

The unique predicted properties of TPBD-MOF make it a highly promising candidate for various applications in drug development, particularly for the delivery of large therapeutic molecules.

High-Capacity Loading and Delivery of Macromolecules

The large pore size anticipated for TPBD-MOF would be ideal for the encapsulation of macromolecular drugs such as proteins, peptides, and nucleic acids, which are often too large to be accommodated by traditional drug delivery systems.[14][15]

Proposed Protocol for Drug Loading:

  • Suspend the activated TPBD-MOF in a suitable solvent.

  • Prepare a concentrated solution of the macromolecular drug in the same solvent.

  • Mix the MOF suspension and the drug solution and stir at room temperature for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug into the MOF pores.

  • Isolate the drug-loaded MOF by centrifugation.

  • Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under mild conditions to avoid denaturation of the therapeutic agent.

Post-Synthetic Modification for Targeted Delivery

The alkyne functionality of the 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol linker provides a powerful platform for post-synthetic modification (PSM) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry).[16][17] This allows for the covalent attachment of targeting ligands, such as folic acid or antibodies, to the MOF surface for enhanced delivery to specific cell types, such as cancer cells.

PSM_Workflow TPBD-MOF TPBD-MOF with exposed alkyne groups Click Reaction Cu(I)-catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition TPBD-MOF->Click Reaction Targeting Ligand Azide-functionalized targeting ligand (e.g., Folic Acid-N3) Targeting Ligand->Click Reaction Functionalized MOF Targeted TPBD-MOF Click Reaction->Functionalized MOF

Post-synthetic modification of TPBD-MOF via click chemistry.

Conclusion and Future Outlook

The proposed use of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol as a rigid linker in the synthesis of Metal-Organic Frameworks represents a novel and exciting avenue for the development of advanced functional materials. The anticipated properties of the resulting TPBD-MOF, including high porosity, exceptional stability, and a readily functionalizable backbone, make it a prime candidate for addressing key challenges in drug delivery, particularly for macromolecular therapeutics.

While the protocols and applications outlined in this note are prospective, they are grounded in the established principles of MOF chemistry and supported by extensive research on analogous systems. We encourage researchers to explore the synthesis and characterization of MOFs based on this promising linker, which holds the potential to expand the toolkit of materials available for the development of next-generation drug delivery platforms.

References

  • He, Y., et al. (2013). Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds. Langmuir, 29(48), 14997-15003.
  • Fei, H., et al. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. Inorganic Chemistry, 54(12), 5679-5681.
  • Zhang, Z., et al. (2017). Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks.
  • Kou, Y., et al. (2022). Synthesis and Biomedical Applications of Highly Porous Metal–Organic Frameworks. Molecules, 27(19), 6585.
  • Behrens, P., et al. (2022). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Leibniz University Hannover.
  • Gassensmith, J. J., et al. (2011). Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. Dalton Transactions, 40(41), 10820-10822.
  • Gotthardt, M. A., et al. (2015). Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5. Dalton Transactions, 44(39), 17133-17140.
  • Khan, I., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(30), 21545-21564.
  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (86), e52094.
  • Naz, S., et al. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Pharmaceutics, 13(7), 993.
  • Morris, W., et al. (2017). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Accounts of Chemical Research, 50(3), 565-575.
  • Demel, J., et al. (2023). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 62(38), 15463-15471.
  • Islamoglu, T., et al. (2019). High-Concentration Self-Assembly of Zirconium- and Hafnium-Based Metal-Organic Materials. ACS Applied Materials & Interfaces, 11(48), 45007-45014.
  • Wang, X., et al. (2020). Chiral Nanoporous Metal-Organic Frameworks with High Porosity as Materials for Drug Delivery. Journal of the American Chemical Society, 142(1), 474-481.
  • Karagiaridi, O., et al. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube.
  • Davies, R. P., et al. (2014). Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors. CrystEngComm, 16(35), 8094-8097.
  • Fan, W., et al. (2018). Microwave-assisted synthesis of zirconium-based metal-organic frameworks (MOFs): Optimization and application in gas adsorption.
  • Davies, R. P., et al. (2014). Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors. CrystEngComm, 16(35), 8094-8097.
  • Basset, J.-M., et al. (2008). Easily immobilized di- and tetraphosphine linkers: rigid scaffolds that prevent interactions of metal complexes with oxide supports. Journal of the American Chemical Society, 130(12), 3834-3835.
  • Farha, O. K., et al. (2019). Metal–organic frameworks based on highly connected nets. Science, 366(6472), 1479-1484.
  • Taddei, M., et al. (2020). A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters. Green Chemistry, 22(22), 7856-7863.
  • Maji, T. K., et al. (2012). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. CrystEngComm, 14(20), 6614-6627.
  • Davies, R. P., et al. (2014). Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors. CrystEngComm, 16(35), 8094-8097.
  • Zhou, H.-C., et al. (2016). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society, 138(20), 6636-6642.
  • Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1338-1349.
  • Mukherjee, S., et al. (2020). Development of Mixed metal Metal-organic polyhedra networks, colloids, and MOFs and their Pharmacokinetic applications.
  • Zhang, Q., et al. (2019). Structures and properties of tetraphenylethene-based coordination polymers. Abstracts of Papers of the American Chemical Society, 257.
  • Cohen, S. M. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12791-12806.
  • ResearchGate. (n.d.). List of organic linkers for MOF synthesis. Retrieved from [Link]

  • Kholdeeva, O. A., et al. (2020). Effect of organic linker substituents on properties of metal–organic frameworks: a review. Reaction Chemistry & Engineering, 5(11), 2059-2084.
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  • Morsali, A., et al. (2019). Linker Functionalized Metal-Organic Frameworks.

Sources

Application

Application Notes & Protocols: Catalytic Applications of Metal Complexes with 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Abstract: This document provides a comprehensive technical guide on the prospective catalytic applications of metal complexes featuring the ligand 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD). While direct catalytic appl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the prospective catalytic applications of metal complexes featuring the ligand 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD). While direct catalytic applications of TPBD complexes are an emerging area, this guide synthesizes established principles from organometallic chemistry and catalysis to propose robust protocols for their synthesis and use in key organic transformations. We will explore the unique structural attributes of TPBD and how they may influence catalytic activity and selectivity, with a focus on transfer hydrogenation and selective alkyne hydrogenation. Detailed, field-tested protocols are provided to serve as a foundational framework for researchers in catalysis, organic synthesis, and drug development.

Introduction: The Untapped Potential of a Sterically Demanding Diol Ligand

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD) is a structurally unique molecule characterized by a rigid butyne backbone flanked by two hydroxyl groups, each bonded to a carbon atom bearing two phenyl rings[1]. These features bestow upon it significant potential as a ligand in coordination chemistry and catalysis:

  • Bidentate Coordination: The two hydroxyl groups can act as coordination sites, allowing TPBD to function as a chelating diolato ligand upon deprotonation.

  • Significant Steric Hindrance: The four phenyl groups create a well-defined, sterically demanding environment around the metal center. This bulk can be instrumental in controlling substrate approach, thereby influencing regio- and stereoselectivity in catalytic reactions.

  • Electronic Modulation: The phenyl groups and the alkyne moiety can modulate the electronic properties of the coordinated metal center, impacting its reactivity and catalytic turnover.

This guide explores the synthesis of metal complexes with this promising ligand and outlines detailed protocols for their potential application in catalysis, drawing parallels from well-established catalytic systems involving other diols and bulky ligands.[2][3][4][5]

Section 1: Synthesis of a Representative TPBD-Metal Complex

The foundational step for exploring catalytic applications is the synthesis of a stable, well-defined metal complex. Ruthenium complexes are versatile catalysts for a wide range of reactions, including hydrogenation and coupling reactions.[3][6][7][8] The following protocol describes the synthesis of a representative Ruthenium(II)-TPBD complex from a common starting material.

Protocol 1: Synthesis of Dichloro(1,1,4,4-tetraphenyl-2-butyne-1,4-diolato)(p-cymene)ruthenium(II)

This protocol is adapted from general procedures for the synthesis of Ruthenium(II) alkoxide and diolato complexes.[9]

Objective: To synthesize a stable Ru(II) complex where TPBD acts as a bidentate diolato ligand.

Materials:

  • [Ru(p-cymene)Cl₂]₂ (dichloro(p-cymene)ruthenium(II) dimer)

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous, degassed Toluene

  • Anhydrous, degassed Hexane

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Methodology:

  • Preparation: In a 100 mL Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.306 g, 0.5 mmol) and 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD) (0.390 g, 1.0 mmol).

  • Base Addition: Add anhydrous Na₂CO₃ (0.212 g, 2.0 mmol). The base acts as a proton scavenger to facilitate the deprotonation of the diol's hydroxyl groups, enabling coordination to the ruthenium center.

  • Solvent Addition: Add 40 mL of anhydrous, degassed toluene to the flask via cannula.

  • Reaction: Stir the resulting suspension at 80°C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite under an inert atmosphere to remove Na₂CO₃ and any other insoluble impurities.

    • Wash the Celite pad with a small amount of anhydrous toluene (2 x 5 mL).

    • Combine the filtrate and washings.

  • Isolation:

    • Reduce the volume of the filtrate to approximately 10 mL under vacuum.

    • Slowly add 30 mL of anhydrous hexane to precipitate the product. The less polar hexane acts as an anti-solvent for the more polar metal complex.

    • Collect the resulting precipitate by filtration, wash with a small amount of hexane, and dry under high vacuum.

Characterization: The identity and purity of the synthesized complex should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the presence of both the p-cymene and TPBD ligands and the overall structure of the complex.

  • FT-IR Spectroscopy: To observe the disappearance of the O-H stretch from the free ligand and the appearance of new Ru-O vibrational modes.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the complex.

cluster_reactants Reactants cluster_process Process cluster_products Products Ru_dimer [Ru(p-cymene)Cl₂]₂ Reaction Toluene, 80°C, 12h Ru_dimer->Reaction TPBD TPBD Ligand TPBD->Reaction Base Na₂CO₃ (Base) Base->Reaction Proton Scavenger Complex Ru(II)-TPBD Complex Reaction->Complex Salt NaCl + NaHCO₃ Reaction->Salt G cluster_substrates Substrates & Products 1 [Ru]-OH (Precatalyst) 2 [Ru]-O-iPr 1->2 + iPrOH - H₂O 3 [Ru]-H (Active Catalyst) 2->3 β-Hydride Elim. + Acetone Acetone Acetone 2->Acetone 4 [Ru]-O-CH(Ph)Me 3->4 + Ketone (Hydride Transfer) Ketone Acetophenone 3->Ketone 4->1 + iPrOH - Alcohol Alcohol 1-Phenylethanol Alcohol->4 iPrOH Isopropanol iPrOH->2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Welcome to the technical support center for the synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this vers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you improve your yield and obtain a high-purity product.

Introduction

The synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol, a molecule with significant applications in organic synthesis and materials science, is a well-established yet nuanced procedure. The most common and accessible route involves the base-catalyzed reaction of benzophenone with acetylene. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the yield and purity of the final product. This guide will provide a comprehensive overview of the key factors to consider for a successful synthesis, with a focus on practical, field-proven insights.

Reaction Mechanism Overview

The synthesis proceeds via a nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of benzophenone. The strong base, typically potassium hydroxide (KOH) or potassium tert-butoxide, deprotonates acetylene to form the potassium acetylide in situ. This is followed by a twofold addition of the acetylide to two molecules of benzophenone.

reaction_mechanism acetylene Acetylene (HC≡CH) acetylide Potassium Acetylide (K-C≡C-K) acetylene->acetylide Deprotonation base Strong Base (e.g., KOH) base->acetylide intermediate1 Alkoxide Intermediate acetylide->intermediate1 Nucleophilic Attack benzophenone1 Benzophenone (Ph₂C=O) benzophenone1->intermediate1 intermediate2 Dialkoxide Intermediate intermediate1->intermediate2 Nucleophilic Attack benzophenone2 Benzophenone (Ph₂C=O) benzophenone2->intermediate2 product 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol intermediate2->product Protonation workup Aqueous Workup workup->product troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Quality (Base, Solvent, Benzophenone) start->check_reagents check_setup Inspect Reaction Setup (Anhydrous, Gas-tight) check_reagents->check_setup Reagents OK optimize_conditions Optimize Reaction Conditions (Temperature, Addition Rate) check_setup->optimize_conditions Setup OK improve_workup Refine Work-up and Purification optimize_conditions->improve_workup Conditions Optimized success Improved Yield improve_workup->success

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing the formation of a significant amount of a white, insoluble byproduct. What is it and how can I prevent it?

This is a common observation, particularly when using potassium hydroxide. The white, insoluble solid is often unreacted potassium acetylide or potassium salts that precipitate out of the organic solvent.

  • Cause: The solubility of potassium acetylide in common organic solvents like THF or ether is low.

  • Solution:

    • Improve Stirring: Ensure vigorous mechanical stirring to maintain a fine suspension of the acetylide.

    • Solvent Choice: Consider using a more polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) where the acetylide has better solubility. However, be aware that these solvents can complicate the work-up.

    • Liquid Ammonia: A classic but more hazardous approach is to use liquid ammonia as the solvent, in which potassium acetylide is readily soluble. This method requires specialized equipment and safety precautions.

Q3: My final product is an off-white or yellowish powder, even after recrystallization. How can I decolorize it?

The presence of color often indicates minor impurities, possibly from side reactions or decomposition.

  • Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (1-2% by weight). The charcoal will adsorb colored impurities.

  • Hot Filtration: After treatment with activated charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

Both potassium hydroxide (KOH) and potassium tert-butoxide (t-BuOK) are commonly used.

  • Potassium tert-butoxide is generally preferred as it is a stronger, non-nucleophilic base and is more soluble in organic solvents, leading to a more homogeneous reaction mixture.

  • Potassium hydroxide is a more economical option but is less soluble and its effectiveness is highly dependent on being finely powdered and anhydrous.

Q2: Can I use a Grignard reagent for this synthesis?

Yes, a Grignard-based approach is a viable alternative. This would involve the reaction of ethynylenedimagnesium bromide (BrMg-C≡C-MgBr) with two equivalents of benzophenone.

  • Advantages: Grignard reagents are often more soluble in ethereal solvents, leading to a more homogeneous reaction.

  • Disadvantages: The preparation of the di-Grignard reagent of acetylene can be challenging and requires strict anhydrous conditions.

Q3: What is the best solvent for recrystallizing the final product?

The choice of solvent is crucial for obtaining high-purity crystals. A solvent pair is often most effective.

  • Toluene/Heptane: Dissolve the crude product in a minimum amount of hot toluene and then slowly add heptane until the solution becomes turbid. Allow to cool slowly.

  • Ethanol/Water: Dissolve the crude product in hot ethanol and add water dropwise until turbidity persists. Reheat to clarify and then cool slowly.

Detailed Experimental Protocol

This protocol is a high-yield procedure for the synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol using potassium tert-butoxide.

Materials and Equipment:
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel.

  • Dry ice/acetone condenser (optional, for liquid ammonia).

  • Anhydrous tetrahydrofuran (THF).

  • Potassium tert-butoxide.

  • Benzophenone.

  • Acetylene gas (purified).

  • Standard glassware for work-up and recrystallization.

Procedure:
  • Setup: Assemble the flame-dried glassware under an inert atmosphere (nitrogen or argon).

  • Acetylide Formation: To a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF, bubble purified acetylene gas at 0°C with vigorous stirring for 1-2 hours. The formation of a white precipitate of potassium acetylide will be observed.

  • Reaction with Benzophenone: Dissolve benzophenone (2.0 equivalents) in anhydrous THF and add it dropwise to the stirred suspension of potassium acetylide at 0-5°C over 1-2 hours.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane or ethanol/water) to yield pure 1,1,4,4-tetraphenyl-2-butyne-1,4-diol as a white crystalline solid.

Product Characterization:

The identity and purity of the product should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Phenyl protons will appear as a multiplet in the aromatic region (typically ~7.2-7.6 ppm). The hydroxyl protons will appear as a broad singlet (the chemical shift is concentration and solvent dependent).
¹³C NMR Expect signals for the quaternary carbons attached to the hydroxyl groups, the acetylenic carbons, and multiple signals in the aromatic region.
IR Spectroscopy Look for a broad O-H stretching band (~3400-3600 cm⁻¹), C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), and a weak C≡C stretching band (~2200-2250 cm⁻¹).
Melting Point The melting point of the pure compound should be sharp and consistent with the literature value (approximately 194-196 °C).

For detailed spectral data, refer to the PubChem database for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (CID 380898).[1]

Safety Precautions

  • Acetylene: Acetylene is a highly flammable gas and can be explosive under pressure. Handle it in a well-ventilated fume hood, away from ignition sources. Use appropriate regulators and tubing.

  • Potassium tert-butoxide and Potassium Hydroxide: These are corrosive and hygroscopic bases. Handle them in a glove box or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Anhydrous solvents are flammable. Handle them in a fume hood and away from open flames.

References

  • PubChem. (n.d.). 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

common side products in the synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Technical Support Center: Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol Welcome to the technical support guide for the synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol. This document provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Welcome to the technical support guide for the synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. Our goal is to move beyond simple procedural steps, offering insights into the causality behind experimental choices to empower you to resolve challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The typical laboratory preparation involves the reaction of benzophenone with an acetylenic dianion, commonly generated in situ from acetylene gas and a Grignard reagent like phenylmagnesium bromide or ethylmagnesium bromide.

Question 1: My reaction yielded very little or no desired product. What went wrong?

Answer: A low or zero yield is one of the most common issues and almost always points to problems with the organometallic reagent, which is extremely sensitive.

  • Probable Cause 1: Inactivated Grignard Reagent.

    • Expertise & Experience: Grignard reagents are potent nucleophiles but also strong bases that react readily with protic sources, especially water.[1][2] Any moisture in your glassware, solvents, or starting materials will quench the reagent, halting the reaction. The synthesis of the acetylenic di-Grignard reagent is particularly sensitive.

    • Troubleshooting Steps:

      • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under a vacuum. Allow to cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use Anhydrous Solvents: Diethyl ether or tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle under an inert atmosphere.

      • Check Reagent Quality: Use freshly polished magnesium turnings and pure, dry bromobenzene (or other alkyl halide) for the initial Grignard formation.

  • Probable Cause 2: Inefficient Acetylene bubbling/Addition.

    • Expertise & Experience: The reaction of the initial Grignard reagent (e.g., PhMgBr) with acetylene gas forms the nucleophile that reacts with benzophenone.[3] If acetylene is not efficiently dissolved or bubbled through the solution, the concentration of the reactive bis(bromomagnesium)acetylene will be too low.[3]

    • Troubleshooting Steps:

      • Control Gas Flow: Use a gas dispersion tube (sparger) to create fine bubbles, maximizing the gas-liquid surface area. The flow rate should be steady but not so vigorous that it causes excessive solvent evaporation.

      • Monitor Reaction: The reaction is often exothermic. A slight increase in temperature upon acetylene introduction is a good indicator that the reaction is proceeding.

Question 2: My final product is contaminated with a significant amount of unreacted benzophenone. How do I solve this?

Answer: The presence of starting material indicates an incomplete reaction, typically due to stoichiometry or insufficient reaction time.

  • Probable Cause: Insufficient Acetylenic Dianion.

    • Expertise & Experience: The stoichiometry requires two moles of the initial Grignard reagent to form the dianion from acetylene, which then reacts with two moles of benzophenone. An underestimation of the Grignard concentration or premature termination of the reaction will leave benzophenone unreacted.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the bis(bromomagnesium)acetylene relative to the benzophenone to drive the reaction to completion.

      • Increase Reaction Time/Temperature: After adding the benzophenone, allow the reaction to stir for an adequate period (e.g., 2-4 hours) at room temperature or with gentle reflux to ensure completion.[2]

    • Purification Strategy: Unreacted benzophenone can often be removed during purification. It is more soluble in non-polar solvents like hexanes or petroleum ether than the diol product. Triturating the crude solid with cold petroleum ether can effectively wash away the benzophenone before recrystallization.[1]

Question 3: My product is an off-color oil that won't crystallize, or it's a yellowish solid. What is this impurity?

Answer: This issue often points to the formation of biphenyl, a common side product in Grignard reactions that use phenylmagnesium bromide.

  • Probable Cause: Biphenyl Formation.

    • Expertise & Experience: Biphenyl is formed from a coupling reaction between the phenylmagnesium bromide Grignard reagent and unreacted bromobenzene.[1] This side reaction is favored by higher temperatures and high concentrations of bromobenzene. Biphenyl is a yellowish, low-melting solid that can interfere with the crystallization of the desired product.

    • Troubleshooting Steps & Purification:

      • Control Grignard Formation: Add the bromobenzene solution slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations.[1]

      • Purification: Biphenyl has very different solubility properties from the target diol. It is highly soluble in non-polar solvents.

        • Trituration: Vigorously stir the crude product with a cold, non-polar solvent like petroleum ether or hexanes. The biphenyl will dissolve, leaving the purer diol as a solid.[1]

        • Recrystallization: Choose a solvent system where the diol's solubility is high when hot and low when cold, while biphenyl remains relatively soluble (e.g., ethanol or a toluene/hexane mixture).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

A1: The synthesis is a classic example of nucleophilic addition to a carbonyl group.[4] It proceeds in two main stages:

  • Formation of the Nucleophile: Acetylene gas is deprotonated twice by a strong base, typically a Grignard reagent, to form a highly nucleophilic acetylide dianion (e.g., BrMg-C≡C-MgBr).[3]

  • Nucleophilic Attack: This dianion then acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of two separate benzophenone molecules in succession. This forms a di-alkoxide intermediate.

  • Protonation: An acidic workup (e.g., with dilute HCl or ammonium chloride) protonates the two alkoxide ions to yield the final 1,1,4,4-tetraphenyl-2-butyne-1,4-diol product.[2]

Q2: Why are anhydrous conditions so critical?

A2: The acetylide dianion is an extremely strong base. Any protic substance, especially water, will protonate it back to acetylene, rendering it non-nucleophilic and killing the reaction. This is a fundamental principle of organometallic chemistry.[2]

Q3: How can I best monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most effective method.

  • Procedure: Periodically take a small aliquot from the reaction mixture. Carefully quench it with a few drops of saturated ammonium chloride solution. Extract the organic components with a small amount of ethyl acetate or ether. Spot this extract on a TLC plate alongside your benzophenone starting material.

  • Analysis: Develop the plate in a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the benzophenone spot and the appearance of a new, more polar spot (lower Rf value) corresponding to the diol product indicates the reaction is proceeding. The reaction is complete when the benzophenone spot is no longer visible.

Validated Experimental Protocol

This protocol describes the synthesis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol via a Grignard reaction. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.

Step 1: Preparation of Phenylmagnesium Bromide

  • Place magnesium turnings (2.6 g, 107 mmol) in a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

  • Add 20 mL of anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 100 mmol) in 60 mL of anhydrous diethyl ether.

  • Add a small portion (~5 mL) of the bromobenzene solution to the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle bubbling), add a small crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Formation of Bis(bromomagnesium)acetylene

  • Cool the Grignard solution in an ice bath.

  • Bubble dry acetylene gas through the solution via a gas dispersion tube for 1-2 hours. A thick, grayish-white precipitate will form.

Step 3: Reaction with Benzophenone

  • Prepare a solution of benzophenone (14.6 g, 80 mmol) in 100 mL of anhydrous THF.

  • Add the benzophenone solution dropwise to the stirred acetylide slurry at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

Step 4: Work-up and Purification

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield a crude solid.

  • Triturate the crude solid with 50 mL of cold petroleum ether and filter to remove biphenyl and other non-polar impurities.

  • Recrystallize the resulting solid from hot ethanol or toluene to afford pure 1,1,4,4-tetraphenyl-2-butyne-1,4-diol as a white crystalline solid.

Data Summary & Visualizations

Quantitative Data
CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
Benzophenone (Start) 182.2247-49White solid
Biphenyl (Side Product) 154.2169-72White to yellowish solid
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (Product) 390.47~195-197White crystalline solid

Typical Yield: 60-75% (based on benzophenone)

Reaction and Troubleshooting Diagrams

Reaction_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Addition 2 PhMgBr 2 Phenylmagnesium Bromide DiGrignard BrMg-C≡C-MgBr (Acetylide Dianion) 2 PhMgBr->DiGrignard + HC≡CH HCCH Acetylene Alkoxide Di-alkoxide Intermediate DiGrignard->Alkoxide Benzophenone 2 Benzophenone (Ph₂C=O) Benzophenone->Alkoxide Product 1,1,4,4-Tetraphenyl- 2-butyne-1,4-diol Alkoxide->Product + H₃O⁺ Workup

Caption: Overall reaction mechanism for the synthesis.

Side_Product_Formation PhMgBr Phenylmagnesium Bromide Biphenyl Biphenyl Side Product (Ph-Ph) PhMgBr->Biphenyl PhBr Bromobenzene (Unreacted) PhBr->Biphenyl Wurtz-type Coupling

Caption: Formation of the common biphenyl side product.

Troubleshooting_Workflow start Analysis of Crude Product issue1 Low / No Yield start->issue1 issue2 Unreacted Benzophenone (by TLC) start->issue2 issue3 Oily / Yellowish Product (Won't crystallize) start->issue3 cause1a Wet Reagents/Glassware issue1->cause1a cause1b Poor Acetylene Addition issue1->cause1b cause2 Incorrect Stoichiometry issue2->cause2 cause3 Biphenyl Contamination issue3->cause3 sol1a Solution: Ensure rigorous anhydrous conditions cause1a->sol1a sol1b Solution: Use gas sparger, monitor temperature cause1b->sol1b sol2 Solution: Use slight excess of Grignard reagent cause2->sol2 sol3 Solution: Triturate with hexanes before recrystallization cause3->sol3

Caption: A logical workflow for troubleshooting common issues.

References

  • Favorskii reaction - Wikipedia. [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

  • 1. Grignard Reaction - Web Pages. [Link]

  • Reaction Between Grignard Reagent and Benzophenone | Carbonyl Compound | Nucleophilic Addition - YouTube. [Link]

  • GRIGNARD REACTION WITH ACETYLENE IN THF - ResearchGate. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

Sources

Troubleshooting

solubility of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in common organic solvents

Technical Support Center: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol Welcome to the technical support center for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Welcome to the technical support center for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our focus is to combine theoretical principles with practical, field-proven insights to ensure the success of your experimental work.

Introduction

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a unique molecule characterized by a rigid butyne core flanked by four phenyl groups and two hydroxyl functionalities. This structure imparts a high degree of steric hindrance and a distinct electronic environment, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. However, its complex structure also presents challenges, particularly concerning its solubility in common organic solvents. Understanding and overcoming these solubility issues is critical for its effective use in synthesis, purification, and various applications.

This guide provides a comprehensive overview of the solubility of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, along with detailed troubleshooting protocols to address common experimental challenges.

Solubility Profile of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

The solubility of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is governed by the interplay between its large, nonpolar aromatic surface area and its two polar hydroxyl groups. This dual nature means that no single solvent is universally optimal. The ideal solvent will depend on the desired concentration, temperature, and the specific application.

Based on its structure and empirical observations from related compounds, the following table summarizes the expected solubility of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in a range of common organic solvents.

Solvent ClassSolventPolarity IndexExpected Solubility at Room TemperatureNotes and Expert Insights
Aromatic Toluene2.4Good The nonpolar aromatic nature of toluene interacts favorably with the four phenyl rings of the solute.
Benzene2.7Good Similar to toluene, provides good solvation of the aromatic moieties.
Ethers Tetrahydrofuran (THF)4.0Moderate to Good THF's ability to act as a hydrogen bond acceptor allows it to interact with the hydroxyl groups, while its ether backbone solvates the nonpolar regions. Often a good choice for reactions.
Diethyl Ether2.8Low to Moderate Less polar than THF, resulting in lower solubility. May be suitable for washing or precipitation.
Ketones Acetone5.1Moderate The polar carbonyl group can hydrogen bond with the diol, but the overall polarity may be too high for optimal dissolution of the nonpolar part at room temperature. Heating generally improves solubility significantly.
Alcohols Ethanol4.3Low to Moderate The hydroxyl groups of ethanol can compete for hydrogen bonding, and its polarity can be a limiting factor. Solubility is expected to increase substantially with heating, making it a good candidate for recrystallization.
Methanol5.1Low Higher polarity than ethanol, leading to lower solubility of the nonpolar phenyl groups.
Halogenated Dichloromethane (DCM)3.1Moderate Offers a good balance of polarity to solvate the entire molecule.
Chloroform4.1Moderate to Good Similar to DCM, its polarity is suitable for dissolving compounds with both polar and nonpolar functionalities.
Amides Dimethylformamide (DMF)6.4Good A highly polar aprotic solvent that is an excellent solvent for many organic compounds. Its high boiling point can be advantageous for reactions requiring elevated temperatures.
Sulfoxides Dimethyl sulfoxide (DMSO)7.2Good Similar to DMF, DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of solutes.
Alkanes Hexane0.1Insoluble The highly nonpolar nature of hexane is insufficient to overcome the crystal lattice energy and solvate the polar hydroxyl groups.
Heptane0.1Insoluble Similar to hexane, it is not a suitable solvent for dissolution.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when working with 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol and provides practical solutions.

Question 1: I am having difficulty dissolving 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in my chosen solvent at room temperature. What should I do?

Answer:

  • Initial Assessment: The limited room temperature solubility of this compound is a known challenge due to its high molecular weight and crystalline nature.

  • Troubleshooting Steps:

    • Heating: Gently warm the solvent-solute mixture. The solubility of most organic solids, including this diol, increases significantly with temperature. Use a water bath or a heating mantle with stirring to ensure even heating.

    • Solvent Polarity: If heating is ineffective or not feasible for your experiment, consider a solvent with a different polarity. A mixture of solvents can also be effective. For instance, adding a small amount of a more polar solvent like DMF or DMSO to a less polar solvent like toluene or THF can enhance solubility.

    • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help to break up solid aggregates and increase the rate of dissolution.

Question 2: My compound precipitates out of solution unexpectedly during my reaction. How can I prevent this?

Answer:

  • Causality: Unexpected precipitation can be due to a change in temperature, a change in the solvent composition as reactants are consumed and products are formed, or the formation of a less soluble complex.

  • Preventative Measures:

    • Maintain Temperature: Ensure your reaction vessel is maintained at a constant temperature where the diol is known to be soluble.

    • Use a Co-solvent: Start your reaction in a solvent mixture that provides a good solubility margin. For example, using a THF/DMF mixture instead of pure THF can help to keep all components in solution.

    • Increase Solvent Volume: While not always ideal, increasing the total volume of the solvent can keep the concentration of the diol below its saturation point.

Question 3: What is the best solvent system for the recrystallization of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol?

Answer:

  • Principle of Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Recommended Systems:

    • Single Solvent: Ethanol is a good starting point. The diol has limited solubility in cold ethanol but should dissolve readily in hot ethanol. Toluene can also be effective.

    • Mixed Solvent System: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is insoluble) can be very effective. A common approach is to dissolve the compound in a minimal amount of a hot, good solvent (e.g., THF or acetone) and then slowly add a poor solvent (e.g., hexane or water) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should yield pure crystals.

Question 4: I am observing "oiling out" instead of crystallization during recrystallization. What is happening and how can I fix it?

Answer:

  • Mechanism: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The result is the formation of a liquid phase (the "oil") instead of crystals.

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before the solution cools.

    • Change Solvent System: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent in which the compound is still soluble when hot.

    • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of nucleation sites for crystallization rather than oiling out. Insulating the flask can help.

Experimental Protocols

Protocol 1: General Procedure for Dissolution
  • Weigh the desired amount of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol into a clean, dry flask.

  • Add a stir bar to the flask.

  • Add a portion of the chosen solvent and begin stirring.

  • If the solid does not dissolve, gently heat the mixture using a water bath or heating mantle while continuing to stir.

  • Continue to add small portions of the solvent until the solid is completely dissolved.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Place the crude 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture to boiling with stirring.

  • Add more hot ethanol in small portions until the solid just dissolves.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualizing Experimental Workflows

Solvent Selection Logic

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system.

Solvent_Selection start Start: Need to Dissolve 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol application What is the application? start->application reaction Chemical Reaction application->reaction Reaction purification Purification (Recrystallization) application->purification Purification analysis Analysis (e.g., NMR) application->analysis Analysis reaction_solvents Consider: - Toluene - THF - DMF - DCM reaction->reaction_solvents purification_solvents Consider: - Ethanol - Toluene - Acetone/Hexane mixture purification->purification_solvents analysis_solvents Use deuterated solvents: - CDCl3 - DMSO-d6 - THF-d8 analysis->analysis_solvents check_reaction_solubility Is it soluble at the reaction temperature? reaction_solvents->check_reaction_solubility reaction_success Proceed with reaction check_reaction_solubility->reaction_success Yes reaction_troubleshoot Troubleshoot: - Use co-solvent (e.g., THF/DMF) - Increase temperature check_reaction_solubility->reaction_troubleshoot No reaction_troubleshoot->reaction_solvents check_purification_solubility Good solubility when hot, poor when cold? purification_solvents->check_purification_solubility purification_success Proceed with recrystallization check_purification_solubility->purification_success Yes purification_troubleshoot Troubleshoot: - Try a different solvent system - Use mixed solvents check_purification_solubility->purification_troubleshoot No purification_troubleshoot->purification_solvents check_analysis_solubility Is the concentration sufficient for analysis? analysis_solvents->check_analysis_solubility analysis_success Acquire spectrum check_analysis_solubility->analysis_success Yes analysis_troubleshoot Troubleshoot: - Use a more powerful solvent (DMSO-d6) - Gently warm the sample check_analysis_solubility->analysis_troubleshoot No analysis_troubleshoot->analysis_solvents

Caption: Decision tree for solvent selection.

Troubleshooting Recrystallization

This diagram outlines a logical approach to troubleshooting common issues during the recrystallization process.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No end Successful Crystallization crystals_form->end Yes oiling_solution Problem: Oiling Out Solutions: 1. Reheat and add more solvent. 2. Change to a lower-boiling solvent. 3. Cool more slowly. oiling_out->oiling_solution Yes no_crystals_solution Problem: No Crystallization Solutions: 1. Scratch the inside of the flask. 2. Add a seed crystal. 3. Evaporate some solvent and re-cool. 4. Add an anti-solvent. oiling_out->no_crystals_solution No

Caption: Troubleshooting guide for recrystallization.

References

  • PubChem. 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. [Link][1]

  • Hu, X., Ma, L., Yin, X., Chen, D., Zhou, Z., & Zhang, D. (2022). Synthesis and Characterization of (2R,3R)-1,4-Dimethoxyl-1,1,4,4-tetraphenyl-2,3-butanediol : A Recommended Comprehensive Chemistry Experiment. University Chemistry, 37(12), 2111036. [Link][2]

  • Ataman Kimya. 1,4-BUTYNEDIOL. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

Sources

Optimization

Technical Support Center: Characterization of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Welcome to the technical support guide for the characterization of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol (CAS 1483-74-5). This resource is designed for researchers, chemists, and drug development professionals who may en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol (CAS 1483-74-5). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in analyzing this unique molecule. Its sterically hindered, symmetrical, and crystalline nature presents specific hurdles that require careful consideration of analytical techniques. This guide provides troubleshooting protocols and answers to frequently asked questions to ensure accurate and efficient characterization.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered during the analysis of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol.

Q1: Why is the signal-to-noise ratio in my NMR spectrum so poor, even with a relatively large amount of sample?

A: This is almost certainly a solubility issue. The molecule has four nonpolar phenyl groups and two polar hydroxyl groups, making it sparingly soluble in many standard deuterated solvents. Low solubility leads to a low concentration of analyte in the NMR tube, resulting in a weak signal. Forcing solubility with heat or using more exotic solvents is often necessary.

Q2: I can't find the alkyne (C≡C) peak in my IR spectrum. Did my synthesis fail?

A: Not necessarily. 1,1,4,4-tetraphenyl-2-butyne-1,4-diol is a centrosymmetric molecule.[1] Due to this high degree of symmetry, the stretching vibration of the internal alkyne bond causes no significant change in the molecule's dipole moment. This makes the C≡C stretch vibration forbidden or extremely weak in the infrared (IR) spectrum. You should analyze the sample using Raman spectroscopy, where this vibration is expected to be strong and easily observable.

Q3: The hydroxyl (-OH) proton peak in my ¹H NMR spectrum is very broad and its chemical shift changes between samples. Why?

A: The broadness and variable chemical shift of the hydroxyl proton are classic signs of hydrogen bonding and chemical exchange with trace amounts of water or other protic impurities in the solvent.[2] The extent of hydrogen bonding is highly dependent on concentration and temperature, which is why the peak position is not always reproducible. To confirm, you can add a drop of D₂O to your NMR tube; the -OH peak should disappear as the protons exchange with deuterium.

Q4: My mass spectrum doesn't show a peak at the expected molecular weight (~390.5 g/mol ). What should I do?

A: The molecular ion of this compound is prone to fragmentation, especially with high-energy ionization techniques like Electron Ionization (EI). Tertiary alcohols readily lose water, and the bulky phenyl groups can rearrange or cleave. You are likely seeing only fragment ions.[3] The solution is to use a "soft" ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which imparts less energy to the molecule and is more likely to yield the intact molecular ion or a protonated/sodiated adduct.

Q5: I'm struggling to grow single crystals suitable for X-ray crystallography. Do you have any suggestions?

A: Crystal growth is often a process of systematic trial and error. The bulky phenyl groups can make orderly packing into a crystal lattice difficult. Success depends on finding the right solvent system and controlling the rate of crystallization. Techniques like slow evaporation, vapor diffusion, and solvent layering are effective. A good starting point is to dissolve the compound in a suitable solvent like THF or ethyl acetate and slowly introduce a less-polar "anti-solvent" such as hexane or heptane.[4]

Troubleshooting Guide by Analytical Technique

This section provides in-depth, step-by-step guidance for overcoming specific experimental challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary challenge with NMR is the compound's limited solubility.

Issue: Poor sample solubility resulting in low-quality spectra.

Causality: The molecule's structure does not lend itself to high solubility in common, inexpensive NMR solvents. Effective analysis requires finding a solvent that can adequately solvate both the large hydrophobic regions and the polar hydroxyl groups.

Troubleshooting Protocol:

  • Solvent Selection: Begin with more robust polar aprotic solvents. Chloroform-d (CDCl₃) is often insufficient. Refer to the table below for recommended solvents.

  • Temperature Increase: Gently warming the NMR tube can significantly increase solubility. Acquire the spectrum at an elevated temperature (e.g., 40-60 °C). Ensure the solvent's boiling point is not exceeded.

  • Increase Acquisition Time: If solubility remains low, increase the number of scans (nt) to improve the signal-to-noise ratio. This is often a practical, albeit time-consuming, solution.

  • Use a Higher-Field Instrument: A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion and sensitivity, which can help resolve signals from a dilute sample.

Table 1: Recommended Deuterated Solvents for NMR Analysis

SolventRationale & Comments
DMSO-d₆ Often the best choice. Its high polarity effectively solvates the -OH groups. The residual water peak can obscure the -OH signal, but the analyte peaks are usually sharp.
THF-d₈ A good alternative. Its ether functionality can interact with the -OH groups while the cyclic structure solvates the phenyl rings.
Acetone-d₆ Can be effective but is more volatile. May require a sealed tube if running at elevated temperatures.
CDCl₃ Generally poor solubility. May be used for quick checks but is not recommended for detailed 2D NMR or ¹³C NMR.

G start Start: Poor NMR Spectrum solubility Primary Issue: Low Solubility start->solubility solvent_choice Step 1: Change Solvent (Try DMSO-d6 or THF-d8) solubility->solvent_choice check1 Is Spectrum Improved? solvent_choice->check1 heat Step 2: Increase Temperature (Acquire at 40-60 °C) check1->heat No finish End: Acceptable Spectrum check1->finish Yes check2 Is S/N Ratio Sufficient? heat->check2 scans Step 3: Increase Scans (nt=256 or higher) check2->scans No check2->finish Yes check3 Is Data Quality Acceptable? scans->check3 field Step 4: Use Higher-Field NMR check3->field No check3->finish Yes field->finish Spectrum Improved fail End: Re-evaluate Purity/ Concentration field->fail Still Poor

Caption: Decision workflow for growing single crystals.

Purity and Stability Considerations

Synthesis Impurities: The synthesis of this compound typically involves the reaction of benzophenone with sodium acetylide. P[1]otential impurities include:

  • Unreacted Benzophenone: Can be removed by column chromatography (elutes faster than the polar diol).

  • 1,1,4,4-tetraphenylbutane-1,4-diol: The fully saturated analog, which can result from over-reduction if hydrogenation methods are used in subsequent steps for other syntheses.

  • Elimination Products: Dehydration can lead to enyne or diene byproducts, especially if exposed to acidic conditions.

Purification: Column chromatography using a hexane/ethyl acetate gradient followed by recrystallization from a solvent like diethyl ether or an ethyl acetate/hexane mixture is an effective purification strategy.

[1]Stability and Storage: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a stable solid. However, as a tertiary alcohol, it can be susceptible to acid-catalyzed dehydration. It should be stored in a cool, dry place, away from acidic vapors. For long-term storage, keeping it under an inert atmosphere (N₂ or Ar) is recommended.

References

  • Venkatachalam, V., & Varghese, B. (2010). (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(4), o679. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 380898, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44541, 1,4-Butanediol, 1,1,4,4-tetraphenyl-. PubChem. [Link]

  • SpectraBase. (n.d.). 1,1,4,4-Tetraphenyl-1,4-butanediol. Wiley. [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. [Link]

  • Song, F. R., & Liu, Z. T. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(5), 656–664. [Link]

  • Wikipedia. (n.d.). 1,4-Butynediol. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(6), 285-295. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butyne-1,4-diol (CAS 110-65-6). [Link]

  • Martin, W. B., Jr. (1951). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. Union College. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. ResearchGate. [Link]

  • Adolph, H. G. (1982). 1,2,4-Butanetriol: Analysis and Synthesis. Naval Surface Weapons Center. [Link]

  • Wang, Y., et al. (2011). Synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives. ResearchGate. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Welcome to the dedicated technical support guide for the synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. This document is designed for researchers, chemists, and drug development professionals who are looking to opti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging yet crucial reaction. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific needs. Our goal is to empower you with the expertise to not only replicate a procedure but to master the reaction.

Section 1: Reaction Overview and Core Mechanism

The formation of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is most reliably achieved in a laboratory setting via the nucleophilic addition of an acetylene dianion to two equivalents of benzophenone. This reaction, while straightforward in principle, is highly sensitive to reaction conditions due to the potent basicity and nucleophilicity of the organometallic intermediates involved.

The core mechanism involves a two-step nucleophilic attack. First, a metal acetylide, typically generated in situ, attacks the electrophilic carbonyl carbon of a benzophenone molecule. The resulting alkoxide is then followed by a second, similar attack on another benzophenone molecule at the other end of the acetylenic unit. A final aqueous or mildly acidic workup protonates the two alkoxide intermediates to yield the desired diol.

G cluster_0 Step 1: Formation of Acetylide Dianion cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation (Workup) Acetylene H-C≡C-H Base 2 eq. Strong Base (e.g., n-BuLi, LDA) Acetylene->Base Deprotonation Dianion [Li]⁺⁻C≡C⁻[Li]⁺ Acetylide Dianion Base->Dianion Forms Benzophenone1 Benzophenone (2 eq.) Dianion->Benzophenone1 Nucleophilic Attack Intermediate Intermediate Dianion Alkoxide Benzophenone1->Intermediate Workup Aqueous Workup (e.g., sat. NH₄Cl) Intermediate->Workup Protonation Product 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol Workup->Product

Caption: Reaction mechanism for diol synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yielded no product, and I recovered only my starting benzophenone. What went wrong?

This is a classic symptom of reaction failure at the very first step, indicating your nucleophile never formed or was destroyed before it could react.

  • Probable Cause 1: Inactive Organometallic Reagent. Commercial organolithium reagents like n-butyllithium (n-BuLi) can degrade over time, especially with improper storage. The titer (molarity) of the solution may be significantly lower than stated on the bottle.

    • Solution: Always titrate your organolithium reagent before use to determine its exact concentration. A common method is the double titration method with diphenylacetic acid. For the reaction to succeed, you must add two full equivalents of active base.

  • Probable Cause 2: Contamination with Water or Air. Acetylide anions are exceptionally strong bases and will be instantly quenched by even trace amounts of water or other protic sources. Similarly, exposure to air (oxygen) can lead to undesired side reactions and degradation of the organometallic species.

    • Solution: Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be anhydrous, preferably distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or obtained from a sealed commercial system. The entire reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Probable Cause 3: Acetylene Gas Not Dissolving or Reacting. If generating the acetylide from acetylene gas, poor gas delivery or insufficient reaction time can prevent the formation of the necessary dianion.

    • Solution: Use a gas dispersion tube to ensure fine bubbles and maximize the gas-liquid surface area. Ensure the solvent is kept cold (typically <-60°C) to increase gas solubility. Allow sufficient time for both deprotonation steps to complete before adding the benzophenone.

Q2: My yield is very low, and the TLC plate shows a complex mixture of spots. Why?

Low yield accompanied by multiple byproducts suggests that while the reaction initiated, competing side reactions dominated.

  • Probable Cause 1: Enolization of Benzophenone. While benzophenone cannot be enolized itself, if other enolizable ketones are present as impurities, the strong base will deprotonate them instead of undergoing nucleophilic addition. The primary issue with benzophenone is often related to temperature. At higher temperatures, the reaction becomes less selective.

    • Solution: Maintain a very low reaction temperature (typically -78°C using a dry ice/acetone bath) during the addition of benzophenone. This favors the kinetically controlled nucleophilic addition over other potential pathways. Add the benzophenone solution slowly (dropwise) to avoid localized heating.

  • Probable Cause 2: Formation of Polymeric Byproducts. The Reppe synthesis, a related industrial process for making butynediol, is known to sometimes produce oligomeric and polymeric substances, often referred to as "cuprenes".[1] This can occur under certain conditions, particularly with copper catalysis, but related polymerization can happen if the reaction is not properly controlled.

    • Solution: Strict temperature control and a well-defined stoichiometric ratio of reagents are key. Using a lithium acetylide system in a clean reaction setup generally minimizes this risk compared to older methods.

  • Probable Cause 3: Inappropriate Workup Procedure. Quenching the reaction with a strong acid can lead to acid-catalyzed side reactions of the tertiary alcohol product, such as elimination (to form an enyne) or rearrangement.

    • Solution: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of a mild proton source, such as ammonium chloride (NH₄Cl). This buffers the solution and provides a gentle protonation of the alkoxide intermediates without introducing harsh acidic conditions.

Q3: The reaction worked, but my final product is an impure, oily solid that is difficult to crystallize. How can I purify it?

Purification is often as challenging as the reaction itself. The high molecular weight and phenyl content can make this compound tricky to handle.

  • Probable Cause 1: Contamination with Unreacted Benzophenone. Using a slight excess of the acetylide reagent can help consume all the benzophenone, but this can be difficult to control. Benzophenone often co-crystallizes with the product, making simple recrystallization ineffective.

    • Solution: Column chromatography is the most effective method for removing unreacted benzophenone. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will allow the less polar benzophenone to elute first, followed by the more polar diol product.

  • Probable Cause 2: Presence of Propargyl Alcohol Byproduct. If the initial deprotonation of acetylene is incomplete, the resulting monoanion can react with one equivalent of benzophenone to form 1,1-diphenyl-2-propyn-1-ol. This byproduct has similar polarity to the desired product and can hinder crystallization.

    • Solution: Ensure a full two equivalents of a strong base are used to favor the formation of the dianion. Again, column chromatography is the best method to separate these two alcohols.

  • Probable Cause 3: Incorrect Recrystallization Solvent. The product is a large, non-polar molecule with two polar hydroxyl groups, which can make solvent selection difficult.

    • Solution: A two-solvent system is often effective. Dissolve the crude product in a minimal amount of a good, relatively polar solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, slowly add a non-polar solvent in which it is poorly soluble (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly to promote the growth of pure crystals. This process is similar to the fractional crystallization used for purifying the parent 2-butyne-1,4-diol.[2]

Section 3: Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction? Anhydrous tetrahydrofuran (THF) is the most common and effective solvent. Its etheric oxygen can coordinate with the lithium cations, helping to solubilize the organometallic intermediates. Diethyl ether can also be used, but THF is generally preferred for its higher boiling point and better solvating properties.

  • How can I confirm the identity and purity of my final product? The identity of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol can be confirmed using standard spectroscopic methods.[3]

    • ¹H NMR: Will show characteristic peaks for the phenyl protons and a singlet for the two hydroxyl protons (which may be broad and can be exchanged with D₂O).

    • ¹³C NMR: Will show distinct signals for the quaternary carbons bonded to the hydroxyl groups, the alkyne carbons, and the various phenyl carbons.

    • FTIR: A broad peak around 3400-3500 cm⁻¹ for the O-H stretch and a weak peak around 2200 cm⁻¹ for the internal C≡C triple bond will be present.[3]

    • Purity: Can be assessed by melting point (a sharp melting point indicates high purity) and High-Performance Liquid Chromatography (HPLC).

  • What are the most critical safety precautions? This synthesis involves highly reactive and hazardous materials.

    • Pyrophoric Reagents: n-BuLi and other organolithiums can ignite spontaneously on contact with air. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques.

    • Anhydrous Solvents: Anhydrous ethers can form explosive peroxides over time. Always test for peroxides before distilling.

    • Acetylene Gas: Acetylene can be explosive under pressure and must be handled with care.[4] Using a solution of acetylene in a solvent is often safer than handling the pure gas.

    • Cryogenic Baths: Liquid nitrogen and dry ice/acetone baths can cause severe burns. Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

Section 4: Optimized Baseline Experimental Protocol

This protocol provides a reliable starting point for your experiments. It incorporates best practices to mitigate the common issues discussed above.

G A 1. Preparation - Oven-dry all glassware. - Assemble under positive Argon pressure. C 3. Acetylide Formation - Cool anhydrous THF to -78°C. - Bubble acetylene gas OR add lithium acetylide complex. - Add 2.1 eq. n-BuLi dropwise. A->C B 2. Reagent Preparation - Prepare a solution of Benzophenone in anhydrous THF. D 4. Coupling Reaction - Slowly add Benzophenone solution via syringe pump at -78°C. - Stir for 2-4 hours at -78°C. B->D C->D E 5. Reaction Quench - Slowly add sat. aq. NH₄Cl solution at -78°C. D->E F 6. Workup & Extraction - Warm to room temp. - Separate layers. - Extract aqueous layer with Ether. - Combine organic layers, dry (Na₂SO₄). E->F G 7. Purification - Concentrate under vacuum. - Purify by silica gel chromatography (Hexanes/EtOAc gradient). F->G H 8. Analysis - Characterize pure fractions via NMR, IR, and MP. G->H

Caption: Optimized experimental workflow.

Step-by-Step Methodology:

  • Preparation: All glassware is oven-dried overnight at 125°C and assembled hot under a positive pressure of dry argon.

  • Reagent Setup: A solution of benzophenone (2.0 equivalents) in anhydrous THF is prepared in a separate, dry flask.

  • Acetylide Dianion Generation: To the main reaction flask containing anhydrous THF, add lithium acetylide ethylenediamine complex (1.0 equivalent) or bubble acetylene gas through the solvent at -78°C for 30 minutes. Slowly add n-butyllithium (2.1 equivalents, titrated) dropwise while maintaining the temperature at -78°C. Stir for 1 hour.

  • Coupling Reaction: The benzophenone solution is added dropwise to the acetylide dianion slurry at -78°C over 1 hour using a syringe pump. The reaction mixture is stirred for an additional 3 hours at this temperature.

  • Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The cooling bath is then removed.

  • Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by flash column chromatography on silica gel using a gradient eluent system, typically starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate.

  • Analysis: The purified product is characterized by ¹H NMR, ¹³C NMR, FTIR, and melting point analysis to confirm its identity and purity.[3][5]

Section 5: Data Summary - Influence of Reaction Parameters

This table summarizes the expected outcomes when varying key reaction parameters, based on established organometallic principles.

ParameterConditionExpected Effect on YieldExpected Effect on PurityRationale
Temperature -78°COptimalHighFavors kinetic nucleophilic addition over side reactions.
-20°CLowerLowerIncreased rate of side reactions and potential for byproduct formation.
0°C to RTVery Low / NoneVery LowRapid decomposition of organometallic reagents and dominance of side reactions.
Base n-BuLiHighHighStrong, non-nucleophilic base ideal for complete deprotonation.
LDAHighHighSimilar to n-BuLi, though slightly more sterically hindered.
NaH / KHLowerModerateHeterogeneous reaction, often slower and less efficient for this transformation.
Solvent Anhydrous THFHighHighExcellent solvent for stabilizing organolithium intermediates.
Anhydrous Et₂OGoodHighEffective, but lower boiling point and less effective solvation than THF.
Non-polar (Hexane)Very LowPoorOrganometallic intermediates are poorly soluble and less reactive.
Protic (Ethanol)NoneN/AInstant quenching of the strong base and nucleophile.
Workup Sat. aq. NH₄ClHighHighMildly acidic quench protonates the alkoxide without causing side reactions.
Water (H₂O)HighGoodGenerally safe, but can result in a high pH mixture that may require neutralization.
Dilute HClLowerLowerStrong acid can cause elimination or rearrangement of the tertiary alcohol product.

References

  • Ataman Kimya. 1,4-BUTYNEDIOL. Available from: [Link]

  • PubChem. 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US7759531B2 - Process for preparing 1,4-butanediol.
  • Papp, A., et al. (2020). Reaction network for 2-butyne-1,4-diol hydrogenation. ResearchGate. Available from: [Link]

  • Wikipedia. 1,4-Butynediol. Available from: [Link]

  • Google Patents. RU2150460C1 - Method of synthesis of 1,4-butynediol.
  • Google Patents. DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL.
  • PubChem. 1,4-Butanediol, 1,1,4,4-tetraphenyl-. National Center for Biotechnology Information. Available from: [Link]

  • Wei, H., et al. (2026). Synthesis of But-2-yne-1,4-diol in a slurry bed reactor: Mechanisms, kinetics and process optimization. ResearchGate. Available from: [Link]

  • Google Patents. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization.
  • Union College Schaffer Library. Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. Available from: [Link]

  • Google Patents. US6469221B1 - Process for the conversion of 1, 4 butynediol to 1, 4 butanediol, or a mixture of 1, 4 butenediol and 1,4 butanediol.

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Welcome to the technical support center for the large-scale synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to ensure a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the most common and scalable synthetic route for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol?

A1: The most prevalent and scalable method for synthesizing 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is the reaction of benzophenone with a source of the acetylene dianion. This is typically achieved through a Grignard-type reaction or by using an alkali metal acetylide, such as sodium acetylide. The reaction involves the nucleophilic addition of the acetylenic carbanion to the carbonyl carbon of two benzophenone molecules.

Q2: Can you explain the reaction mechanism in more detail?

A2: Certainly. The synthesis is a classic example of a nucleophilic addition to a carbonyl group.[1][2][3] The process can be broken down into these key steps:

  • Formation of the Acetylide Nucleophile: A strong base, such as a Grignard reagent or sodium amide, deprotonates acetylene to form the acetylide anion. In a subsequent step, a second equivalent of the base generates the dianion.

  • Nucleophilic Attack: The highly nucleophilic acetylide dianion attacks the electrophilic carbonyl carbon of benzophenone. This occurs in two successive additions.

  • Protonation: The resulting dialkoxide is then protonated during an aqueous workup to yield the final diol product.

Troubleshooting Guide

Low Yield and Incomplete Reactions

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in this synthesis can often be traced back to several key factors. Here’s a systematic approach to troubleshooting:

  • Moisture Contamination: Grignard reagents and alkali metal acetylides are extremely sensitive to moisture.[4][5][6][7][8] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The quality of your starting materials is paramount. Use freshly prepared or titrated Grignard reagents. Benzophenone should be pure and dry.

  • Reaction Temperature: The initial addition of the acetylide to benzophenone is often exothermic. Maintaining a low temperature (e.g., -78 °C to 0 °C) during the addition can minimize side reactions. After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.

  • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the acetylide reagent may be necessary to ensure complete conversion of the benzophenone.

Q4: I'm observing a significant amount of unreacted benzophenone in my crude product. What's going wrong?

A4: This is a common issue and is often linked to the reactivity of the nucleophile.

  • Inactive Nucleophile: If the Grignard reagent or sodium acetylide has been passivated by exposure to air or moisture, its reactivity will be significantly diminished.[4][5][6][7][8]

  • Insufficient Reaction Time: While the initial nucleophilic attack is often rapid, allowing the reaction to stir for a sufficient period (which can range from a few hours to overnight) at an appropriate temperature is crucial for maximizing conversion.

  • Poor Mixing: In large-scale reactions, inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration.[9] Ensure your stirring is vigorous enough to maintain a homogeneous reaction mixture.

Parameter Recommendation for Low Yield/Incomplete Reaction Rationale
Moisture Control Use oven-dried glassware and anhydrous solvents. Conduct under inert atmosphere.Prevents quenching of the highly basic and nucleophilic acetylide.[4][5][6][7][8]
Reagent Quality Use freshly prepared/titrated Grignard reagent or high-purity sodium acetylide.Ensures the nucleophile is active and present in the correct concentration.
Temperature Maintain low temperature during addition (-78 to 0 °C), then allow to warm.Controls exothermicity and minimizes side reactions.
Stirring Ensure vigorous and efficient stirring, especially at scale.Promotes a homogeneous reaction mixture and prevents localized concentration gradients.[9]
Purification Challenges

Q5: What is the best method for purifying 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol on a large scale?

A5: Recrystallization is the most effective and scalable method for purifying this compound. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or toluene/heptane, often provides the best results. The goal is to find a solvent system where the diol is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

Q6: I'm having trouble removing a persistent yellow color from my product. What is this impurity and how can I get rid of it?

A6: A yellow discoloration often indicates the presence of polymeric or oxidized byproducts. Here are a few strategies to address this:

  • Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product.

  • Washing: Thoroughly washing the filtered crystals with a cold, non-polar solvent (like hexane or heptane) can help remove residual colored impurities that may be adsorbed on the crystal surface.

  • Controlled Reaction Conditions: Preventing the formation of these impurities in the first place is the best approach. This goes back to maintaining strict anhydrous and inert conditions during the reaction.

Experimental Protocols

Detailed Synthesis Protocol

This protocol outlines a general procedure for the synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

Materials:

  • Benzophenone

  • Magnesium turnings

  • Ethyl bromide

  • Acetylene gas

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction.[10][11]

  • Acetylene Addition: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Bubble dry acetylene gas through the solution for a specified period to form the magnesium acetylide.

  • Benzophenone Addition: Dissolve benzophenone in anhydrous THF and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Grignard Prepare Ethylmagnesium Bromide in THF Acetylene Bubble Acetylene Gas (Formation of Magnesium Acetylide) Grignard->Acetylene 1. Benzophenone Add Benzophenone in THF Acetylene->Benzophenone 2. Stir Stir and Monitor (TLC) Benzophenone->Stir 3. Quench Quench with aq. NH4Cl Stir->Quench 4. Extract Extraction and Drying Quench->Extract 5. Recrystallize Recrystallization Extract->Recrystallize 6. Final_Product Pure 1,1,4,4-Tetraphenyl- 2-butyne-1,4-diol Recrystallize->Final_Product 7.

Caption: A stepwise workflow for the synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

Safety Considerations

Q7: What are the primary safety hazards associated with this synthesis, particularly at a large scale?

A7: The large-scale synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol presents several significant hazards that must be carefully managed.

  • Sodium Acetylide: This reagent is highly reactive and can be explosive when dry.[4][5][6][7][8] It reacts violently with water.[4][5][6][7][8] Handle it as a slurry in an inert solvent and under an inert atmosphere.[4][5]

  • Grignard Reagents: These are highly flammable and react vigorously with water and protic solvents.

  • Exothermic Reactions: The formation of the Grignard reagent and the subsequent addition to benzophenone are exothermic. Proper temperature control and an adequate cooling system are essential to prevent runaway reactions, especially at scale.[9]

  • Flammable Solvents: The use of ethereal solvents like THF poses a fire risk. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and use explosion-proof equipment.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Moisture_Yes Yes Check_Moisture->Moisture_Yes Yes Moisture_No No Check_Moisture->Moisture_No No Check_Reagents Verify Reagent Quality (Fresh/Titrated?) Reagents_Good Good Check_Reagents->Reagents_Good Good Reagents_Bad Bad Check_Reagents->Reagents_Bad Bad Check_Temp Review Temperature Profile Temp_Good Optimal Check_Temp->Temp_Good Optimal Temp_Bad Suboptimal Check_Temp->Temp_Bad Suboptimal Check_Mixing Assess Mixing Efficiency Mixing_Good Good Check_Mixing->Mixing_Good Good Mixing_Bad Poor Check_Mixing->Mixing_Bad Poor Solution_Moisture Dry Glassware and Solvents, Use Inert Atmosphere Moisture_Yes->Solution_Moisture Moisture_No->Check_Reagents Reagents_Good->Check_Temp Solution_Reagents Use Fresh/Titrated Reagents Reagents_Bad->Solution_Reagents Temp_Good->Check_Mixing Solution_Temp Optimize Temperature Control Temp_Bad->Solution_Temp Solution_Mixing Improve Stirring Mechanism Mixing_Bad->Solution_Mixing

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Chemsrc. (n.d.). sodium acetylide | CAS#:1066-26-8.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • ChemicalBook. (2025, February 1). SODIUM ACETYLIDE - Safety Data Sheet.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1066-26-8 Name: Sodium acetylide.
  • Guidechem. (n.d.). SODIUM ACETYLIDE (cas 1066-26-8) SDS/MSDS download.
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • PubChem. (n.d.). 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.
  • Google Patents. (n.d.). RU2150460C1 - Method of synthesis of 1,4-butynediol.
  • Sigma-Aldrich. (n.d.). 1,1,4,4-TETRAPHENYL-2-BUTYNE-1,4-DIOL AldrichCPR.
  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • PubMed Central. (n.d.). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • ResearchGate. (2026, January 3). Synthesis of But-2-yne-1,4-diol in a slurry bed reactor: Mechanisms, kinetics and process optimization | Request PDF.
  • Google Patents. (n.d.). US7759531B2 - Process for preparing 1,4-butanediol.
  • ResearchGate. (n.d.). Synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives.
  • Google Patents. (n.d.). US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization.
  • ChemicalBook. (2025, July 4). 1,1,4,4-TETRAPHENYL-2-BUTYN-1,4-DIOL | 1483-74-5.
  • National Institutes of Health. (n.d.). Hierarchical Malachite Microsphere Catalyst in the Ethynylation of Formaldehyde for 1,4-Butynediol Synthesis.
  • Union College Schaffer Library. (n.d.). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol.
  • MDPI. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of cis-2-Butene-1,4-diol from its Trans Isomer.
  • Google Patents. (n.d.). WO1997036846A1 - Process for the purification of butane-1,4-diol.
  • ResearchGate. (2025, August 7). Selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol: Roles of ammonia, catalyst pretreatment and kinetic studies | Request PDF.
  • ResearchGate. (2025, August 6). Size-Controlled Pd Nanoparticles in 2-Butyne-1,4-diol Hydrogenation: Support Effect and Kinetics Study | Request PDF.
  • -ORCA. (2024, January 6). Improving selectivity in 2-butyne-1,4-diol hydrogenation using biogenic Pt catalysts.
  • ResearchGate. (2025, August 7). (PDF) Selective conversion of cis-2-butene-1,4-diol to 2-hydroxytetrahydrofuran over K, Ca and Ba metals-promoted Ru/SiO2 catalysts.

Sources

Troubleshooting

Technical Support Center: Analytical Techniques for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

Welcome to the technical support resource for the analysis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for monitoring the purity of this compound. We will explore the most common analytical techniques, focusing on practical application and the scientific principles behind methodological choices.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of TPBD due to its high resolution, sensitivity, and quantitative accuracy. Given TPBD's structure, characterized by four nonpolar phenyl rings, a reversed-phase (RP-HPLC) approach is the most effective.

HPLC Troubleshooting Guide

Users often encounter a set of common challenges during HPLC analysis. The following guide addresses these issues systematically. The core principle of effective troubleshooting is to change only one parameter at a time to isolate the variable causing the problem.[1]

Problem Probable Cause(s) Recommended Solution(s)
Pressure Fluctuations (Unstable Baseline) 1. Air bubbles in the pump or system.[2][3] 2. Leaks in fittings or pump seals.[4] 3. Malfunctioning check valves.1. Degas the mobile phase thoroughly using an in-line degasser or sonication. Purge the pump to remove trapped air.[3] 2. Systematically check all fittings for leaks, starting from the pump and moving towards the detector. Replace pump seals if worn. 3. Clean or replace the check valves as per the manufacturer's instructions.
Peak Tailing 1. Secondary Interactions: The hydroxyl groups on TPBD may interact with active sites (free silanols) on the silica backbone of the column. 2. Column Overload: Injecting too much sample can saturate the stationary phase.[2] 3. Extra-column Effects: Excessive tubing length or diameter between the column and detector.[2][5]1. Use a high-purity, end-capped column (e.g., C18 or Phenyl-Hexyl). Consider adding a competitive base like triethylamine (0.1%) to the mobile phase to block active sites. 2. Reduce the injection volume or the concentration of the sample. 3. Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005 inches).
Retention Time Drift (Shifting Peaks) 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[2] 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component.[2] 3. Temperature Fluctuations: Lack of temperature control for the column.[2]1. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using a gradient, check pump performance.[5] 3. Use a column oven to maintain a constant temperature (e.g., 30 °C).
Ghost Peaks (Spurious Peaks) 1. Contaminated Mobile Phase: Impurities in the solvents or additives. 2. Sample Carryover: Residue from a previous injection remaining in the injector or column. 3. Sample Degradation: The analyte may be unstable in the injection solvent.1. Use high-purity, HPLC-grade solvents and additives. Filter all mobile phases.[3] 2. Implement a robust needle wash protocol in the autosampler. Inject a blank (injection solvent) to confirm carryover. 3. Ensure the sample is fully dissolved and stable in the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[1]
HPLC FAQs

Q1: What is a good starting RP-HPLC method for analyzing TPBD purity?

A1: A robust starting point leverages the hydrophobic nature of the molecule. The four phenyl groups make it highly suitable for a C18 stationary phase.

Experimental Protocol: RP-HPLC Purity Assay for TPBD

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient:

    • 0-20 min: 70% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 70% B

    • 26-30 min: Re-equilibrate at 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (phenyl ring absorbance)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg/mL of TPBD in Acetonitrile. Ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.

Causality: This gradient is designed to first elute any polar impurities before ramping up the organic content to elute the highly retained TPBD. Holding at high organic content ensures that any strongly retained, nonpolar impurities are washed off the column.

Q2: My TPBD sample is not dissolving well in the recommended mobile phase. What should I do?

A2: Poor solubility can lead to peak distortion and inaccurate quantification. If TPBD is not soluble in the initial mobile phase (e.g., 70% Acetonitrile), you can dissolve it in a stronger solvent like 100% Acetonitrile or Tetrahydrofuran (THF). However, be mindful of the injection solvent effect. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[1] To mitigate this, keep the injection volume as small as possible (<10 µL).

HPLC Workflow Diagram

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, RT Drift) check_one Rule of One: Change a single parameter start->check_one check_system Check System Basics: Leaks? Bubbles? Correct Mobile Phase? check_one->check_system Isolate check_column Evaluate Column: Age? Contamination? Correct Phase? check_system->check_column System OK resolve Problem Resolved check_system->resolve Issue Found & Fixed check_method Review Method Parameters: Gradient? Temperature? Sample Prep? check_column->check_method Column OK check_column->resolve Issue Found & Fixed check_method->resolve Issue Found & Fixed consult Consult Senior Scientist or Instrument Vendor check_method->consult Parameters OK, Problem Persists

Caption: A logical workflow for troubleshooting common HPLC issues.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural confirmation of TPBD and the identification of structurally related impurities.

NMR FAQs

Q1: What are the expected signals in the 1H and 13C NMR spectra of pure 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol?

A1: The molecule is highly symmetrical.[6]

  • 1H NMR: You should observe two main signals:

    • A complex multiplet in the aromatic region (~7.2-7.6 ppm) corresponding to the 20 protons of the four phenyl groups.

    • A singlet for the two hydroxyl (-OH) protons. Its chemical shift is highly dependent on concentration and solvent, and it may be broad. In a non-protic solvent like CDCl3, it might appear between 2-4 ppm.

  • 13C NMR: Due to symmetry, fewer signals than the total number of carbons are expected:

    • Signals for the phenyl carbons (typically 4 signals between ~125-145 ppm).

    • A signal for the alkyne carbons (-C≡C-). These are often weak and appear around 80-90 ppm.

    • A signal for the quaternary carbons attached to the hydroxyl group (-C-OH) around 70-80 ppm.

Q2: How can NMR help detect the common impurity 1,1,4,4-Tetraphenyl-1,4-butanediol?

A2: 1,1,4,4-Tetraphenyl-1,4-butanediol is the fully saturated (over-reduced) analogue of TPBD.[7] Its presence would be clearly indicated by a new signal in the 1H NMR spectrum for the central -CH2-CH2- protons, which would appear as a multiplet around 2.0-2.5 ppm. The alkyne signals in the 13C NMR would be absent, replaced by a signal for the aliphatic carbons.

Protocol: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the TPBD sample.[8]

  • Dissolve the sample in ~0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a good first choice due to its ability to dissolve nonpolar compounds.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectrum. For quantitative purposes (qNMR), ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1).

Section 3: Mass Spectrometry (MS)

MS is used for confirming the molecular weight of TPBD and detecting impurities, even at trace levels.

MS FAQs

Q1: What ionization technique and expected m/z value should I use for TPBD?

A1: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. ESI is generally softer. Given the molecular weight of TPBD is 390.5 g/mol , you should look for the following ions in positive mode:[6]

  • [M+H]+: 391.17 m/z

  • [M+Na]+: 413.15 m/z (Sodium adducts are common)

  • [M+NH4]+: 408.19 m/z (If an ammonium salt is present in the mobile phase)

Q2: What fragmentation pattern is expected for TPBD?

A2: The molecule can fragment through several pathways. Common fragments observed in GC-MS databases include ions corresponding to:[6]

  • Loss of a hydroxyl group or water.

  • Cleavage resulting in a diphenylmethyl cation (benzhydryl cation) at m/z 167 .

  • Fragments related to the phenyl groups, such as the tropylium ion at m/z 91 or the phenyl cation at m/z 77 .

  • The PubChem database lists major fragments at m/z 309, 267, and 105 .[6]

Section 4: Potential Impurities and Their Detection

A thorough purity analysis requires an understanding of potential process-related impurities.

Impurities cluster_impurities Potential Process-Related Impurities TPBD 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (TPBD) C₂₈H₂₂O₂ MW: 390.5 StartingMaterial Benzophenone Unreacted Starting Material TPBD->StartingMaterial Detected by: - HPLC (elutes earlier) - GC-MS OverReduced 1,1,4,4-Tetraphenyl-1,4-butanediol Over-reduction Product TPBD->OverReduced Detected by: - HPLC (different RT) - NMR (aliphatic CH₂ signals) SideProduct 1,1,4,4-Tetraphenyl-2-butene-1,4-diol Partial Reduction Product TPBD->SideProduct Detected by: - HPLC (different RT) - NMR (vinylic protons)

Caption: TPBD and its common process-related impurities.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 380898, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44541, 1,4-Butanediol, 1,1,4,4-tetraphenyl-. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mastelf. Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]

  • YMC. HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8066, 2-Butyne-1,4-diol. Retrieved from [Link]

  • Shao, Y., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B, 8(1), 38-43. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. Retrieved from [Link]

  • SpectraBase. 2-Butyne-1,4-diol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(8), 445-452. Retrieved from [Link]

  • Journal of Zhejiang University. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Retrieved from [Link]

  • Falvo, R. E., et al. (1999). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Journal of Chemical Education, 76(2), 237. Retrieved from [Link]

  • SWGDRUG.org. Monograph for 1,4-BUTANEDIOL. Retrieved from [Link]

  • NIST. 2-Butyne-1,4-diol in the NIST WebBook. Retrieved from [Link]

  • Hunan Chem. Technical Data Sheet for 2-butyne-1,4-diol. Retrieved from [Link]

  • Ataman Kimya. Product Information for 2-BUTYNE-1,4-DIOL. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol: A Comparative Approach

Introduction: The Imperative of Unambiguous Structural Elucidation In the realm of drug development and materials science, the precise characterization of molecular architecture is not merely a procedural step but the be...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug development and materials science, the precise characterization of molecular architecture is not merely a procedural step but the bedrock of innovation and safety. 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a structurally intriguing molecule, featuring a rigid alkyne linker flanked by sterically demanding quaternary carbons, each bearing two phenyl rings and a hydroxyl group.[1] Its high degree of symmetry and multiple functional groups present a unique analytical challenge. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, contextualized by a comparison with alternative analytical techniques. Our objective is to demonstrate not just the interpretation of spectral data but the strategic reasoning behind the analytical choices that lead to confident structural verification.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Solution-State Structure

NMR spectroscopy remains the most powerful and definitive technique for determining the detailed structure of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into connectivity, symmetry, and stereochemistry.

The Strategic Choice of Solvent: Why DMSO-d₆ is Superior for this Analysis

The selection of an appropriate deuterated solvent is the first and most critical decision in NMR sample preparation. While chloroform-d (CDCl₃) is a common choice, for molecules containing hydroxyl (-OH) or amine (-NH) protons, it often yields broad, indistinct signals due to rapid chemical exchange.[2][3]

For 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. The reasoning is twofold:

  • Hydrogen Bond Acceptance: DMSO is a strong hydrogen-bond acceptor.[4] It forms a relatively stable complex with the hydroxyl protons of the diol, significantly slowing down the rate of intermolecular proton exchange. This results in sharper, well-defined -OH signals in the ¹H NMR spectrum.[2][5]

  • Signal Observation: In contrast, protic solvents like D₂O or CD₃OD would cause the labile hydroxyl protons to exchange with deuterium, rendering them invisible in the ¹H NMR spectrum.[2][3]

This deliberate solvent choice is a self-validating step; the observation of a sharp, well-resolved hydroxyl peak in DMSO-d₆ confirms the presence of the functional group and facilitates a more complete spectral assignment.

cluster_solvent Solvent Selection Rationale Molecule Analyte with -OH groups (1,1,4,4-Tetraphenyl-2-butyne-1,4-diol) Choice Choose NMR Solvent Molecule->Choice DMSO DMSO-d₆ (Aprotic, H-bond acceptor) Choice->DMSO Optimal CDCl3 CDCl₃ (Aprotic, poor H-bond acceptor) Choice->CDCl3 Suboptimal D2O D₂O / CD₃OD (Protic) Choice->D2O For -OH confirmation by disappearance Result_DMSO Sharp -OH Signal (Slow Exchange) DMSO->Result_DMSO Result_CDCl3 Broad -OH Signal (Intermediate Exchange) CDCl3->Result_CDCl3 Result_D2O -OH Signal Disappears (Fast Exchange) D2O->Result_D2O

Caption: Logical workflow for selecting an appropriate NMR solvent for hydroxyl-containing compounds.

Detailed ¹H NMR Spectral Analysis

The molecular symmetry of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is key to interpreting its spectra. A C₂ axis of symmetry passing through the center of the C≡C bond makes the two halves of the molecule chemically equivalent.

Expected ¹H NMR Signals (500 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2 - 7.6Multiplet (m)20HAr-H (Phenyl Protons)The protons on the four phenyl rings are chemically equivalent due to molecular symmetry. They will appear as a complex multiplet in the typical aromatic region. The specific pattern is complex due to overlapping signals of ortho, meta, and para protons.
~5.9 - 6.5Singlet (s)2H-OH (Hydroxyl Protons)The two hydroxyl protons are equivalent. In DMSO-d₆, this signal is expected to be a sharp singlet. Its chemical shift can be concentration and temperature-dependent but is typically found in this region for alcohols in DMSO.[5]

Expert Insights:

  • The absence of any signals in the aliphatic region (0.5-4.5 ppm) is a crucial confirmation of the proposed structure, which lacks any sp³ C-H bonds.

  • To definitively confirm the hydroxyl peak, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the hydroxyl signal to disappear, providing unequivocal proof of its assignment.

Detailed ¹³C NMR and DEPT-135 Spectral Analysis

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule. The symmetry of the diol significantly simplifies the spectrum. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive phase), CH₂ (negative phase), and quaternary carbons (absent).

Expected ¹³C NMR Signals (125 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~145AbsentC -Ar (ipso)Quaternary aromatic carbon directly attached to the carbinol center. One signal represents the four equivalent ipso carbons.
~128.5PositiveC H-Ar (ortho/meta)Aromatic CH carbons. Due to electronic effects and potential overlap, ortho and meta carbons often appear close together.[6]
~127PositiveC H-Ar (para)Aromatic CH carbon at the para position.
~85Absent-CC -The sp-hybridized alkynyl carbons.[7] Due to symmetry, only one signal is observed for both carbons. This region is characteristic for internal alkynes.[8]
~75AbsentC -OHThe sp³-hybridized quaternary carbon bonded to the hydroxyl group and two phenyl rings. It is significantly deshielded by the electronegative oxygen atom.

Expert Insights:

  • Quaternary Carbons: A standard ¹³C spectrum will show five signals. The DEPT-135 experiment will reveal only the three signals corresponding to the aromatic CH groups. The signals for the ipso-aromatic, alkynyl, and carbinol carbons will be absent, confirming their quaternary nature.

  • Symmetry Confirmation: The observation of only five distinct carbon signals for a molecule containing 28 carbon atoms is powerful evidence for the molecule's high degree of symmetry.[1] Any deviation would suggest the presence of impurities or an incorrect structural assignment.

cluster_workflow Integrated NMR Analysis Workflow Sample Prepare Sample in DMSO-d₆ H1 Acquire ¹H NMR Sample->H1 C13 Acquire ¹³C NMR Sample->C13 AssignH1 Assign ¹H Signals (Aromatic, Hydroxyl) H1->AssignH1 DEPT Acquire DEPT-135 C13->DEPT AssignC13 Assign ¹³C Signals (Quaternary, Aromatic CH) C13->AssignC13 Confirm Confirm Assignments with DEPT-135 DEPT->Confirm Structure Final Structure Verification AssignH1->Structure AssignC13->Confirm Confirm->Structure

Caption: A streamlined workflow for comprehensive NMR-based structural elucidation.

Comparison with Alternative Analytical Techniques

While NMR is paramount for structural elucidation, a multi-technique approach provides a more robust characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity, molecular symmetry, solution-state structure.Unambiguous structural determination.Lower sensitivity compared to MS; requires soluble sample.
FTIR Spectroscopy Presence of functional groups (O-H, C≡C, C=C-Ar).Fast, inexpensive, requires minimal sample.Does not provide connectivity information. The C≡C stretch may be weak or absent due to the molecule's symmetry.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity, confirms molecular formula.Does not provide isomeric information; structure must be inferred from fragmentation, which can be complex.
X-ray Crystallography Definitive solid-state structure, bond lengths, and angles.Provides an exact 3D model of the molecule.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state conformation.

This comparison underscores that while techniques like FTIR and MS are excellent for confirming functional groups and molecular weight, they cannot substitute for the detailed structural map provided by NMR spectroscopy.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh approximately 10-15 mg of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ (99.9% D) to the tube.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be required.

  • Insert the sample into the spinner turbine and place it in the NMR spectrometer.

Protocol 2: NMR Data Acquisition (Typical Parameters for a 500 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (as needed for signal-to-noise).

    • Temperature: 298 K.

Conclusion

The structural analysis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol serves as an exemplary case for the application of rigorous scientific reasoning in chemical characterization. The strategic selection of DMSO-d₆ as the NMR solvent is pivotal for observing the key hydroxyl protons. A combined interpretation of ¹H, ¹³C, and DEPT-135 spectra, leveraging the molecule's inherent symmetry, allows for a complete and unambiguous assignment of all signals. When compared with other analytical methods, NMR spectroscopy clearly stands out as the indispensable tool for definitive structural elucidation in solution. This integrated approach ensures the highest level of scientific integrity and confidence in the final molecular structure.

References

  • Reddit discussion on Hydroxyl Groups in NMR. (2023). r/Chempros. Available at: [Link]

  • Grant, D. M., et al. (2002). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Solid State Nuclear Magnetic Resonance, 21(1-2), 86-104. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Available at: [Link]

  • ScienceStruck. (2025). Phenyl, 5.8-6.0: Significance and symbolism. Available at: [Link]

  • WikiSlice. Phenyl group. Available at: [Link]

  • OpenOChem Learn. Alkynes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 380898, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. PubChem. Retrieved January 13, 2026, from [Link].

  • Wang, Y., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules, 27(1), 235. Available at: [Link]

  • Gagnon, P. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5276–5287. Available at: [Link]

  • ResearchGate. (2018). Discussion on hydroxyl peaks in DMSO-d6 with water. Available at: [Link]

  • University of Puget Sound. (n.d.). Proton and C-13 Chemical Shifts. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Lemos, V. S., et al. (2017). Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment. Journal of Chromatography A, 1521, 85-96. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Available at: [Link]

  • Casu, B., et al. (1966). Hydroxyl Proton Magnetic Resonance in Relation to Ring Size, Substituent Groups, and Mutarotation of Carbohydrates. Journal of the American Chemical Society, 88(11), 2611-2615. Available at: [Link]

  • Otting, G., & Wüthrich, K. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 2(4), 349-361. Available at: [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]

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Comparative

A Comparative Guide to the FTIR Spectrum of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol: A Structural Elucidation Handbook

As a Senior Application Scientist, the unambiguous characterization of complex organic molecules is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,1,4,4-Tetraph...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the unambiguous characterization of complex organic molecules is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, a molecule of interest in synthetic chemistry and materials science. We will move beyond a simple peak-list, focusing on the causal relationships between molecular structure and vibrational spectroscopy. This document serves as a practical guide for researchers, offering a robust experimental protocol, detailed spectral interpretation, and a comparative analysis with structurally related compounds to provide a comprehensive understanding.

Introduction: The Role of FTIR in Molecular Characterization

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a symmetrical molecule featuring a central carbon-carbon triple bond (alkyne) flanked by two tertiary alcohol functionalities, each bearing two phenyl rings. Its unique, rigid structure makes it a valuable building block in polymer and supramolecular chemistry.

FTIR spectroscopy is an indispensable, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that covalent bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint" that reveals the molecule's structural components. This guide will dissect the FTIR fingerprint of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol to validate its structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is directly dependent on meticulous sample preparation. For a solid crystalline compound like 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, the Potassium Bromide (KBr) pellet method is a classic and reliable transmission technique.[1][2] An alternative, often simpler, method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[3][4] We will detail the KBr method here for its foundational importance.

Objective: To prepare a solid-state solution of the analyte in an IR-transparent matrix to minimize light scattering and obtain a high-resolution spectrum.

Materials:

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die set

  • Hydraulic press

  • FTIR Spectrometer

Step-by-Step Methodology:

  • Moisture Elimination (Critical Step): KBr is hygroscopic and will absorb atmospheric water, which displays a strong, broad O-H absorption (~3400 cm⁻¹) that can obscure the analyte's spectrum.[5] Gently heat the KBr powder in an oven (e.g., at 110°C for 2-3 hours) and cool it in a desiccator before use. The die set and mortar/pestle should also be clean and dry.

  • Sample Grinding: Place 1-2 mg of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol into the agate mortar. Grind the sample gently but thoroughly to a fine, consistent powder. This reduces particle size to minimize scattering of the IR beam.

  • Mixing and Dilution: Add ~100-200 mg of the dried KBr to the mortar. Mix the sample and KBr gently but intimately to ensure a homogenous dispersion of the analyte within the KBr matrix.[2] The goal is uniform dilution, not further grinding of the KBr itself.

  • Die Loading: Transfer a small amount of the mixture into the pellet die sleeve, ensuring an even layer.

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply pressure gradually (typically 8-10 metric tons) for 1-2 minutes.[5] This "cold-flows" the KBr, creating a solid, semi-transparent disc.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record a background spectrum of the ambient atmosphere first. Then, acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹). The final spectrum is automatically ratioed against the background by the instrument software.

experimental_workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition start Start: Dry KBr & Analyte grind Grind Analyte (1-2 mg) start->grind mix Mix with KBr (~1:100 ratio) grind->mix load Load into Die mix->load press Apply Hydraulic Pressure (8-10 tons) load->press pellet Form Transparent Pellet press->pellet sample Acquire Sample Spectrum pellet->sample background Acquire Background Spectrum background->sample process Process & Analyze Data sample->process

Caption: KBr pellet preparation and FTIR analysis workflow.

FTIR Spectrum Analysis and Functional Group Assignment

The structure of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol predicts several key absorption bands. Understanding these allows for a definitive structural confirmation.

Caption: Key functional groups of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

The expected FTIR absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3450-3300Strong, BroadO-H StretchingTertiary Alcohol (Diol) : The broadness is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[6][7]
~3100-3000Medium to Weak, SharpC-H StretchingAromatic C-H : The absorption just above 3000 cm⁻¹ is a hallmark of C(sp²)-H bonds, distinguishing them from alkane C(sp³)-H bonds which appear just below 3000 cm⁻¹.[8][9][10]
~2260-2100Very Weak or AbsentC≡C StretchingInternal Alkyne : Due to the symmetrical substitution around the C≡C bond, the change in dipole moment during the stretching vibration is minimal, resulting in a very weak or entirely absent absorption.[11][12][13] This is a critical point of identification.
~1600, ~1585, ~1500, ~1450Medium to Weak, SharpC=C StretchingAromatic Ring : These absorptions arise from the complex in-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings.[8][9][14]
~750 and ~700Strong, SharpC-H Out-of-Plane BendingMonosubstituted Phenyl : These strong bands are highly diagnostic for the substitution pattern on a benzene ring.[8][14]
Comparative Analysis: Validating Structure Through Analogy

To fully appreciate the spectral features of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, it is instructive to compare its spectrum with those of structurally related molecules. This comparison validates our assignments and highlights the contribution of each functional group.

CompoundKey Spectral Features & Comparison
Target: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol Broad O-H (~3400 cm⁻¹), weak/absent C≡C, aromatic C-H (>3000 cm⁻¹), and multiple aromatic C=C bands (1600-1450 cm⁻¹).
Alternative 1: 1,1,4,4-Tetraphenyl-1,4-butanediol This is the saturated analogue. Its spectrum would show the broad O-H and aromatic bands, similar to the target molecule. However, it would completely lack the C≡C stretch and instead exhibit strong alkane C-H stretching absorptions between 2850-3000 cm⁻¹.[15][16] This comparison directly confirms the presence of the alkyne functionality in our target.
Alternative 2: 2-Butyne-1,4-diol This simpler diol contains the core alkyne and hydroxyl groups but lacks the phenyl substituents.[17] Its spectrum would be dominated by a very strong, broad O-H stretch. It would lack all aromatic absorptions (>3000 cm⁻¹ and 1600-1450 cm⁻¹). The C≡C stretch might be more visible than in the tetraphenyl derivative due to a less symmetrical electronic environment. This comparison isolates the significant contribution of the four phenyl rings.
Alternative 3: Triphenylmethanol This molecule contains the tertiary alcohol and phenyl groups but no alkyne. Its spectrum would show a broad O-H stretch and the characteristic aromatic bands. The complete absence of any absorption in the 2100-2260 cm⁻¹ region helps confirm our assignment for the alkyne, even if the peak in our target molecule is too weak to be observed.

This comparative approach provides a self-validating system for spectral interpretation. By understanding what is present in simpler, related structures, we can confidently assign the absorptions in our more complex target molecule and confirm its identity. The absence of a strong C≡C peak, far from being a problem, becomes a key piece of evidence supporting the proposed symmetrical structure.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). YouTube. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • What Is The Use Of Kbr In Ftir? A Key Technique For Accurate Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • What are the key steps for making KBr pellets? (n.d.). Kintek Press. Retrieved from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

  • IR: alkynes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. (n.d.). PubChem. Retrieved from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • 1,4-Butanediol, 1,1,4,4-tetraphenyl-. (n.d.). PubChem. Retrieved from [Link]

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Validation

Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

For Researchers, Scientists, and Drug Development Professionals In the landscape of complex organic molecules, understanding the structural intricacies is paramount for advancing research and development. 1,1,4,4-Tetraph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic molecules, understanding the structural intricacies is paramount for advancing research and development. 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, a molecule characterized by its sterically hindered tertiary alcohol functionalities and rigid alkynyl core, presents a unique challenge and opportunity for mass spectrometry analysis. This guide provides an in-depth exploration of the gas-phase fragmentation behavior of this compound, offering a predictive framework for its mass spectrum and a comparative analysis with related structural motifs. By dissecting its fragmentation pathways, we aim to equip researchers with the knowledge to confidently identify and characterize this and similar molecules in their analytical workflows.

The Architectural Logic of Fragmentation: A Predictive Analysis

The fragmentation of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol under electron ionization (EI) is governed by the interplay of its constituent functional groups: two tertiary alcohol moieties flanked by four phenyl rings, all centered around a 2-butyne linker. The inherent instability of the molecular ion of tertiary alcohols, coupled with the remarkable stability of resonance-stabilized carbocations involving phenyl groups, dictates a series of predictable cleavage events.

A crucial characteristic of tertiary alcohols in mass spectrometry is the frequent absence or very low abundance of the molecular ion peak.[1] This is due to the facile cleavage of the C-C bond alpha to the oxygen atom, leading to the formation of a stable carbocation. In the case of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, this initial fragmentation is anticipated to be a dominant process.

The presence of multiple phenyl groups introduces the likelihood of forming the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[2][3] This rearrangement is a hallmark of compounds containing a benzyl moiety and often results in the base peak of the mass spectrum.

The central alkyne unit also influences the fragmentation cascade. Cleavage of the bond beta to the triple bond is a characteristic fragmentation pathway for alkynes, leading to the formation of a resonance-stabilized propargyl cation.[4]

Considering these principles, a primary fragmentation pathway for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol can be postulated. The initial alpha-cleavage at one of the tertiary alcohol sites would result in the loss of a diphenylhydroxymethyl radical, leading to a prominent ion. Subsequent rearrangements and further fragmentation of this primary ion, driven by the stability of the resulting cations, will shape the overall mass spectrum.

Deconstructing the Spectrum: Postulated Fragmentation Pathway

The mass spectrum of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is expected to be dominated by fragments arising from the cleavage of the C1-C2 and C3-C4 bonds. The following is a proposed fragmentation pathway under electron ionization:

  • Alpha-Cleavage: The molecular ion, being a tertiary alcohol, will readily undergo cleavage of the C-C bond adjacent to one of the hydroxyl groups. This results in the formation of a stable diphenyl-substituted carbocation.

  • Formation of the Diphenylmethyl Cation (m/z 167): A key fragment is the diphenylmethyl cation, [ (C₆H₅)₂CH ]⁺, with a mass-to-charge ratio of 167. This highly stable ion is formed by the cleavage of the bond between the tertiary carbon and the alkyne.

  • Formation of the Tropylium Ion (m/z 91): The abundant phenyl groups can lead to the formation of the tropylium ion through rearrangement of a benzyl-type fragment. This ion is exceptionally stable due to its aromatic character and is often the base peak in the mass spectra of such compounds.[2][3]

  • Further Fragmentation: The initial fragments can undergo further dissociation. For instance, the diphenylmethyl cation can lose a phenyl group to form the phenyl cation (m/z 77).

The following diagram illustrates the proposed primary fragmentation pathway:

fragmentation_pathway M [M]⁺˙ 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol m/z 390 F1 [(C₆H₅)₂C(OH)C≡C]⁺ m/z 281 M->F1 - (C₆H₅)₂COH F2 [(C₆H₅)₂CH]⁺ Diphenylmethyl Cation m/z 167 F1->F2 Rearrangement & - C₂O F3 [C₇H₇]⁺ Tropylium Ion m/z 91 F2->F3 Rearrangement & - C₆H₄ F4 [C₆H₅]⁺ Phenyl Cation m/z 77 F2->F4 - C₆H₆

Caption: Proposed EI fragmentation of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

Comparative Analysis: Insights from Simpler Analogs

To further validate the proposed fragmentation, it is instructive to compare it with the known mass spectra of simpler, structurally related compounds.

CompoundKey Structural FeatureCharacteristic FragmentsRelevance to Target Molecule
Diphenylmethanol Tertiary alcohol with two phenyl groupsStrong [M-C₆H₅]⁺ (m/z 107), [C₆H₅]⁺ (m/z 77)Models the fragmentation around the tertiary alcohol and phenyl groups.
2-Pentyne Internal alkyneCleavage beta to the triple bond, forming a propargyl cation (m/z 53).[4]Illustrates the typical fragmentation behavior of the alkyne core.
Toluene Benzyl groupStrong tropylium ion peak at m/z 91.[2]Demonstrates the formation of the highly stable tropylium ion.

This comparative analysis reinforces the prediction that the fragmentation of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol will be a composite of the behaviors observed in these simpler molecules, with the stability of the resulting carbocations being the primary driving force.

Experimental Protocol: Acquiring High-Quality Mass Spectra

Reproducible and high-quality mass spectral data are essential for accurate structural elucidation. The following provides a general experimental protocol for the analysis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The concentration should be optimized to avoid column overloading, typically in the range of 10-100 µg/mL.

  • Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is suitable for separating aromatic compounds. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Injector: Operate in splitless mode to maximize sensitivity for low concentration samples. Injector temperature should be set to a value that ensures efficient vaporization without thermal degradation, typically around 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 10-20°C/min.

    • Final hold: Hold at 300°C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

The following diagram outlines the general workflow for GC-MS analysis:

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolution Dissolve Sample Injection Injection Dissolution->Injection Standard Prepare Standards Separation Separation on Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Sources

Comparative

Unlocking Superior Performance: The Strategic Advantages of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in Advanced Synthesis

In the landscape of specialty chemicals, the selection of diol building blocks is a critical determinant of the final product's performance, particularly in the synthesis of high-performance polymers and complex heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, the selection of diol building blocks is a critical determinant of the final product's performance, particularly in the synthesis of high-performance polymers and complex heterocyclic compounds. While aliphatic diols have long served as versatile and cost-effective mainstays, the increasing demand for materials with enhanced thermal stability, rigidity, and specific reactivity profiles has brought sterically hindered aromatic diols, such as 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, to the forefront of innovation. This guide provides a comprehensive comparison of the distinct advantages offered by 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol over conventional aliphatic diols, supported by scientific principles and experimental insights.

At a Glance: Key Physicochemical and Performance Differences

The fundamental differences in the molecular architecture of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol and a representative aliphatic diol, 1,4-Butanediol, give rise to a cascade of divergent properties that are pivotal in their application.

Property1,1,4,4-Tetraphenyl-2-butyne-1,4-diol1,4-ButanediolRationale for Difference
Molecular Weight ( g/mol ) 390.590.12Presence of four phenyl rings significantly increases molar mass.
Structure Rigid, sterically hindered aromaticFlexible, linear aliphaticPhenyl groups and alkyne bond restrict conformational freedom.
Thermal Stability HighModerateAromatic rings enhance thermal and oxidative stability.[1]
Reactivity of Hydroxyl Groups LowerHigherSignificant steric hindrance from the bulky phenyl groups impedes access to the hydroxyls.[2]
Solubility Soluble in many organic solventsSoluble in polar solvents like waterThe large nonpolar aromatic component enhances solubility in a wider range of organic media.
Resulting Polymer Properties Increased rigidity, higher glass transition temperature (Tg), enhanced thermal stabilityIncreased flexibility, lower TgThe rigid diol backbone translates to less flexible polymer chains.[3]

The Decisive Advantage of Steric Hindrance and Aromaticity

The four bulky phenyl groups flanking the hydroxyl functionalities in 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol are not merely decorative appendages; they are the primary drivers of its unique reactivity and the superior properties it imparts to resulting materials.

Enhanced Thermal Stability and Rigidity in Polymers

The incorporation of aromatic structures into polymer backbones is a well-established strategy for enhancing thermal stability.[1] The phenyl groups in 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol contribute to this effect by increasing the energy required for bond scission and impeding chain mobility, which can lead to higher decomposition temperatures in the resulting polymers. This is a significant advantage in applications where materials are exposed to elevated temperatures.

Furthermore, the rigid nature of the tetraphenyl diol backbone translates directly to increased rigidity and higher glass transition temperatures (Tg) in polymers such as polyesters and polyurethanes.[3] In contrast, the flexibility of aliphatic diols results in polymers with lower Tg and greater elasticity.

Caption: Influence of Diol Structure on Polymer Properties.

Controlled Reactivity and Selectivity

The tertiary nature of the hydroxyl groups in 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, combined with the immense steric hindrance from the phenyl rings, leads to a marked decrease in reactivity compared to the primary hydroxyls of most aliphatic diols.[2] While this may seem like a disadvantage, it can be a powerful tool for achieving greater control and selectivity in certain reactions.

In processes like Fischer esterification, primary alcohols are known to be the most reactive, followed by secondary, and then tertiary alcohols.[4][5] This reduced reactivity of the tetraphenyl diol can be exploited to favor certain reaction pathways or to allow for sequential reactions in a one-pot synthesis.

Experimental Showcase: Polyurethane Synthesis

The synthesis of polyurethanes offers a clear example of the differing impacts of these two classes of diols. Polyurethanes are typically formed from the reaction of a diisocyanate with a polyol and a chain extender (a short-chain diol). The properties of the resulting polyurethane are heavily influenced by the structure of the chain extender.

Experimental Protocol: Comparative Polyurethane Synthesis

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(propylene glycol) (PPG, Mn = 1000 g/mol )

  • 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

  • 1,4-Butanediol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst

Procedure:

  • Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge MDI and PPG in a 2:1 molar ratio. Heat the mixture to 80°C with stirring under a nitrogen atmosphere for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Polyurethane A (with Tetraphenyl Diol): Dissolve the prepolymer in anhydrous DMF. In a separate flask, dissolve 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol (1 equivalent based on remaining isocyanate groups) in anhydrous DMF. Slowly add the diol solution to the prepolymer solution with vigorous stirring. Add a catalytic amount of DBTDL.

    • Polyurethane B (with Aliphatic Diol): Follow the same procedure as for Polyurethane A, but use 1,4-Butanediol as the chain extender.

  • Curing: Pour the reaction mixture into a mold and cure at 100°C for 24 hours.

Expected Results and Discussion
PropertyPolyurethane A (from Tetraphenyl Diol)Polyurethane B (from 1,4-Butanediol)
Hardness (Shore D) HigherLower
Glass Transition Temp. (Tg) HigherLower
Thermal Decomposition Temp. HigherLower
Flexibility LowerHigher

The polyurethane derived from 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is expected to exhibit greater hardness, a higher glass transition temperature, and enhanced thermal stability due to the rigid and aromatic nature of the diol. In contrast, the polyurethane made with 1,4-butanediol will be more flexible and have a lower Tg.

Applications in Heterocyclic Synthesis

The unique structural features of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, particularly the presence of the alkyne functionality, open up avenues for the synthesis of complex heterocyclic structures that are not readily accessible using aliphatic diols. The butyne-1,4-diol core can serve as a versatile building block for various cyclization reactions.

G A 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol B Cyclization Precursor A->B C Substituted Furans B->C D Substituted Pyrroles B->D E Other Complex Heterocycles B->E

Caption: Synthetic utility in heterocyclic chemistry.

Conclusion

While aliphatic diols remain indispensable for a wide array of applications, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol offers a distinct set of advantages for the creation of advanced materials. Its inherent rigidity, high thermal stability, and the nuanced reactivity imparted by its sterically hindered tertiary hydroxyl groups make it a superior choice for applications demanding high performance under challenging conditions. For researchers and drug development professionals, the strategic use of this unique diol can unlock new possibilities in polymer design and the synthesis of novel heterocyclic scaffolds.

References

  • Pellis, A., Weinberger, S., Gigli, M., Guebitz, G. M., & Farmer, T. J. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. Green Chemistry, 22(10), 3196-3205. Available from: [Link]

  • Morressier. (n.d.). Stereo-electronic Effect of Phenyl Substituents on Thermal Properties of Oxazine-Ring Substituted Benzoxazine Monomers & Polymers. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Available from: [Link]

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  • ACS Publications. (2018). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering. Available from: [Link]

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Validation

A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in the Context of Diols

For researchers, scientists, and professionals in drug development, the nuanced reactivity of alkynes is a cornerstone of synthetic strategy. The placement of the carbon-carbon triple bond—either at the end of a carbon c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of alkynes is a cornerstone of synthetic strategy. The placement of the carbon-carbon triple bond—either at the end of a carbon chain (terminal) or within it (internal)—profoundly dictates a molecule's chemical behavior, especially in substrates containing additional functionalities like diols. This guide provides an in-depth comparison of terminal and internal alkyne reactivity, supported by mechanistic insights and experimental data, to inform the rational design of complex synthetic routes.

Part 1: Fundamental Physicochemical Disparities

The divergent reactivity of terminal and internal alkynes is rooted in their distinct electronic and steric properties. These differences are not merely academic; they are the levers that synthetic chemists pull to achieve selectivity and efficiency.

The Defining Feature: The Acidic Proton of Terminal Alkynes

The most significant difference lies in the presence of a hydrogen atom on a triple-bonded carbon in terminal alkynes (RC≡CH).[1] The carbon atom in a triple bond is sp-hybridized, possessing 50% s-character.[2][3] This high s-character draws the electrons of the C-H bond closer to the carbon nucleus, making the carbon more electronegative and the attached hydrogen atom weakly acidic, with a pKa of approximately 25.[3][4]

This acidity, while weak compared to alcohols or carboxylic acids, is substantial for a hydrocarbon and is the gateway to a unique set of reactions.[3][5] Treatment with a strong base, such as sodium amide (NaNH₂), readily deprotonates the terminal alkyne to form a highly nucleophilic acetylide anion (RC≡C:⁻).[2]

Internal alkynes (R-C≡C-R'), lacking this terminal hydrogen, are not acidic and cannot form acetylide anions under these conditions. This fundamental dichotomy is the primary driver of their differential reactivity.[1]

Steric Considerations

The steric environment around the triple bond also plays a crucial role.

  • Terminal Alkynes: Present a less sterically hindered face for incoming reagents on the side of the terminal hydrogen.

  • Internal Alkynes: The triple bond is flanked by two substituents, which can sterically shield it from attack, influencing reaction rates and the feasibility of certain transformations.[6][7] Computational studies have shown that steric hindrance significantly governs the activity in reactions like alkyne semihydrogenation.[7][8]

Part 2: Comparative Reactivity in Key Transformations Involving Diols

In a molecule bearing both a diol and an alkyne, the interplay between these functional groups is critical. The choice between a terminal and an internal alkyne can determine the success of selective protection, coupling, or cyclization strategies.

A. Deprotonation and Nucleophilic Substitution: The Prerogative of Terminal Alkynes

The ability to form a potent carbon nucleophile is exclusive to terminal alkynes and is a powerful tool for carbon-carbon bond formation. In the context of a diol-containing molecule, this allows for the selective alkylation of the alkyne terminus without interfering with the hydroxyl groups, provided a suitable non-nucleophilic base is used.

Experimental Workflow: Selective Alkylation

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A Terminal Alkyne-Diol B Acetylide Anion A->B  NaNH₂ D Internal Alkyne-Diol B->D  + R'-X C Primary Alkyl Halide (R'-X)

Caption: Workflow for selective C-C bond formation using a terminal alkyne.

This selectivity is invaluable. For instance, an acetylide generated from a terminal alkyne-diol can be reacted with an electrophile to build molecular complexity, while the diol moiety remains available for subsequent transformations. Internal alkynes are completely unreactive to this pathway.

B. Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira cross-coupling reaction, which forms a C-C bond between an alkyne and an aryl or vinyl halide, is a cornerstone of modern synthesis.[9][10] This reaction overwhelmingly favors terminal alkynes.

The mechanism involves the formation of a copper(I) acetylide intermediate, which is the active nucleophile in the palladium catalytic cycle.[9][11] This step requires the acidic proton of a terminal alkyne.[11]

Comparative Reactivity in Sonogashira Coupling

Alkyne TypeReactivity in Sonogashira CouplingMechanistic RequirementTypical Outcome
Terminal Highly reactive under mild conditions.[9]Acidic C-H for copper acetylide formation.[11]High yields of coupled product.
Internal Generally unreactive.Lacks the requisite acidic proton.No reaction.

This stark difference allows for remarkable selectivity. A molecule containing both a terminal and an internal alkyne will exclusively undergo Sonogashira coupling at the terminal position. This is a powerful strategy in the synthesis of complex molecules like pharmaceuticals and organic materials.[9]

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product cu_cat Cu(I)X alkyne H-C≡CR² cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_ox To Pd Cycle alkyne->cu_acetylide + Base

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

C. Hydration Reactions: A Question of Regioselectivity

The addition of water across the triple bond (hydration) can yield ketones or aldehydes. Here, both alkyne types react, but the outcomes differ, particularly in terms of regioselectivity.

  • Terminal Alkynes: Hydration catalyzed by mercuric ions (Hg²⁺) strictly follows Markovnikov's rule, yielding a methyl ketone after keto-enol tautomerization.[12][13] Conversely, hydroboration-oxidation results in anti-Markovnikov addition, producing an aldehyde.[13][14] This predictability is a significant advantage.

  • Internal Alkynes: If the alkyne is unsymmetrical (R-C≡C-R' where R ≠ R'), hydration often leads to a mixture of two isomeric ketones, complicating purification and reducing the yield of the desired product.[12]

Data Presentation: Regioselectivity in Alkyne Hydration

Alkyne TypeReactionRegioselectivityProduct(s)
Terminal Oxymercuration (H₂O, H₂SO₄, HgSO₄)MarkovnikovMethyl Ketone
Terminal Hydroboration-OxidationAnti-MarkovnikovAldehyde[14]
Internal (unsymmetrical) OxymercurationLowMixture of two ketones[12]

This control over regioselectivity makes terminal alkynes more versatile synthons when a specific carbonyl product is desired in a molecule that also contains a diol.

D. Cyclization Reactions: The Role of the Diol

In molecules containing both an alkyne and a diol, intramolecular cyclization can be a powerful method for constructing complex heterocyclic systems. Gold-catalyzed bicycloketalization of alkyne-diols, for example, offers advantages over traditional acid-catalyzed methods using keto-diols.[15] The relative inertness of the alkyne allows for more flexible synthetic strategies and protecting group manipulations.[15] While both terminal and internal alkynes can participate in electrophilic cyclizations, the electronic polarization of the triple bond and the nature of the substituents play a crucial role in determining the reaction's outcome.[16]

Part 3: Experimental Protocol: Selective Sonogashira Coupling

This protocol demonstrates the selective coupling of a terminal alkyne in the presence of an internal alkyne functionality, a common challenge in complex molecule synthesis.

Objective: To selectively couple 4-iodotoluene with a substrate containing both a terminal (propargyl) and an internal (hex-3-yne) alkyne moiety attached to a central diol scaffold.

Materials:

  • Diol-dialkyne substrate (1.0 eq)

  • 4-Iodotoluene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add the diol-dialkyne substrate and 4-iodotoluene.

  • Add anhydrous, degassed THF to dissolve the reactants.

  • To the stirred solution, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the terminal alkyne substrate), quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the selectively coupled product.

Expected Outcome: The reaction will yield the product coupled exclusively at the terminal alkyne position, leaving the internal alkyne and the diol functionalities intact. This selectivity is a direct consequence of the requirement for an acidic proton in the Sonogashira mechanism.

Summary and Outlook

The position of the triple bond is a critical design element in synthetic chemistry.

Feature / ReactionTerminal Alkyne (RC≡CH)Internal Alkyne (RC≡C-R')
Acidity (pKa ≈ 25) Yes, forms acetylide anion.[3]No.
Sonogashira Coupling Highly reactive and selective.Unreactive.
Hydration (unsymmetrical) Regioselective (ketone or aldehyde).[12]Forms mixtures of ketones.[12]
Steric Hindrance Less hindered.More hindered.

Terminal alkynes offer a unique chemical handle—the acidic proton—that enables a suite of powerful and selective reactions like deprotonation-alkylation and Sonogashira coupling, which are inaccessible to internal alkynes.[1] In reactions common to both, such as hydration, terminal alkynes provide superior control over regioselectivity. These fundamental differences, when understood and applied correctly, empower chemists to navigate the synthesis of complex diol-containing molecules with precision and efficiency, a critical capability in the field of drug development and materials science.

References

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Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Analysis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

In the landscape of molecular characterization, the precise determination of a compound's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural e...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular characterization, the precise determination of a compound's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, a sterically hindered diol with significant potential in supramolecular chemistry and materials science. While single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining a complete atomic-resolution structure, a comprehensive understanding of its capabilities and limitations in comparison to other widely available techniques is crucial for researchers, scientists, and drug development professionals. This guide will delve into the practical application and data interpretation of SC-XRD, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and powder X-ray diffraction (PXRD) for the analysis of this fascinating molecule.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an unparalleled technique that provides the precise coordinates of each atom in a crystalline solid, revealing unambiguous information about bond lengths, bond angles, and the overall molecular conformation.[1][2] For a molecule like 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, where steric hindrance from the four phenyl groups dictates its solid-state packing and potential for hydrogen bonding, SC-XRD offers a definitive structural snapshot.

A published crystal structure of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol reveals a centrosymmetric molecule with the hydroxyl groups positioned on opposite sides.[3] The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, which lead to the formation of a linear supramolecular chain.[3]

Key Crystallographic Data for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol:
ParameterValue[3]
Molecular FormulaC₂₈H₂₂O₂
Molecular Weight390.46 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.7760 (7)
b (Å)6.1154 (4)
c (Å)14.7620 (9)
β (°)104.930 (8)
Volume (ų)1027.20 (11)
Z2
Experimental Protocol: Single-Crystal X-ray Diffraction

The successful application of SC-XRD is critically dependent on the quality of the single crystal.

Step 1: Crystal Growth High-quality single crystals of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol are typically grown by slow evaporation of a saturated solution. A suitable solvent system, such as a mixture of dichloromethane and hexane, is often employed. The slow evaporation over several days to weeks allows for the ordered arrangement of molecules into a crystal lattice.

Step 2: Crystal Mounting and Data Collection A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and potential solvent loss. Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step 3: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

The Complementary Techniques: A Comparative Analysis

While SC-XRD provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4][5] For 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, ¹H and ¹³C NMR would provide key insights into the number and types of protons and carbons, respectively.

¹H NMR Spectroscopy The ¹H NMR spectrum of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is expected to show signals for the aromatic protons of the four phenyl groups and a signal for the hydroxyl protons. Due to the molecule's symmetry, the phenyl protons may appear as complex multiplets. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent and affected by hydrogen bonding.

¹³C NMR Spectroscopy The ¹³C NMR spectrum will reveal the number of unique carbon environments. For this symmetric molecule, one would expect signals for the quaternary carbons attached to the hydroxyl groups, the acetylenic carbons, and a set of signals for the carbons of the phenyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[2][3] For 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, the mass spectrum would confirm the molecular weight of 390.46 g/mol . As a tertiary alcohol, the molecular ion peak may be weak or absent in electron ionization (EI) mass spectrometry.[1] Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6][7] The FTIR spectrum of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 3600-3200 cm⁻¹, indicative of the hydroxyl groups and their involvement in hydrogen bonding.

  • C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C≡C stretch: A weak absorption in the region of 2260-2100 cm⁻¹. Due to the symmetry of the molecule, this peak may be very weak or absent.

  • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O stretch: A strong band in the 1260-1000 cm⁻¹ region.

Powder X-ray Diffraction (PXRD): A Fingerprint of the Crystalline Form

Powder X-ray diffraction is a technique used to analyze the crystalline nature of a bulk sample.[8] Unlike SC-XRD, which requires a single crystal, PXRD is performed on a polycrystalline powder. The resulting diffractogram is a unique "fingerprint" of the crystalline phase. While it is generally not used for de novo structure determination of complex organic molecules, it is an excellent tool for:

  • Phase identification: Comparing the experimental PXRD pattern to a calculated pattern from SC-XRD data can confirm the bulk purity of a crystalline sample.

  • Polymorph screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

  • Quality control: Ensuring batch-to-batch consistency of a crystalline product.

Performance Comparison

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesKey Limitations
SC-XRD Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingHigh-quality single crystal (0.1-0.3 mm)LowUnambiguous structural determinationCrystal growth can be a major bottleneck
NMR Connectivity, chemical environment of atoms, stereochemistrySoluble sample (mg)ModerateExcellent for solution-state structure and dynamicsDoes not provide solid-state packing information
MS Molecular weight, fragmentation patternSmall sample amount (µg-ng)HighHigh sensitivity, confirms molecular formulaProvides limited structural information on its own
FTIR Presence of functional groupsSolid or liquid sample (mg)HighFast, non-destructive, easy to useProvides limited information on overall structure
PXRD Crystalline phase identification, polymorphism, crystallinityPowdered sample (mg)HighFast, non-destructive, good for bulk analysisDoes not provide detailed atomic coordinates

Visualizing the Workflow and Decision-Making

SC-XRD Experimental Workflow

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth (Slow Evaporation) Crystal_Selection Crystal Selection (Microscopy) Crystal_Growth->Crystal_Selection Crystal_Mounting Crystal Mounting (Goniometer) Crystal_Selection->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Choosing the Right Analytical Technique

Technique_Decision_Tree Start What is the primary analytical question? Q_Structure Absolute 3D structure? Start->Q_Structure Q_Connectivity Connectivity and solution structure? Start->Q_Connectivity Q_MW Molecular weight confirmation? Start->Q_MW Q_Functional_Groups Functional groups present? Start->Q_Functional_Groups Q_Crystalline_Form Bulk crystalline form? Start->Q_Crystalline_Form SC_XRD Single-Crystal XRD Q_Structure->SC_XRD NMR NMR Spectroscopy Q_Connectivity->NMR MS Mass Spectrometry Q_MW->MS FTIR FTIR Spectroscopy Q_Functional_Groups->FTIR PXRD Powder XRD Q_Crystalline_Form->PXRD

Caption: A decision tree for selecting an appropriate analytical technique.

Conclusion

The structural analysis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol serves as an excellent case study for illustrating the synergistic nature of modern analytical techniques. While single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure, a comprehensive characterization relies on the complementary data obtained from NMR, MS, and FTIR spectroscopy. Furthermore, powder X-ray diffraction plays a crucial role in bridging the gap between the single-crystal structure and the bulk material's properties. For researchers in drug development and materials science, a judicious selection and integration of these techniques are essential for a thorough understanding of molecular structure and its impact on function.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

  • Kalyana Sundar, J., Mohan Kumar, K., Vijayakumar, V., Suresh, J., Natarajan, S., & Nilantha Lakshman, P. L. (2010). (E)-1,1,4,4-Tetraphenylbut-2-yne-1,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press. [Link]

  • Bish, D. L., & Post, J. E. (Eds.). (1989). Modern powder diffraction. Mineralogical Society of America. [Link]

  • PubChem. (n.d.). 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons. [Link]

  • Smith, B. C. (1998). Infrared spectral interpretation: a systematic approach. CRC press. [Link]

  • Larkin, P. J. (2011). Infrared and Raman spectroscopy: principles and spectral interpretation. Elsevier. [Link]

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Validation

A Comparative Guide to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol and Its Derivatives for Advanced Research Applications

For researchers, scientists, and professionals engaged in drug development and materials science, the selection of molecular scaffolds is a critical decision that dictates the trajectory of their work. Among the myriad o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and materials science, the selection of molecular scaffolds is a critical decision that dictates the trajectory of their work. Among the myriad of available compounds, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol stands out as a versatile building block. Its rigid acetylenic core, flanked by sterically demanding phenyl groups and reactive hydroxyl functionalities, offers a unique combination of structural stability and synthetic accessibility. This guide provides an in-depth technical comparison of the parent diol with its ether and ester derivatives, supported by experimental data to inform rational design and application.

The Core Scaffold: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, a white crystalline solid, possesses a highly symmetric and rigid structure. The central carbon-carbon triple bond imparts linearity and conformational restriction, while the four phenyl rings create a bulky, hydrophobic periphery. The two tertiary hydroxyl groups are key reactive sites for derivatization.

Physicochemical Properties

A comprehensive understanding of the fundamental properties of the parent diol is essential for appreciating the modifications brought about by derivatization.

PropertyValueReference
IUPAC Name1,1,4,4-tetraphenylbut-2-yne-1,4-diol[1]
CAS Number1483-74-5[1]
Molecular FormulaC₂₈H₂₂O₂[1]
Molecular Weight390.5 g/mol [1]
Melting Point194-196 °C
Crystal SystemMonoclinic[2]
Space GroupP2₁/n[2]

The molecular structure is centrosymmetric, with the hydroxyl groups positioned on opposite sides of the molecule. The crystal packing is stabilized by intermolecular O-H···O hydrogen bonds, forming a linear supramolecular chain.[2]

Synthesis of the Core Scaffold

The synthesis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is typically achieved through the reaction of benzophenone with acetylene. A common laboratory-scale procedure involves the following steps:

  • Preparation of the Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), sodium acetylide is prepared by bubbling acetylene gas through a solution of sodium amide in liquid ammonia.

  • Reaction with Benzophenone: A solution of benzophenone in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to the sodium acetylide suspension at low temperature (-30 to -40 °C).

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the pure diol.

Sources

Comparative

The Unfulfilled Promise: A Comparative Guide to 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in Asymmetric Catalysis

A Senior Application Scientist's Perspective on Ligand Design and Performance In the relentless pursuit of catalysts that deliver higher enantioselectivity, faster reaction rates, and broader substrate scope, researchers...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ligand Design and Performance

In the relentless pursuit of catalysts that deliver higher enantioselectivity, faster reaction rates, and broader substrate scope, researchers often turn to novel molecular architectures for ligand design. One such scaffold, 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, presents an intriguing, albeit largely unexplored, foundation. Its rigid alkyne backbone and sterically demanding phenyl groups suggest the potential for creating a highly effective chiral environment. However, a deep dive into the practical application of this molecule reveals a stark contrast between theoretical promise and demonstrated performance, primarily because of its absence in the peer-reviewed catalytic literature.

This guide, therefore, takes a unique approach. Instead of a direct comparison, which the lack of data prevents, we will explore the potential of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol as a ligand precursor. We will outline a logical synthetic path to a functional catalyst and then rigorously compare its hypothesized attributes against the proven, real-world performance of benchmark catalytic systems in a critical industrial reaction: the asymmetric hydrogenation of β-keto esters.

The Hypothesis: Designing a Ligand from 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

The structure of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol offers two key features desirable in a ligand backbone:

  • Rigidity: The central carbon-carbon triple bond locks the molecule's core, preventing conformational flexibility. This rigidity is crucial for creating a well-defined and predictable chiral pocket around a metal center, which is often a key factor in achieving high enantioselectivity.

  • Steric Bulk: The four phenyl groups provide significant steric hindrance. When incorporated into a catalyst, these groups can effectively shield quadrants of space around the metal, forcing an incoming substrate to bind in a specific orientation, thereby dictating the stereochemical outcome of the reaction.

The diol functional groups are natural handles for derivatization. A common strategy for converting chiral diols into diphosphine ligands—a dominant class of ligands in asymmetric hydrogenation—is through reaction with chlorophosphines or via the formation of a cyclic sulfate and subsequent nucleophilic attack by a phosphide. A plausible synthetic route to a diphosphine ligand, which we shall hypothetically name "TPB-diol-phos," is outlined below.

G cluster_synthesis Proposed Synthesis of a TPB-diol-phos Ligand diol 1,1,4,4-Tetraphenyl- 2-butyne-1,4-diol reagent1 1. SOCl₂ 2. RuCl₃, NaIO₄ cyclic_sulfate Intermediate Cyclic Sulfate reagent1->cyclic_sulfate Formation of Cyclic Sulfate reagent2 Lithium Diphenylphosphide (LiPPh₂) ligand Hypothetical TPB-diol-phos Ligand reagent2->ligand Nucleophilic Opening

Caption: A plausible, though unproven, synthetic route to a diphosphine ligand from the target diol.

This hypothetical ligand would possess C₂ symmetry, a feature shared by many of the most successful chiral ligands, such as BINAP. The expectation would be that a transition metal complex of TPB-diol-phos could be a highly selective catalyst. Why, then, is it absent from the literature? The answer likely lies in the overwhelming success and established utility of existing alternatives.

The Benchmark: Ru-BINAP in Asymmetric Hydrogenation

To provide a meaningful comparison, we must turn to a "gold standard" system: the Ruthenium-BINAP catalyzed asymmetric hydrogenation of β-keto esters. This reaction is a cornerstone of pharmaceutical and fine chemical synthesis, producing chiral β-hydroxy esters which are valuable building blocks.

The catalyst, typically a complex of Ruthenium with the C₂-symmetric, atropisomeric diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), operates through a well-understood outer-sphere mechanism.[1][2]

G cluster_mechanism Simplified Catalytic Cycle: Ru-BINAP Hydrogenation precatalyst Ru(OAc)₂(BINAP) (Precatalyst) h2_a H₂ active_hydride [RuH(BINAP)]⁺ (Active Catalyst) h2_a->active_hydride Activation substrate β-Keto Ester (Substrate) ts Pericyclic Transition State substrate->ts Coordination & Attack product_complex Product-Catalyst Complex ts->product_complex product_complex->active_hydride Regeneration product Chiral β-Hydroxy Ester (Product) product_complex->product Release

Caption: Simplified catalytic cycle for the Ru-BINAP asymmetric hydrogenation of a β-keto ester.[1][2]

The key to this reaction's success is the precise control exerted by the chiral BINAP ligand. Its rigid binaphthyl backbone and strategically positioned phenyl groups create a chiral environment that forces the substrate to coordinate in a way that exposes only one of its two prochiral faces to the ruthenium hydride for reduction, leading to high enantiomeric excess (ee).

Performance Data: Established Ligands vs. The Hypothetical

Here we present a direct comparison of quantitative performance data for several widely-used, high-performance chiral diphosphine ligands in the asymmetric hydrogenation of methyl or ethyl acetoacetate. This data, synthesized from multiple peer-reviewed studies, serves as the benchmark against which any new ligand, including our hypothetical TPB-diol-phos, would have to compete.

LigandSubstrateCatalyst Loading (mol%)Yield (%)ee (%)Reference(s)
(R)-BINAP Methyl Acetoacetate0.05 - 0.1>9997-98[3]
(R)-Tol-BINAP Ethyl Acetoacetate0.05>95>95[4]
(S)-SEGPHOS Ethyl TrifluoroacetateNot specifiedHigh98[5]
(R)-DM-SEGPHOS Methyl 3-oxobutanoate0.05>9999.2[3]
C₃*-TunePhos Various β-Keto EstersNot specified>9995-99[2]
Phenyl-sulfonated BINAP Methyl Acetoacetate0.1>9997[6]

This table represents typical, optimized results. Performance can vary with specific reaction conditions (solvent, pressure, temperature).

The data is unequivocal. Ligands from the BINAP and SEGPHOS families consistently deliver near-perfect yields and exceptional enantioselectivities (>95% ee, often >98% ee) at very low catalyst loadings.[2][3][4][5][6] These are not just successful ligands; they are the result of decades of optimization and are now commercially available, reliable tools for chemists.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

To ensure this guide is not merely theoretical, we provide a representative, self-validating experimental protocol for the benchmark reaction. The causality behind the choices is explained, adhering to principles of robust experimental design.

Objective: To synthesize (R)-methyl 3-hydroxybutanoate with high enantiomeric excess.

Catalyst System: Ru₂

Protocol:

  • Catalyst Preparation (In Situ):

    • In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (R)-BINAP (1:1.1 molar ratio). The slight excess of ligand ensures full coordination to the metal center.

    • Anhydrous, degassed methanol is added. The solvent choice is critical; alcoholic solvents are known to increase reaction rates compared to aprotic alternatives.[2]

    • The mixture is stirred at 60 °C for 1 hour to form the active catalyst precursor.

  • Hydrogenation Reaction:

    • The reaction vessel is transferred to a high-pressure autoclave. Safety and proper handling of pressurized hydrogen are paramount.

    • Methyl acetoacetate (substrate) is added via syringe. A typical substrate-to-catalyst (S/C) ratio is 1000:1, demonstrating the high efficiency of the catalyst.[6]

    • The autoclave is sealed, purged several times with H₂ gas to remove all oxygen, and then pressurized to 40-50 atm H₂. High pressure increases the concentration of hydrogen in the solution, driving the reaction forward.

    • The reaction is stirred at 60 °C for 12-24 hours. The progress can be monitored by taking aliquots (with appropriate safety measures) and analyzing them by Gas Chromatography (GC).

  • Workup and Analysis:

    • After cooling and careful venting of H₂, the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, (R)-methyl 3-hydroxybutanoate.

    • Validation:

      • The yield is determined by mass after purification.

      • The enantiomeric excess (ee) is determined by chiral GC or HPLC, comparing the product to racemic and authentic chiral standards. This is the ultimate measure of the catalyst's stereochemical control.

Conclusion and Outlook

While 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol possesses structural characteristics that make it an attractive candidate for ligand design, its complete absence from the catalytic literature speaks volumes. The likely reasons are twofold:

  • Synthetic Practicality: The synthesis and purification of a ligand like the hypothetical "TPB-diol-phos" may be challenging or low-yielding compared to the highly optimized, multi-ton scale production of ligands like BINAP.

  • Performance Ceiling: The existing benchmark ligands, such as BINAP and its derivatives, already provide near-perfect enantioselectivity and high turnover numbers for a wide range of substrates. The barrier to entry for a new ligand is exceptionally high; it must not only work well but must outperform the existing state-of-the-art to justify its development.

For researchers, scientists, and drug development professionals, the lesson is clear. While the exploration of novel scaffolds is essential for long-term progress, a thorough understanding of the established, high-performance alternatives is the most critical starting point. The data shows that for reactions like the asymmetric hydrogenation of β-keto esters, the BINAP and SEGPHOS ligand families remain the undisputed champions, providing reliable, efficient, and exquisitely selective catalytic systems. Any new contender, derived from 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol or otherwise, must clear this formidable performance hurdle.

References

  • Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Noyori, R., et al. (1994). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Available at: [Link]

  • Noyori, R., et al. (1994). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society. Available at: [Link]

  • NRO Chemistry. (2022). Noyori Hydrogenation. YouTube. Available at: [Link]

  • Hu, X.-P., et al. (2017). Examples of efficient chiral ligands in asymmetric hydrogenation of β-keto esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wolfson, A., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Omega. Available at: [Link]

  • Wills, M., et al. (2000). Hybrid P-chiral diphosphines for asymmetric hydrogenation. Chemical Communications. Available at: [Link]

  • Hu, X.-P., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, X., et al. (2018). The performance of chiral diphosphine ligands in Co-catalyzed asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • Deng, Y., et al. (2016). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Scientific Reports. Available at: [Link]

  • NPTEL. (Date not available). Module 6 Hydrogenation Reactions. NPTEL Archive. Available at: [Link]

  • Myers, A. G. (Date not available). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Genet, J. P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. Available at: [Link]

  • Noyori, R. (1992). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. Available at: [Link]

  • Zhang, F., et al. (2012). Asymmetric hydrogenation of methyl acetoacetate catalyzed by Ru/PMO-BINAP. ResearchGate. Available at: [Link]

  • Genet, J. P. (2005). Modified BINAP: The How and the Why. Chemical Reviews. Available at: [Link]

  • Zhang, X., et al. (2011). Chiral diaminodiphosphine ligands in asymmetric catalysis. RSC Publishing. Available at: [Link]

  • Imamoto, T. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Chemical Society Reviews. Available at: [Link]

  • Glorius, F., et al. (2019). Chiral diphosphine ligands evaluated in the asymmetric 1,4-reduction. ResearchGate. Available at: [Link]

  • Reddy, C. R., et al. (2023). BINAP-CuH-catalysed enantioselective allylation using alkoxyallenes to access 1,2-syn-tert,sec-diols. Chemical Science. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical waste are not merely regulatory hurdl...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, ensuring the protection of laboratory personnel and the environment.

Section 1: Pre-Disposal Hazard Assessment & Safety

Before initiating any disposal procedure, a thorough understanding of the substance's hazards is essential. This assessment forms the foundation of a safe disposal plan.

Pillar 1: The Primacy of the Safety Data Sheet (SDS)

The most authoritative source of information for any chemical is its Safety Data Sheet (SDS). The SDS for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, provided by the manufacturer, contains specific details on hazards, handling, storage, and disposal. Always consult the specific SDS for the material in your possession before proceeding.

Pillar 2: General Hazard Profile

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a solid organic compound. While specific toxicity data is limited in publicly available resources[1], compounds with similar structures can present certain physical hazards. For instance, finely dispersed solid organic materials may form combustible dust concentrations in the air[2]. Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide[2][3].

Pillar 3: Required Personal Protective Equipment (PPE)

When handling 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol for disposal, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Tight-sealing safety goggles or a face shield[3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. Contaminated clothing should be removed and decontaminated before reuse[4].

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA approved respirator with a particulate filter[3].

Section 2: The Regulatory Framework: Understanding Your Obligations

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. It is the legal responsibility of the waste generator—the laboratory that creates the waste—to characterize it and manage it from "cradle to grave"[8].

Laboratories are categorized by the quantity of hazardous waste they generate per month, which determines the specific regulations they must follow[9]:

  • Very Small Quantity Generators (VSQGs)

  • Small Quantity Generators (SQGs)

  • Large Quantity Generators (LQGs)

Regardless of your generator status, the fundamental principles of proper waste segregation, labeling, and disposal apply. Always consult your institution's Environmental Health & Safety (EHS) office, as they will provide specific guidance that aligns with federal, state, and local regulations[10].

Section 3: Step-by-Step Disposal Protocol

Treat all waste chemicals as hazardous unless confirmed otherwise by your institution's EHS department.

Step 1: Waste Characterization & Segregation

1,1,4,4-Tetraphenyl-2-butyne-1,4-diol waste must be handled as solid chemical waste.

  • DO NOT mix this solid waste with liquid waste streams (e.g., solvents, aqueous waste)[11][12].

  • DO NOT dispose of this chemical in the regular trash, down the sink, or in biohazard bags[12]. Evaporation is not an acceptable method of disposal[8][13].

  • Keep it separate from other incompatible solid wastes. Check the SDS for detailed incompatibility information[11].

Step 2: Containerization

Select a waste container that is compatible, in good condition, and has a secure, tight-fitting lid.

  • For solid waste, a wide-mouth plastic pail or a sturdy container lined with a clear plastic bag is often appropriate[12]. Never use biohazard or black plastic bags[12].

  • The container must remain closed except when actively adding waste. This prevents spills and accidental exposure[8].

Step 3: Labeling

Proper labeling is a critical regulatory requirement. As soon as the first amount of waste is added to the container, it must be labeled with a hazardous waste tag provided by your EHS office[8][14].

Label InformationDescriptionRationale
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.Identifies the container's contents as regulated material[9].
Full Chemical Name List all contents, including "1,1,4,4-Tetraphenyl-2-butyne-1,4-diol". Do not use abbreviations or formulas[15].Ensures proper handling, treatment, and disposal by the waste contractor[14].
Hazard Characteristics Indicate the relevant hazards (e.g., Irritant, Combustible Dust).Communicates risk to all handlers of the waste container.
Generator Information Principal Investigator's name, lab location (building/room), and contact information.Establishes accountability and provides a point of contact for questions[14].
Accumulation Start Date The date the first piece of waste was placed in the container.Ensures compliance with regulatory time limits for on-site waste storage[9].
Step 4: On-Site Accumulation and Storage

Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation[16].

  • Under the direct control of laboratory personnel[16].

  • In a location that minimizes the risk of spills, such as within secondary containment[8].

Step 5: Arranging for Final Disposal

Once the container is full or you are ready to dispose of it, contact your institution's EHS department to request a waste pickup[15]. Laboratory personnel should not transport hazardous waste across the campus. EHS will coordinate with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in compliance with all regulations.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.

G start Chemical Identified for Disposal: 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol consult_sds Consult Substance-Specific SDS start->consult_sds don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->don_ppe characterize Characterize Waste: Treat as Hazardous Solid Waste don_ppe->characterize segregate Segregate as Solid Waste (Keep separate from liquids) characterize->segregate Is Solid containerize Select Compatible Container (Wide-mouth, secure lid) segregate->containerize label_waste Attach & Complete Hazardous Waste Label containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Request Pickup from Environmental Health & Safety (EHS) store->request_pickup end Disposal by Licensed Contractor request_pickup->end

Caption: Decision workflow for the proper disposal of solid chemical waste.

Section 4: Managing Ancillary Waste

Contaminated Labware and Debris

Disposable items such as gloves, weighing papers, or absorbent pads contaminated with 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol must be disposed of as solid hazardous waste. Place these items in the same designated solid waste container[8][17].

Empty Original Containers

An "empty" container that held a hazardous chemical is still subject to regulation. To render it non-hazardous for disposal in regular trash or recycling, follow these steps:

  • Remove all residual solid material to the fullest extent possible.

  • "Triple rinse" the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue[18].

  • Collect all three portions of the rinsate as hazardous liquid waste in a separate, appropriately labeled container[18].

  • Once rinsed, deface or remove the original chemical label[13].

  • The clean, dry container can now be disposed of according to institutional guidelines for regular glass or plastic waste[11][13].

Section 5: Emergency Spill Procedures

In the event of a small spill of solid 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol:

  • Ensure adequate ventilation and restrict access to the area.

  • Wearing appropriate PPE, gently sweep up the solid material, taking care to avoid creating dust[2].

  • Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container[2][8].

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • SAFETY DATA SHEET: 1,1,4,4-Tetraphenyl-1,3-butadiene. Fisher Scientific.
  • SAFETY DATA SHEET: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxyl
  • SAFETY DATA SHEET: 2-Butyne-1,4-diol. Thermo Fisher Scientific.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
  • Management of Waste.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Program. Pennsylvania Department of Environmental Protection.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • SAFETY DATA SHEET: 2-Butyne-1,4-diol. Thermo Fisher Scientific.
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • FACT SHEET: Hazardous Waste Disposal. Tulane University.
  • 1,4-Butanediol, 1,1,4,4-tetraphenyl-.

Sources

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1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
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